Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Description
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Properties
IUPAC Name |
methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWXYZXSFHFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358244 | |
| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79317-30-9 | |
| Record name | methyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate from Vanillin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth exploration of the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a valuable derivative of the bio-renewable platform chemical, vanillin. The synthesis is achieved through the robust and widely-used Williamson ether synthesis, a cornerstone of modern organic chemistry. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, discusses methods for purification and characterization, and provides expert insights into potential challenges and troubleshooting. The causality behind experimental choices is explained to provide a framework for adaptation and optimization. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and trustworthiness.
Introduction and Strategic Overview
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and cost-effective aromatic aldehyde derived from lignin, making it an attractive starting material for the synthesis of more complex molecules.[1] Its functional handles—a phenolic hydroxyl, an aldehyde, and an ether—offer multiple avenues for chemical modification. The conversion of vanillin to this compound involves the selective alkylation of the phenolic hydroxyl group. This transformation is strategically important as it protects the reactive phenol while introducing an ester moiety, creating a versatile intermediate for further synthetic elaboration in pharmaceutical and materials science applications.
The chosen synthetic route is the Williamson ether synthesis, a reliable SN2 reaction between a deprotonated alcohol (alkoxide) and an organohalide.[2][3] This method is exceptionally well-suited for synthesizing both symmetrical and asymmetrical ethers and remains one of the most popular methods for their preparation in both laboratory and industrial settings.[3]
The Williamson Ether Synthesis: Mechanistic Deep Dive
The synthesis proceeds in two fundamental steps, which occur in a single pot: the deprotonation of the phenol and the subsequent nucleophilic substitution.
Step 1: Deprotonation of Vanillin The phenolic proton of vanillin is significantly more acidic than an aliphatic alcohol due to the resonance stabilization of the resulting phenoxide ion. A base is required to abstract this proton and generate the nucleophilic phenoxide.
-
Causality of Base Selection: While strong bases like sodium hydroxide (NaOH) can be used, they often require aqueous conditions which can promote the undesirable side reaction of ester hydrolysis on the alkylating agent. A superior choice for this synthesis is a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.[4] This combination ensures efficient deprotonation without competing side reactions, leading to a cleaner reaction profile and higher yield.
Step 2: SN2 Nucleophilic Attack The generated vanillin phenoxide anion is a potent nucleophile. It attacks the electrophilic carbon atom of the alkylating agent, methyl chloroacetate, which bears the halogen leaving group. This occurs via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[3][5]
-
Mechanism Details: The reaction proceeds through a concerted, single-step mechanism involving a backside attack on the carbon atom bonded to the chlorine.[3] For the SN2 reaction to be efficient, the electrophilic carbon should be sterically unhindered. Methyl chloroacetate is a primary alkyl halide, making it an ideal substrate for this reaction, minimizing the potential for competing elimination (E2) reactions.[2][5]
The overall reaction mechanism is visualized in the diagram below.
Caption: Reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
This section provides a self-validating, step-by-step methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Vanillin | 152.15 | 121-33-5 | White to pale yellow solid |
| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, fine powder |
| Methyl 2-chloroacetate | 108.52 | 96-34-4 | Colorless liquid, lachrymator |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous, polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Reagent grade |
| Brine (Saturated NaCl) | - | - | Aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Granular, drying agent |
| Round-bottom flask (100 mL) | - | - | With reflux condenser |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
Synthetic Procedure
The entire experimental workflow is outlined below.
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (e.g., 5.00 g, 32.9 mmol) and anhydrous potassium carbonate (e.g., 9.08 g, 65.7 mmol, 2.0 equivalents).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension at room temperature for 15 minutes.
-
Reagent Addition: Slowly add methyl 2-chloroacetate (e.g., 3.50 mL, 39.4 mmol, 1.2 equivalents) to the stirring suspension dropwise over 5 minutes.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath to 80°C. Maintain stirring at this temperature for 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Part 1): After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the solids with a small amount of ethyl acetate.
-
Work-up (Part 2): Transfer the filtrate to a separatory funnel. Dilute with 100 mL of ethyl acetate and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL) to remove residual DMF and salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which should be a pale yellow solid or oil.
Purification
Recrystallization is an effective method for purifying the solid product.
-
Dissolve the crude solid in a minimum amount of hot ethanol (approx. 95%).
-
Slowly add hot water dropwise until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.
Product Characterization
Confirming the structure and purity of the final product is a critical, self-validating step.
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 85-95% after purification |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.85 (s, 1H, -CHO), ~7.45 (m, 2H, Ar-H), ~6.95 (d, 1H, Ar-H), ~4.70 (s, 2H, -O-CH₂-), ~3.90 (s, 3H, Ar-OCH₃), ~3.80 (s, 3H, -COOCH₃). |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~1760 (C=O, ester), ~1685 (C=O, aldehyde), ~1590 (C=C, aromatic), ~1270, ~1150 (C-O, ether and ester). |
Field Insights & Troubleshooting
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of methyl chloroacetate and lower the yield. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction time can be extended, or a small additional amount of methyl chloroacetate can be added. Insufficient base (ensure K₂CO₃ is finely powdered and dry) can also be a cause.
-
Ester Hydrolysis: The primary potential side reaction is the hydrolysis of the product's ester group back to a carboxylic acid, especially if conditions become too basic or wet.[6] Using K₂CO₃ instead of NaOH and employing an anhydrous solvent effectively mitigates this risk.[4]
-
Purification Issues: If the product oils out during recrystallization, it may be due to impurities or using too much solvent. Try redissolving in the minimum hot solvent and cooling even more slowly. A different solvent system, such as ethyl acetate/hexane, may also be effective.
Conclusion
The Williamson ether synthesis provides an efficient, high-yielding, and robust pathway for the conversion of vanillin to this compound. By carefully selecting a non-nucleophilic base and maintaining anhydrous conditions, the reaction proceeds cleanly, yielding a versatile chemical intermediate. The protocol described herein is well-established and, when combined with the provided mechanistic understanding and troubleshooting insights, offers a reliable method for researchers in synthetic chemistry and drug development.
References
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University of California, Davis. The Williamson Ether Synthesis. Link
-
Mount Allison University. Experiment 06 Williamson Ether Synthesis. Link
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Chemistry Steps. Williamson Ether Synthesis. Link
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Master Organic Chemistry. The Williamson Ether Synthesis. Link
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Wikipedia. Williamson ether synthesis. Link
-
The Royal Society of Chemistry. Supporting Information for publication. Link
-
The Royal Society of Chemistry. Contents - The Royal Society of Chemistry. Link
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Link
-
Frontiers in Chemistry. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Link
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Chemical properties of "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate"
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Introduction
This compound, a key derivative of vanillin, stands as a versatile and highly valuable intermediate in the landscape of synthetic organic chemistry. Vanillin itself is a privileged molecular scaffold, a term used in drug discovery to denote molecular frameworks that are frequently found in biologically active compounds.[1][2] The inherent structure of vanillin, featuring aldehyde, hydroxyl, and ether functional groups, provides multiple reactive sites for chemical modification, allowing for the generation of a diverse library of derivatives with significant therapeutic potential.[1][3]
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, core chemical properties, and its broad applications as a building block in medicinal chemistry and drug development. By modifying the phenolic hydroxyl group of vanillin into a methyl acetate ether, this compound retains the reactive aldehyde functionality while introducing an ester group, creating a bifunctional molecule with distinct and orthogonal reactivity. This unique characteristic is paramount for the strategic construction of complex molecular architectures. We will explore the nuanced reactivity of its functional groups, detail key synthetic transformations, and provide field-proven protocols relevant to researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis, dictating choices in solvents, reaction conditions, and purification techniques.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Data | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 79317-30-9 | [4] |
| Molecular Formula | C₁₁H₁₂O₅ | [5] |
| Molecular Weight | 224.21 g/mol | [5] |
| Appearance | Solid | |
| InChI Key | LBMXEPXCERMLOO-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly indexed, its structure allows for a robust prediction of its spectroscopic signatures based on well-established principles.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Aromatic protons on the benzene ring would appear as doublets and doublets of doublets in the 7.0-7.8 ppm range. The aldehyde proton (-CHO) would be a highly deshielded singlet around 9.8-10.0 ppm. The methoxy (-OCH₃) protons would appear as a sharp singlet around 3.9 ppm, while the ester methyl (-COOCH₃) protons would be a singlet near 3.8 ppm. The methylene protons of the ether linkage (-OCH₂-) would present as a singlet around 4.7 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR would show a signal for the aldehyde carbonyl carbon around 191 ppm and the ester carbonyl carbon around 169 ppm. The aromatic carbons would resonate in the 110-155 ppm region. The methoxy and ester methyl carbons would appear upfield, typically between 50-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching bands. The aldehyde C=O stretch would appear around 1680-1700 cm⁻¹, and the ester C=O stretch would be at a higher frequency, around 1750-1760 cm⁻¹. C-O stretching for the ether and ester groups would be visible in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 224. Key fragmentation patterns would likely involve the loss of the methoxy group (-31) or the carbomethoxy group (-59).
Synthesis and Manufacturing
The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis .[7] This classic Sₙ2 reaction is a robust and efficient method for forming ethers from an alkoxide and an alkyl halide.[8][9]
Mechanism and Rationale
The synthesis begins with the deprotonation of the phenolic hydroxyl group of vanillin using a mild base, typically potassium carbonate (K₂CO₃). This step is crucial as it converts the weakly nucleophilic phenol into a much more reactive phenoxide ion.[10] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to solvate the cation (K⁺) without solvating the nucleophile (the phenoxide), thereby increasing its reactivity.[11] The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a methyl haloacetate (e.g., methyl bromoacetate), displacing the halide leaving group in a concerted Sₙ2 mechanism to form the ether linkage.[12]
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and N,N-dimethylformamide (DMF, 5-10 mL per gram of vanillin).
-
Addition of Alkylating Agent: While stirring, add methyl bromoacetate (1.3 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the distinct reactivity of its two primary functional groups: the aldehyde and the ester. This allows for selective transformations, making it a powerful intermediate.
Reactions at the Aldehyde Group
The aldehyde is the most electrophilic site and is susceptible to a wide range of nucleophilic additions.
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[14][15] The reaction involves a phosphorus ylide (Wittig reagent) attacking the aldehyde carbonyl.[16] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[17][18] This transformation is critical for extending the carbon skeleton and introducing unsaturation.
In multi-step syntheses, it is often necessary to perform reactions on the ester group without affecting the more reactive aldehyde. This requires the use of a protecting group.[19] Aldehydes are commonly protected as acetals, which are stable in neutral and basic conditions but are easily removed with aqueous acid.[20]
Rationale for Protection: Reagents like lithium aluminum hydride (LiAlH₄) or Grignard reagents would react with the aldehyde in preference to the ester. By converting the aldehyde to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst like p-toluenesulfonic acid), its reactivity is masked.[20][21] The desired reaction can then be performed on the ester, followed by acidic workup to deprotect the aldehyde.[22]
Protocol: Acetal Protection
-
Setup: Dissolve the starting material (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Reaction: Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Workup: Cool the reaction, wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, then wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.
Reactions at the Ester Group
The ester functionality offers another handle for molecular elaboration.
-
Saponification: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid, using a base such as sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol, followed by acidification.[23] This acid can then be used in amide bond couplings or other carboxylate chemistry.
-
Amidation: Direct reaction of the ester with an amine can form an amide, though this often requires heat or catalysis. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt).
-
Reduction: The ester can be reduced to a primary alcohol, 2-(4-formyl-2-methoxyphenoxy)ethanol, using a strong reducing agent like LiAlH₄. This reaction would, however, also reduce the aldehyde unless it is protected.
Applications in Research and Drug Development
The true value of this compound is realized in its application as a scaffold in medicinal chemistry. Vanillin and its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective effects.[3][24]
-
Scaffold for Bioactive Molecules: This compound serves as a starting point for synthesizing libraries of novel compounds for biological screening. The aldehyde can be converted into Schiff bases, hydrazones, or heterocyclic rings, while the ester can be modified to tune solubility and pharmacokinetic properties.[1][25]
-
Enzyme Inhibitors: The vanillin framework is a known pharmacophore for various enzymes. For instance, derivatives of the related compound, methyl 2-(4-formylphenoxy)acetate, have been synthesized and identified as potent inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[26]
-
Fine Chemical Synthesis: Beyond pharmaceuticals, this intermediate is used in the synthesis of fine chemicals, where the precise arrangement of its functional groups allows for the construction of complex aromatic compounds for various applications.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin and serious eye irritation. It is also considered harmful if swallowed.
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[27] Avoid breathing dust and wash hands thoroughly after handling.[28]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[29]
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical advice.
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic innovation. Its direct lineage from the natural product vanillin provides a biocompatible starting point, while its dual functionality offers chemists a platform for orthogonal synthesis. By understanding its core properties, synthetic pathways, and the specific reactivity of each functional group, researchers in drug discovery and materials science can leverage this versatile intermediate to design and construct novel molecules with tailored functions and significant therapeutic potential.
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TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Online] Available at: [Link]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. tcichemicals.com [tcichemicals.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
A Comprehensive Analysis for Chemical and Pharmaceutical Development
Abstract & Core Compound Overview
This technical guide provides an in-depth analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate , a vanillin derivative of significant interest in synthetic organic chemistry and medicinal research. This document elucidates the compound's structural nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and its current and potential applications as a versatile chemical intermediate. The primary audience for this guide includes researchers, process chemists, and drug development professionals who require a comprehensive understanding of this molecule for laboratory synthesis and integration into complex discovery workflows.
This compound, also known as (4-formyl-2-methoxyphenoxy)acetic acid methyl ester, belongs to a class of aromatic compounds characterized by an aldehyde, an ether, and an ester functional group. Its structure is derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available natural product, making it an accessible and valuable building block for creating more complex molecular architectures.
Nomenclature & Structural Elucidation
The formal IUPAC name, This compound , precisely describes the molecular structure. A systematic breakdown of the name validates its components:
-
Acetate: Indicates an ester derived from acetic acid. The "Methyl" prefix specifies that the ester is a methyl ester.
-
Phenoxy: Refers to a phenyl group attached to the parent structure via an oxygen atom (an ether linkage).
-
2-(...): This number indicates that the acetate group is connected to the phenoxy ring's ether oxygen at position 2 of the acetate chain.
-
4-formyl-2-methoxy: These locants describe the substituents on the phenyl ring. Relative to the ether linkage (position 1), there is a methoxy group (-OCH₃) at position 2 and a formyl group (-CHO) at position 4.
This systematic nomenclature is critical for unambiguous identification in research and regulatory documentation.
Key Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 79317-30-9[1][2] |
| Molecular Formula | C₁₁H₁₂O₅[1][2] |
| Molecular Weight | 224.21 g/mol [1][2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OCC(=O)OC |
| InChI Key | Not readily available in searched results. |
Structural Diagram
The following diagram illustrates the two-dimensional chemical structure of the title compound, highlighting the key functional groups.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis . This classical and robust method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the phenolic hydroxyl group of vanillin is deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks an electrophilic methyl haloacetate.
Reaction Scheme
The overall transformation is as follows:
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Reagent: Methyl chloroacetate or Methyl bromoacetate
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard organic synthesis methodologies for this class of reaction.[3]
Materials & Equipment:
-
Vanillin (1.0 eq)
-
Methyl bromoacetate (1.3 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add vanillin (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become heterogeneous.
-
Reagent Addition: Add methyl bromoacetate (1.3 eq) dropwise to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80 °C using a heating mantle.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin spot is consumed (typically 4-6 hours).
-
Work-up:
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a solid.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Williamson ether synthesis.
Causality and Experimental Choices
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions with the ester or aldehyde functionalities. It is also inexpensive and easy to handle.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity and accelerating the Sₙ2 reaction rate.[4]
-
Excess Reagent: A slight excess of methyl bromoacetate is used to ensure the complete consumption of the limiting vanillin starting material.
-
Aqueous Work-up: The brine wash is crucial for removing the high-boiling point DMF solvent, which is miscible with water, from the ethyl acetate layer.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable scaffold and intermediate in the synthesis of more complex molecules. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.
-
Aldehyde Group: The formyl group is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To form secondary and tertiary amines.
-
Wittig Reaction: To create alkenes.
-
Oxidation: To form a carboxylic acid.
-
Condensation Reactions: Such as the Knoevenagel or aldol condensations, to build larger carbon skeletons.
-
-
Ester Group: The methyl ester can be:
-
Hydrolyzed: To the corresponding carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid, which can then be used in amide bond couplings.[5]
-
Reduced: To a primary alcohol.
-
Transformed: Into other functional groups.
-
This multi-functionality makes the compound a key starting point for constructing libraries of compounds for screening. For instance, derivatives of the related 2-(4-formylphenoxy)acetate scaffold have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6] This suggests that the title compound could serve as a precursor for novel therapeutic agents in neurodegenerative disorders.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
| Category | Information |
| Physical Form | Solid |
| Hazard Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye/face protection. |
This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate derived from vanillin. Its value lies in the orthogonal reactivity of its aldehyde, ester, and ether functionalities, which allows for stepwise and selective chemical modifications. This guide has provided a comprehensive overview of its nomenclature, a reliable synthesis protocol with mechanistic insights, and its potential as a building block in pharmaceutical research. For scientists engaged in the design and synthesis of novel organic molecules, this compound represents a foundational scaffold with significant potential for elaboration into diverse and complex chemical entities.
References
- Fadlan, A., et al. (2023). Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Molekul, 18(2), 145-153.
-
Mortazavi, Z. F. A., Islami, M. R., & Amiri, M. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Retrieved from [Link]
- PubMed. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-2125.
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
Sources
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- 2. 79317-30-9|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" molecular weight and formula
An In-Depth Technical Guide to Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
This compound is a versatile organic building block with significant potential in medicinal chemistry and materials science. Its unique trifunctional structure, incorporating an aldehyde, a methoxy group, and a methyl ester, makes it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential applications for researchers and professionals in drug development.
Physicochemical Properties and Molecular Structure
This compound, also known by its CAS Number 79317-30-9, is a derivative of vanillin, a widely available natural product.[1] The presence of the reactive aldehyde group, the electron-donating methoxy group, and the ester moiety allows for a wide range of chemical transformations.
Molecular Identity
The fundamental molecular characteristics of this compound are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | This compound | ChemicalBook[2][3] |
| CAS Number | 79317-30-9 | ChemicalBook[2][3] |
| Molecular Formula | C11H12O5 | ChemicalBook[2] |
| Molecular Weight | 224.21 g/mol | ChemicalBook[2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C=O)OCC(=O)OC | N/A |
| InChI Key | N/A | N/A |
Note: SMILES and InChI Key are generated based on the known structure, as direct database sources were not available in the provided search results.
Structural Diagram
The 2D chemical structure of this compound is depicted below, highlighting the key functional groups.
Caption: 2D structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, in the presence of a weak base.[4][5]
Reaction Scheme
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is adapted from general methods for the synthesis of similar phenoxyacetate esters.[4]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine vanillin (1 equivalent), potassium carbonate (K2CO3, 2 equivalents), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Initiation: Add methyl bromoacetate (1.3 equivalents) to the stirred suspension.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with brine (saturated NaCl solution) to remove DMF and inorganic salts.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash chromatography on silica gel to yield the pure this compound.
Applications in Research and Drug Development
The strategic placement of functional groups in this compound makes it a valuable intermediate in the synthesis of various bioactive molecules and complex organic structures.
Precursor for Heterocyclic Scaffolds
The aldehyde and ester functionalities can participate in a variety of cyclization reactions to form heterocyclic systems. For instance, the related compound (4-formyl-2-methoxyphenoxy)acetic acid, which can be obtained by hydrolysis of the methyl ester, is a precursor for the synthesis of polyfunctionalized 2-azetidinones, a class of compounds with significant biological activity.[1]
Role in the Synthesis of Acetylcholinesterase Inhibitors
Derivatives of formylphenoxy acetates have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6] The core structure of this compound provides a scaffold that can be further functionalized to explore structure-activity relationships in the development of new therapeutic agents.
Building Block for Natural Product Synthesis
The vanillin-derived structure is a common motif in many natural products. This compound can serve as a starting material for the total synthesis or the preparation of analogues of these natural products, facilitating the study of their biological activities.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis from inexpensive starting materials, combined with its trifunctional nature, ensures its continued importance in synthetic organic chemistry. For researchers in drug discovery and materials science, this compound offers a reliable platform for the construction of novel and complex molecular architectures.
References
-
The Royal Society of Chemistry. Contents.[Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.[Link]
-
PubMed. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors.[Link]
-
TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C.[Link]
Sources
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- 2. methyl (4-formyl-2-methoxyphenoxy)acetate | 79317-30-9 [amp.chemicalbook.com]
- 3. methyl (4-formyl-2-methoxyphenoxy)acetate | 79317-30-9 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate"
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A Technical Guide to Methyl 2-(4-formyl-2-methoxyphenoxy)acetate: Synthesis and Applications as a Versatile Synthetic Intermediate
Abstract
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is a highly versatile and valuable building block in modern organic synthesis. Derived from vanillin, an abundant and renewable feedstock, this bifunctional molecule offers two distinct points for chemical modification: a reactive aldehyde and a modifiable ester group. Its true power lies in the aldehyde functionality, which serves as a linchpin for constructing complex molecular architectures, particularly through C-N bond formation. This guide provides an in-depth analysis of the synthesis of this compound, explores its primary application in reductive amination for the generation of diverse amine libraries, and discusses its potential as a precursor to bioactive heterocyclic scaffolds. Detailed, field-tested protocols are provided for both the synthesis of the title compound and its subsequent derivatization, making this document an essential resource for researchers, chemists, and professionals in drug development.
Introduction: A Vanillin-Derived Synthetic Workhorse
In the quest for novel chemical entities, particularly within medicinal chemistry, the strategic value of a starting material is measured by its accessibility, modularity, and the synthetic possibilities it unlocks. This compound (CAS No. 79317-30-9) excels in all these areas.[1][2]
Structurally, the molecule is an ether derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), retaining the crucial aldehyde group while introducing a methyl acetate moiety via the phenolic oxygen. This configuration presents chemists with a powerful tool:
-
The Aldehyde Handle: The formyl group is a gateway to a vast array of chemical transformations, most notably imine formation and subsequent reduction, allowing for the systematic installation of diverse amine functionalities.
-
The Methoxy Group: Provides steric and electronic influence on the aromatic ring and can be a site for demethylation in later synthetic steps if desired.
-
The Acetate Moiety: Offers a secondary point for modification, such as hydrolysis to the corresponding carboxylic acid or amidation.[3]
This guide offers a senior scientist's perspective on leveraging this reagent, focusing on the causality behind procedural choices to ensure reproducible and scalable results.
Synthesis of the Starting Material: A Classic Approach
The most reliable and cost-effective method for preparing this compound is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin to form a potent nucleophile (a phenoxide), which then displaces a halide from an alkyl halide—in this case, methyl bromoacetate.
Synthetic Pathway and Mechanism
The reaction proceeds by nucleophilic substitution at the alpha-carbon of methyl bromoacetate. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical, as it solvates the cation of the base (e.g., K(2)CO(_3)) without forming a strong hydrogen-bonding shell around the phenoxide nucleophile, thus maximizing its reactivity. A mild inorganic base such as potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis.[4]
Diagram 1: Williamson Ether Synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established general procedures for phenoxyacetate synthesis.[4]
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.).
-
Solvent Addition: Add 100 mL of dry N,N-Dimethylformamide (DMF).
-
Reagent Addition: While stirring, add methyl bromoacetate (7.5 mL, 12.0 g, 78.9 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 3:1 Hexane:Ethyl Acetate. The starting vanillin spot should disappear and a new, less polar spot should appear.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield a crude solid or oil.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to afford the pure product.
Data Summary for Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount Used | Equivalents |
| Vanillin | C(_8)H(_8)O(_3) | 152.15 | 10.0 g | 1.0 |
| Methyl Bromoacetate | C(_3)H(_5)BrO(_2) | 152.97 | 12.0 g | 1.2 |
| Potassium Carbonate | K(_2)CO(_3) | 138.21 | 13.6 g | 1.5 |
| DMF | C(_3)H(_7)NO | 73.09 | 100 mL | - |
Core Applications in Synthetic Chemistry
The synthetic utility of this compound is primarily centered on the reactivity of its aldehyde group.
Reductive Amination: A Gateway to Novel Amines
Reductive amination stands as one of the most powerful and versatile methods for C-N bond formation in medicinal chemistry.[5] It is a one-pot reaction that converts an aldehyde or ketone into an amine. The process begins with the condensation of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion) intermediate. This intermediate is then reduced in situ to the target amine.[5]
The key advantage of this method is its broad substrate scope and the commercial availability of a vast array of primary and secondary amines, allowing for the rapid generation of large chemical libraries for structure-activity relationship (SAR) studies.
Diagram 2: General workflow for reductive amination.
Expert Insight: Choosing the Right Reducing Agent The success of a reductive amination often hinges on the choice of reducing agent. The ideal reagent should selectively reduce the protonated imine intermediate much faster than it reduces the starting aldehyde.
| Reducing Agent | Abbreviation | Key Characteristics & Rationale |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)(3) | The Gold Standard. Mild and highly selective for imines over aldehydes.[6] It does not require strict pH control and can be used in a true one-pot fashion by mixing the aldehyde, amine, and STAB together. Its steric bulk hinders the reduction of the less-reactive aldehyde carbonyl. |
| Sodium Cyanoborohydride | NaBH(_3)CN | Classic, but with drawbacks. Also selective for imines, but it is highly toxic (releases HCN gas under acidic conditions) and often requires careful pH control (pH 5-6) for optimal performance.[5] |
| Sodium Borohydride | NaBH(_4) | Aggressive and less selective. Will readily reduce both the aldehyde and the imine.[6] It is typically used in a two-step procedure where the imine is pre-formed before the reductant is added. Prone to causing over-alkylation with primary amines. |
Detailed Experimental Protocol: Reductive Amination
This protocol uses the preferred reagent, sodium triacetoxyborohydride (STAB).
-
Setup: To a vial or flask, add this compound (224 mg, 1.0 mmol) and the desired primary or secondary amine (1.1 mmol, 1.1 equiv.).
-
Solvent: Dissolve the components in an appropriate anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL).
-
Acid (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 1 drop) to facilitate imine formation.
-
Stir: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv.) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Precursor to Bioactive Scaffolds
The phenoxyacetic acid substructure is a known pharmacophore. Analogues of the title compound have been used to develop potent inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[7] This highlights the molecule's potential as a starting point for generating compounds with neurological activity.
Furthermore, related 2-formylphenoxyacetic acids can undergo intramolecular cyclization reactions to form benzofurans, a privileged scaffold in medicinal chemistry.[8] While this would require hydrolysis of the methyl ester to the carboxylic acid first, it demonstrates a clear pathway from the title compound to valuable heterocyclic systems.
Conclusion
This compound is more than just a chemical reagent; it is a strategic asset for synthetic chemists. Its straightforward synthesis from vanillin provides an economical and sustainable entry point to a robust synthetic platform. The aldehyde functionality, particularly when leveraged in reductive amination reactions, offers a reliable and highly modular strategy for building molecular diversity. For research teams in drug discovery and development, this compound represents an ideal starting material for the efficient generation of novel amine derivatives and the exploration of new chemical space.
References
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved January 17, 2026, from [Link]
-
PubMed. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 17, 2026, from [Link]
-
Suryanto, E., & Anwar, C. (2022). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 17, 2026, from [Link]
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PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International. Retrieved January 17, 2026, from [Link]
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PubChemLite. (n.d.). 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5). Retrieved January 17, 2026, from [Link]
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The Dawn of Selective Weed Control: A Technical Guide to the Discovery and History of Phenoxyacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the scientific journey behind phenoxyacetate derivatives, from their serendipitous discovery to their revolutionary impact on agriculture and emerging applications in medicine. It is structured to offer not just a historical narrative, but a technical resource for professionals in the field, detailing the core chemistry, mechanism of action, and experimental underpinnings of this important class of compounds.
The Genesis of a Revolution: From Plant Hormones to Herbicides
The story of phenoxyacetate derivatives is intrinsically linked to the study of plant growth hormones, particularly auxins. In the late 19th and early 20th centuries, scientists like Charles Darwin and his son Francis observed that plants bend towards light, a phenomenon they attributed to a transmissible substance originating from the plant's tip. This substance was later identified as indole-3-acetic acid (IAA), the primary natural auxin responsible for regulating cell elongation and other critical growth processes.
The leap from understanding natural plant hormones to creating synthetic analogues with profound biological effects occurred in the crucible of World War II. Driven by the need to enhance agricultural productivity, researchers on both sides of the Atlantic were investigating compounds that could influence plant growth.
A pivotal moment came with the realization that high concentrations of auxins could induce uncontrolled, lethal growth in plants. This led to a search for more stable and potent synthetic mimics of IAA. The breakthrough was a case of multiple, independent discovery, shrouded in wartime secrecy. Four key groups of researchers are credited with the near-simultaneous discovery of the herbicidal properties of phenoxyacetic acids in the early 1940s:
-
William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK: Their work led to the discovery of 2-methyl-4-chlorophenoxyacetic acid (MCPA).
-
Philip S. Nutman and associates at Rothamsted Research in the UK: Collaborating with the ICI group, they further investigated the selective herbicidal action of these compounds.
-
Franklin D. Jones and associates at the American Chemical Paint Company in the US: Their research focused on 2,4-dichlorophenoxyacetic acid (2,4-D).
-
Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture (USDA): This group also independently discovered the potent herbicidal effects of 2,4-D.
The first publication to describe the synthesis of 2,4-D was by Robert Pokorny, an industrial chemist, in 1941.[1] However, it was the subsequent research by the aforementioned groups that unveiled its remarkable biological activity. The first scientific publication detailing the use of 2,4-D as a selective herbicide appeared in 1944.[1] Following the war, these discoveries were commercialized, with 2,4-D being introduced as the herbicide "Weedone" in 1945, heralding a new era in agriculture.[1]
The Chemistry of Selectivity: Synthesis and Structure-Activity Relationship
The remarkable efficacy of phenoxyacetate herbicides lies in their selective action: they are highly effective against broadleaf (dicot) weeds while leaving grass crops (monocots) largely unharmed. This selectivity is a function of their chemical structure and how it is metabolized differently in various plant species.
Core Synthesis of Phenoxyacetic Acids
The fundamental synthesis of phenoxyacetic acids involves the reaction of a phenol with chloroacetic acid in the presence of a base. This Williamson ether synthesis is a cornerstone of their production.
General Synthesis Reaction:
Two primary routes have been historically employed for the synthesis of chlorinated phenoxyacetic acids like 2,4-D and MCPA:
-
Chlorination of Phenol followed by Condensation: In this method, phenol is first chlorinated to produce the desired chlorinated phenol intermediate (e.g., 2,4-dichlorophenol). This intermediate is then reacted with chloroacetic acid to yield the final product.[2]
-
Condensation of Phenol followed by Chlorination: Alternatively, phenol can first be reacted with chloroacetic acid to produce phenoxyacetic acid, which is then subsequently chlorinated to introduce the chlorine atoms at the desired positions on the aromatic ring.[2]
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol is a generalized representation based on established synthesis methods.
Materials:
-
2,4-Dichlorophenol
-
Monochloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Reaction vessel with stirring and heating capabilities
-
pH meter or indicator paper
Procedure:
-
Preparation of Sodium 2,4-Dichlorophenoxide:
-
In a reaction vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The reaction is exothermic and should be controlled. The resulting solution contains sodium 2,4-dichlorophenoxide.
-
-
Preparation of Sodium Chloroacetate:
-
In a separate vessel, neutralize monochloroacetic acid with a stoichiometric amount of sodium hydroxide solution to form sodium chloroacetate.
-
-
Condensation Reaction:
-
Slowly add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution while stirring.
-
Heat the mixture to a moderate temperature (e.g., 90-100°C) and maintain the reaction for several hours to ensure complete condensation.
-
-
Hydrolysis and Acidification:
-
After the condensation is complete, cool the reaction mixture.
-
Slowly add hydrochloric acid to the solution until the pH is acidic (typically pH 1-2). This will precipitate the 2,4-dichlorophenoxyacetic acid.
-
-
Isolation and Purification:
-
The precipitated 2,4-D is collected by filtration.
-
The crude product is then washed with water to remove any remaining salts and unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Structure-Activity Relationship (SAR)
The biological activity of phenoxyacetate derivatives is highly dependent on the nature and position of substituents on the aromatic ring.
-
Chlorine Substitution: The presence and position of chlorine atoms are critical for herbicidal activity. For instance, 2,4-D, with chlorine atoms at positions 2 and 4, is a potent herbicide. The herbicidal activity generally increases with the introduction of chlorine atoms, up to a certain point.
-
Methyl Group Substitution: The presence of a methyl group, as in MCPA (2-methyl-4-chlorophenoxyacetic acid), also influences the herbicidal spectrum and potency.
-
Side Chain Modification: Modifications to the acetic acid side chain can also alter the activity and selectivity of the compound.
The following table summarizes the comparative herbicidal activity of some key phenoxyacetic acid derivatives.
| Compound | Target Weed Species | IC50/EC50 (µM) | Reference |
| Phenoxyacetic Acid | Lemna minor | >1000 | [3] |
| 4-Chlorophenoxyacetic Acid | Lemna minor | ~500 | [3] |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Arabidopsis thaliana (root elongation) | 1.0 | [3] |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Lemna minor (growth inhibition) | 6.62 | [3] |
| 2-Methyl-4-chlorophenoxyacetic Acid (MCPA) | Lemna minor (growth inhibition) | 3.53 | [3] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Lower values indicate higher herbicidal activity.
Mechanism of Action: Hijacking the Plant's Growth Machinery
Phenoxyacetate herbicides act as synthetic mimics of the natural auxin, IAA.[4] However, unlike IAA, which is tightly regulated and rapidly degraded by the plant, these synthetic auxins are more stable and persistent.[5] This leads to a sustained and overwhelming hormonal signal that the plant cannot control.
The molecular mechanism of action involves the following key steps:
-
Perception by Receptors: The synthetic auxin binds to a complex of proteins that includes the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins.[6] These F-box proteins are part of a larger ubiquitin ligase complex called SCFTIR1/AFB.
-
Targeting of Repressor Proteins: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction of this complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins.[6]
-
Ubiquitination and Degradation: The SCFTIR1/AFB complex then tags the Aux/IAA repressor proteins with ubiquitin molecules. This "kiss of death" marks the repressors for degradation by the 26S proteasome.
-
Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs) , which are transcription factors. The now-active ARFs can bind to the promoters of auxin-responsive genes and activate their transcription.
-
Uncontrolled Growth and Plant Death: The massive and unregulated expression of auxin-responsive genes leads to a cascade of physiological disruptions, including:
-
Uncontrolled cell division and elongation, causing twisting and curling of stems and leaves (epinasty).
-
Disruption of vascular tissues, leading to impaired transport of water and nutrients.
-
Overproduction of other plant hormones like ethylene and abscisic acid, which contribute to senescence and cell death.[5]
-
Accumulation of toxic levels of cyanide in some grass species.[5]
-
This ultimately results in the death of the susceptible plant.
Signaling Pathway of Phenoxyacetate Herbicides
Caption: Simplified signaling pathway of phenoxyacetate herbicides.
Beyond the Field: Emerging Applications of Phenoxyacetate Derivatives
While their impact on agriculture is undeniable, the story of phenoxyacetate derivatives is not limited to herbicides. The versatile chemical scaffold of phenoxyacetic acid has made it a valuable starting point for the development of compounds with a wide range of pharmacological activities.
Researchers have explored phenoxyacetate derivatives as potential therapeutic agents in several areas, including:
-
Anti-inflammatory Agents: Some derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Anticancer Agents: Certain phenoxyacetate derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[8]
-
Antimicrobial Agents: The phenoxyacetic acid core has been incorporated into molecules with antibacterial and antifungal properties.[7]
-
Anticonvulsants: Some derivatives have demonstrated anticonvulsant activity in preclinical studies.[7]
-
Antihypertensive Agents: The potential for phenoxyacetate derivatives to lower blood pressure has also been explored.[7]
-
Anti-mycobacterial Agents: Novel phenoxyacetate derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[9]
The development of these non-herbicidal applications is an active area of research, highlighting the enduring relevance of the phenoxyacetate scaffold in medicinal chemistry.
Experimental Workflow for Screening Novel Phenoxyacetate Derivatives for Bioactivity
Caption: A typical workflow for the discovery and development of bioactive phenoxyacetate derivatives.
Conclusion and Future Perspectives
The discovery of phenoxyacetate derivatives in the 1940s was a landmark achievement in chemical science, fundamentally transforming agricultural practices and ushering in the era of selective weed control. The legacy of 2,4-D and MCPA continues to this day, with these compounds remaining important tools for farmers worldwide.
The journey from observing the phototropism of plants to designing and synthesizing molecules that can selectively target weeds is a testament to the power of scientific inquiry. The story of phenoxyacetates also serves as a compelling example of how a deep understanding of fundamental biological processes can lead to practical applications with far-reaching impacts.
Looking to the future, the phenoxyacetate scaffold is likely to remain a fertile ground for innovation. In agriculture, the ongoing challenge of herbicide resistance will drive the development of new derivatives with novel modes of action or improved environmental profiles. In medicine, the diverse pharmacological activities of phenoxyacetate derivatives suggest that this chemical class may yet yield new therapeutic agents for a range of human diseases. The continued exploration of this remarkable family of compounds promises to be a rewarding endeavor for scientists and researchers for years to come.
References
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Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. [Link]
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Method for preparing 2-methyl-4-chlorophenoxyacetic acid through catalytic chlorination of 2-methylphenoxyacetic acid. (n.d.). Patsnap Eureka. [Link]
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2,4-Dichlorophenoxyacetic acid. (2022). American Chemical Society. [Link]
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Preparation method of 2,4-dichlorophenoxyacetic acid and salt thereof. (n.d.). SciSpace. [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR, 10(6). [Link]
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Begum, S., et al. (2018). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-243. [Link]
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Alves, T. A., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4). [Link]
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Casal, B., et al. (1999). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 1(4), 189-192. [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances, 11(10), 5567-5596. [Link]
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Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
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MCPA. (n.d.). Wikipedia. [Link]
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Huang, Y., et al. (2022). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances, 12(45), 29497-29506. [Link]
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Phenoxyacetic Acid Synthesis. (2015). Sciencemadness.org. [Link]
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Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). SciELO. [Link]
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What's usage of Phenoxyacetic acid? (n.d.). Starsky. [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). Wikipedia. [Link]
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Shaharyar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]
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Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects. (1989). World Health Organization. [Link]
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Shukor, Z. H. (2014). Synthesis and characterization of 2-methyl-4- chlorophenoxyacetic acid (mcpa) by using ca-al layered double hydroxide (cal). UiTM Institutional Repository. [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a vanillin derivative, is a compound of significant interest in synthetic chemistry and potential pharmaceutical applications. Its structural motifs, featuring an aromatic aldehyde, an ether linkage, and a methyl ester, provide a versatile scaffold for the development of novel molecules. Vanillin and its derivatives are known to exhibit a wide range of biological activities, making this compound a compelling subject for further investigation.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for researchers in drug discovery and materials science.
Molecular Structure and Properties
The fundamental attributes of a molecule are dictated by its structure. Understanding these properties is the first step in any research and development endeavor.
Chemical Identity
-
Systematic Name: this compound
-
CAS Number: 79317-30-9
-
InChI Key: XBLWXYZXSFHFGR-UHFFFAOYSA-N[5]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | [3][4][5] |
| Molecular Weight | 224.21 g/mol | [3][4][5] |
| Physical Form | Solid (predicted) | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. Limited solubility in water is anticipated.[6] | Inferred from general ester properties[6] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[7] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Conceptual Synthesis Pathway
The logical synthetic route involves the reaction of vanillin with a methyl haloacetate. Vanillin, with its phenolic hydroxyl group, can be deprotonated to form a phenoxide, which then acts as a nucleophile.
Caption: Williamson Ether Synthesis of the target compound.
Experimental Protocol: Synthesis
The following is a generalized, yet detailed, protocol based on established methods for analogous phenoxyacetate esters.[8]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methyl chloroacetate (or methyl bromoacetate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add methyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is sufficient to deprotonate the phenolic hydroxyl group of vanillin without causing unwanted side reactions.
-
DMF: A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive.[7]
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Workup and Extraction: Essential for removing the DMF, inorganic salts, and any unreacted starting materials.
-
Column Chromatography: A standard and effective method for purifying the final product to a high degree.
Analytical Characterization
A suite of analytical techniques is necessary to confirm the identity, purity, and structural integrity of the synthesized this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a primary tool for assessing the purity of the compound and for quantitative analysis. A reversed-phase method would be most appropriate.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 254 nm or 280 nm). For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection at 360 nm can enhance sensitivity and specificity.[9][10]
Gas Chromatography (GC):
GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is suitable for assessing purity, especially for volatile impurities. The ester and ether functionalities make the compound amenable to GC analysis. Derivatization to a more volatile species, such as a silyl ether of a reduced alcohol form, could also be employed if necessary. For related phenoxyacetic acids, derivatization to their pentafluorobenzyl esters has been shown to be effective for GC-MS analysis.[11]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, the methylene protons of the acetate group, and the aldehyde proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbons (aldehyde and ester), aromatic carbons, and the aliphatic carbons of the methoxy and methyl acetate groups.
Infrared (IR) Spectroscopy:
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
Expected Absorptions:
-
C=O stretching (aldehyde): ~1680-1700 cm⁻¹
-
C=O stretching (ester): ~1735-1750 cm⁻¹
-
C-O-C stretching (ether and ester): ~1000-1300 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-H stretching (aldehyde): ~2720 and 2820 cm⁻¹ (often weak)
-
Mass Spectrometry (MS):
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) would likely lead to fragmentation at the ether and ester linkages. Electrospray Ionization (ESI) would be expected to show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
DSC can be used to determine the melting point and assess the thermal stability of the compound. For vanillin derivatives, thermal stability is an important parameter, especially for applications involving heating.[12] Studies on vanillin itself have shown that thermal decomposition can occur at elevated temperatures.[12] DSC analysis would reveal endothermic transitions corresponding to melting and exothermic transitions related to decomposition.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: A logical workflow for the characterization of the title compound.
Conclusion
References
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Yamashita, M., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-242. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Properties of Vanillin-Based. ResearchGate. Available at: [Link]
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Jin, M., et al. (2022). Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin. Journal of Technology, 22(3), 225-230. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. Available at: [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]
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Al-Rimawi, F., & Kharoaf, M. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Molecules, 25(5), 1061. Available at: [Link]
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Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]
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Younas, M., & Yaqoob, M. (2020). Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions. Molecules, 25(5), 1061. Available at: [Link]
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Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Scribd. Available at: [Link]
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LibreTexts. (2023). Solubility of Organic Compounds. LibreTexts. Available at: [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. The Royal Society of Chemistry. Available at: [Link]
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IS MUNI. (n.d.). Physical Properties: Solubility Classification. IS MUNI. Available at: [Link]
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Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source. Available at: [Link]
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EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. Available at: [Link]
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ResearchGate. (n.d.). Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative following solvent extraction of acidified samples. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
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LibreTexts. (2023). Properties of Esters. LibreTexts. Available at: [Link]
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PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate. PubChem. Available at: [Link]
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TALENTA Publisher - Universitas Sumatera Utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. TALENTA Publisher. Available at: [Link]
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SpectraBase. (n.d.). methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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"Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" structural elucidation
The observation of this specific mass confirms the elemental composition, providing the first piece of evidence for the proposed structure. Fragmentation analysis (MS/MS) could further validate the structure by showing losses of characteristic fragments like the methoxy group (-31 Da) or the carbomethoxymethyl group (-73 Da). [4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [4]For this compound, we expect to see characteristic absorption bands for the aromatic ring, the aldehyde, the ester, and the ether linkages. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. [5][6][7] Table 1: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Characteristics |
| ~3050-3100 | Aromatic C-H Stretch | Weak to medium intensity peaks. |
| ~2850 & ~2750 | Aldehyde C-H Stretch (Fermi Doublet) | Two distinct, medium intensity peaks. The presence of this pair is highly diagnostic for an aldehyde. [8][9] |
| ~1760 | Ester C=O Stretch | Strong, sharp peak. The position is higher than a typical ketone due to the electron-withdrawing effect of the ester oxygen. |
| ~1695 | Aromatic Aldehyde C=O Stretch | Strong, sharp peak. The frequency is lowered from a simple aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring. [8] |
| ~1600, ~1500 | Aromatic C=C Stretch | Medium to strong intensity peaks, characteristic of the benzene ring. |
| ~1250 & ~1100 | Ether & Ester C-O Stretch | Strong, broad peaks. Aromatic esters typically show two prominent C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak. [10][11]The aryl ether also contributes to this region. |
The presence of two distinct, strong carbonyl (C=O) peaks is the most critical diagnostic feature in the IR spectrum, immediately confirming the presence of both the ester and the aldehyde functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of every hydrogen and carbon atom.
¹H NMR Spectroscopy
Proton NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling (J-coupling). The predicted chemical shifts (δ) are based on the electronic environment of each proton.
Table 2: Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Coupling |
| ~9.85 | Singlet (s) | 1H | Aldehyde (-CH O) | Highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen. Appears as a sharp singlet as it has no adjacent protons. |
| ~7.45 | Doublet (d) | 1H | Aromatic H | Deshielded proton on the aromatic ring, ortho to the formyl group and meta to the ether oxygen. Shows small meta-coupling (~2-3 Hz) to the adjacent aromatic proton. |
| ~7.42 | Doublet of doublets (dd) | 1H | Aromatic H | Deshielded proton on the aromatic ring, ortho to the ether oxygen and meta to the formyl group. Shows both ortho-coupling (~8-9 Hz) and meta-coupling (~2-3 Hz). |
| ~6.95 | Doublet (d) | 1H | Aromatic H | The most shielded aromatic proton, ortho to the methoxy group. Shows ortho-coupling (~8-9 Hz) to the adjacent aromatic proton. |
| ~4.70 | Singlet (s) | 2H | Methylene (-OCH₂ CO) | Protons on the carbon adjacent to two oxygen atoms (ether and ester). This deshielding effect places the signal significantly downfield. Appears as a singlet due to the absence of adjacent protons. |
| ~3.90 | Singlet (s) | 3H | Methoxy (-OCH₃ ) | Protons of the methoxy group attached to the aromatic ring. Typical chemical shift for an aryl methoxy group. Appears as a sharp singlet. |
| ~3.80 | Singlet (s) | 3H | Methyl Ester (-COOCH₃ ) | Protons of the methyl ester group. Slightly more shielded than the aryl methoxy group. Appears as a sharp singlet. |
The integration values (1H, 1H, 1H, 2H, 3H, 3H) and the distinct splitting patterns provide a unique fingerprint that is highly consistent with the proposed structure.
¹³C NMR Spectroscopy
Carbon NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Table 3: Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~191.0 | Aldehyde C =O | Carbonyl carbons are highly deshielded and appear far downfield. Aldehyde carbons are typically found in the 190-200 ppm range. [8] |
| ~168.5 | Ester C =O | Also highly deshielded, but typically more shielded than aldehyde or ketone carbons. |
| ~152.0, ~149.5 | Aromatic C -O | Aromatic carbons directly bonded to oxygen (ether and methoxy) are deshielded and appear in this region. |
| ~131.0 | Aromatic C -CHO | The quaternary aromatic carbon attached to the formyl group. |
| ~127.0, ~112.0, ~110.0 | Aromatic C -H | Aromatic carbons bearing a hydrogen atom. Their shifts are influenced by the electronic effects of the substituents. |
| ~65.0 | Methylene (-OC H₂CO) | The methylene carbon is deshielded by the two adjacent oxygen atoms. |
| ~56.0 | Methoxy (-OC H₃) | A typical chemical shift for an aromatic methoxy carbon. [12] |
| ~52.5 | Methyl Ester (-COOC H₃) | A typical chemical shift for a methyl ester carbon. |
The presence of 11 distinct carbon signals, including two in the carbonyl region (>165 ppm), provides conclusive evidence for the carbon skeleton of the molecule.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol: NMR Sample Preparation
-
Massing: Accurately weigh 5-25 mg of the dried sample. [13][14][15]2. Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. [15][16]3. Homogenization: Gently agitate the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. [16]4. Transfer: Ensure the final sample height in the NMR tube is approximately 4 cm (~0.55 mL). [13]5. Labeling: Clearly label the NMR tube with the sample identifier before submitting for analysis.
Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. [7]Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal. [5]3. Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface. [17]4. Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone). [5]
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the liquid as it exits the capillary, creating a fine spray of charged droplets. [18][19][20]4. Desolvation: A heated drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions. [18]5. Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratios (m/z) are determined.
Conclusion: A Self-Validating System
The structural elucidation of this compound serves as a model for a rigorous, evidence-based analytical approach. Each technique provides a piece of the puzzle, and their collective agreement creates a self-validating system.
-
MS confirms the elemental formula (C₁₁H₁₂O₅).
-
FTIR confirms the presence of key functional groups : an aromatic aldehyde, an ester, an ether, and an aromatic ring.
-
¹³C NMR confirms the carbon skeleton , showing 11 unique carbons, including two distinct carbonyls.
-
¹H NMR confirms the proton environment and connectivity , with integration and coupling patterns that perfectly match the proposed structure.
When all four analyses are consistent, the structure can be assigned with an exceptionally high degree of confidence, meeting the stringent requirements for publication, patenting, and regulatory submission in drug development.
References
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University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation. [Link]
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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University of Ottawa. How to make an NMR sample. [Link]
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Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]
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Chan, K. M., et al. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. [Link]
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Wikipedia. Electrospray ionization. [Link]
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Metainstruments. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
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Supplementary Information File. Royal Society of Chemistry. [Link]
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LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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All about chemistry (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]
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ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]
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ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS. [Link]
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ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
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University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids. [Link]
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TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]
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Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0159477). [Link]
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PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]
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ResearchGate. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]
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ResearchGate. Synthesis, characterization and optical properties of aryl and diaryl substituted phenanthroimidazoles | Request PDF. [Link]
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PubMed Central. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]
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Methodological & Application
Analytical methods for "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" characterization
An Application Note for the Comprehensive Characterization of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Introduction
This compound, with CAS Number 79317-30-9[1], is a key organic intermediate possessing multiple functional groups including an aldehyde, an ether, and an ester. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and fine chemicals. The precursor, vanillin, is a widely available natural product, making this compound an accessible starting point for various synthetic routes[2].
Given its role as a synthetic precursor, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. In drug development and chemical research, utilizing a well-characterized starting material is a prerequisite for reproducible and reliable downstream results. This application note provides a comprehensive, multi-technique approach to the analytical characterization of this compound, ensuring its identity, structure, and purity are confirmed with a high degree of confidence.
The protocols and interpretive guides detailed herein are designed for researchers, quality control scientists, and drug development professionals. We will leverage a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to create a complete analytical profile of the compound.
Overall Analytical Workflow
A systematic approach ensures that all aspects of the compound's identity and purity are assessed. The workflow begins with fundamental identity checks (MS and FT-IR) to confirm molecular weight and functional groups, proceeds to definitive structural elucidation (NMR), and concludes with a quantitative purity assessment (HPLC).
Caption: Integrated workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms, respectively.
Rationale for Experimental Choices
-
Solvent: Deuterated chloroform (CDCl₃) is selected as it is a common, relatively non-polar solvent that readily dissolves the analyte without interfering with the proton signals in the regions of interest. The residual solvent peak of CHCl₃ at ~7.26 ppm can be used as an internal reference for the ¹H spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak located upfield from most other organic signals.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Set a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate Fourier transform and phase correction algorithms. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0 ppm.
Expected Data and Interpretation
The structure of this compound suggests a distinct pattern of signals. The following table outlines the predicted chemical shifts (δ) and multiplicities.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Assignment | δ (ppm), Multiplicity, Integration |
| Aldehyde (-CHO) | 9.8 (s, 1H) |
| Aromatic (H-Ar) | 7.5-7.3 (m, 2H) |
| Aromatic (H-Ar) | 7.0 (d, 1H) |
| Methylene (-OCH₂-) | 4.8 (s, 2H) |
| Methoxy (-OCH₃) | 3.9 (s, 3H) |
| Methyl Ester (-COOCH₃) | 3.8 (s, 3H) |
Note: Predicted shifts are based on fundamental principles and data from analogous structures. Actual values may vary slightly based on solvent and instrument calibration.
Mass Spectrometry (MS): Molecular Weight Verification
MS is essential for confirming the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an additional layer of structural confirmation.
Rationale for Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺, minimizing fragmentation and clearly indicating the molecular weight.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer for HRMS).
-
Acquisition Mode: Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the molecular ion peaks.
Expected Data and Interpretation
The molecular formula of this compound is C₁₁H₁₂O₅. The expected monoisotopic mass and corresponding adducts are listed below.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₅ |
| Monoisotopic Mass | 224.0685 Da |
| Expected [M+H]⁺ | 225.0758 m/z |
| Expected [M+Na]⁺ | 247.0577 m/z |
| Expected [M+K]⁺ | 263.0316 m/z |
The observation of these ions at high mass accuracy (typically <5 ppm error in HRMS) provides strong evidence for the compound's elemental composition and, by extension, its identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Experimental Choices
-
Technique: The Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation and is highly reproducible. Alternatively, the KBr pellet method can be used.
Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software.
Expected Data and Interpretation
The presence of aldehyde, ester, ether, and aromatic functionalities will give rise to a characteristic set of absorption bands.[3][4][5][6]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2950-3000 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde |
| ~1750-1760 | C=O stretch | Ester (Aliphatic)[5] |
| ~1690-1705 | C=O stretch | Aldehyde (Aromatic)[3][6] |
| ~1590, ~1500 | C=C stretch | Aromatic Ring |
| ~1250 and ~1050 | C-O stretch | Ether and Ester[4][7] |
The distinct separation of the two carbonyl (C=O) stretching frequencies for the ester and the conjugated aldehyde is a key diagnostic feature in the IR spectrum.
Caption: How orthogonal techniques confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard method for determining the purity of pharmaceutical ingredients and chemical intermediates. A reversed-phase method is typically employed for molecules of moderate polarity.
Rationale for Experimental Choices
-
Column: A C18 column is a versatile and robust choice for reversed-phase chromatography, providing excellent separation for a wide range of organic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of formic acid, is used. The acid helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks. A gradient elution ensures that any impurities with significantly different polarities are eluted and detected.
-
Detector: A UV detector is chosen because the aromatic ring in the analyte provides strong chromophores, allowing for sensitive detection at wavelengths around 254 nm or 280 nm.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram.
Data Interpretation
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A high-purity sample should exhibit a single major peak with a purity value typically >98%. The retention time of the main peak serves as an identifier for the compound under the specified conditions.
Summary of Analytical Data
This table provides a consolidated overview of the expected results from the comprehensive characterization of this compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aldehyde (~9.8 ppm), Aromatic (7.5-7.0 ppm), Methylene (~4.8 ppm), Methoxy (~3.9 ppm), Methyl Ester (~3.8 ppm) |
| ¹³C NMR | Chemical Shifts (δ) | Aldehyde C=O (~191 ppm), Ester C=O (~169 ppm), Aromatic (155-112 ppm), Alkoxy/Alkyl (66-52 ppm) |
| HRMS (ESI+) | Molecular Ion | [M+H]⁺ at m/z 225.0758 ± 5 ppm |
| FT-IR | Key Bands (cm⁻¹) | ~1755 (Ester C=O), ~1695 (Aldehyde C=O), ~2850/2750 (Aldehyde C-H), ~1250 (C-O) |
| HPLC | Purity | >98% (by area percent at 254 nm) |
References
-
The Royal Society of Chemistry . Supporting Information for a relevant publication. The Royal Society of Chemistry. Available at: [Link]
-
LibreTexts Chemistry . Spectroscopy of Aldehydes and Ketones. LibreTexts. Available at: [Link]
-
Spectroscopy Online . The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
PubChem . Methyl 2-(4-formylphenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
-
LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. LibreTexts. Available at: [Link]
-
University of Colorado Boulder . IR Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Available at: [Link]
-
University of California, Los Angeles . Infrared Spectroscopy Handout. UCLA. Available at: [Link]
-
PubChem . Methyl (5-formyl-2-methoxyphenoxy)acetate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate . Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
-
Der Pharma Chemica . A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. Available at: [Link]
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Application Note: Structural Elucidation of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural characterization of organic molecules.[1][2][3] This application note provides a comprehensive guide to the analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. We will present a detailed protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR, followed by an in-depth interpretation of the predicted spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine structural verification and elucidation.
Introduction
This compound is a vanillin derivative of significant interest in synthetic organic chemistry.[4] Its structure incorporates several key functional groups: an aromatic ring, an aldehyde, a methoxy group, and a methyl ester. The precise arrangement of these groups is critical to its reactivity and its utility as a building block. NMR spectroscopy provides a non-destructive method to confirm the molecular structure by probing the chemical environment of each hydrogen and carbon atom.[1][2] This note will detail the expected chemical shifts, coupling constants, and integration patterns, providing a robust framework for its unambiguous identification.
Experimental Protocol
A logical workflow is essential for obtaining high-quality NMR data. The following protocol outlines the key steps from sample preparation to data acquisition.
I. Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum. The choice of solvent is paramount; it must dissolve the sample completely and should not have signals that overlap with the analyte peaks. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is suitable for this compound.
Protocol:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
Caption: Experimental workflow for NMR analysis.
II. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard 90° pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
Predicted NMR Spectra and Interpretation
The chemical structure of this compound dictates a unique NMR fingerprint. The following sections detail the predicted ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures like vanillin and its derivatives.[5][6][7]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.utah.edu [chemistry.utah.edu]
- 7. researchgate.net [researchgate.net]
Elucidating the Fragmentation Pathways of a Vanillin Derivative: A Guide to the Mass Spectrometry of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
An Application Note on the Mass Spectrometric Analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Abstract this compound is a key organic intermediate, often derived from vanillin, possessing multiple functional groups that make its structural elucidation a compelling analytical challenge. This application note provides a detailed technical guide for the analysis of this compound using mass spectrometry. We present optimized protocols for both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The core of this guide is a comprehensive examination of the compound's fragmentation patterns under both hard (EI) and soft (ESI with Collision-Induced Dissociation) ionization conditions, providing researchers with the necessary framework for its unambiguous identification and characterization in complex matrices.
Introduction and Compound Overview
This compound is a multifunctional aromatic compound featuring aldehyde, ether, and ester moieties. Its structural backbone is related to vanillin, a widely used compound in the pharmaceutical, flavor, and fragrance industries. Accurate identification and structural confirmation of such molecules are paramount in drug discovery, metabolite identification, and quality control workflows. Mass spectrometry serves as a primary analytical tool for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1]
This guide is designed for researchers and drug development professionals, offering both practical protocols and an in-depth theoretical discussion of the fragmentation mechanisms. By understanding the causal relationships between the molecular structure and the resulting mass spectrum, analysts can confidently identify this molecule and its analogs.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 79317-30-9 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₅ | [2] |
| Molecular Weight | 224.21 g/mol | [2] |
| Chemical Structure | ![]() | N/A |
Methodologies and Experimental Protocols
The choice of ionization method is critical and depends on the analytical goal. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive and reproducible fragmentation, ideal for structural elucidation and library matching.[4][5] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact protonated molecule, preserving molecular weight information.[6][7] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation experiments.
Protocol 1: GC-EI-MS Analysis
This protocol is optimized for generating a reproducible fragmentation pattern for structural identification.
Rationale: The compound's predicted volatility and thermal stability make it suitable for GC-based analysis. Standard 70 eV electron ionization provides sufficient energy to generate a rich, library-searchable fragmentation pattern.[4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injection Volume: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Oven Program: Initial temperature of 150°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/sec.
-
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is designed to confirm the molecular weight and obtain controlled fragmentation data for mechanistic studies.
Rationale: LC-MS is ideal for less volatile compounds or for complex mixtures. ESI in positive ion mode is selected due to the presence of multiple oxygen atoms which can be readily protonated.[8][9] The use of formic acid in the mobile phase facilitates the formation of the [M+H]⁺ ion.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.
-
LC Conditions:
-
Column: 100 mm x 2.1 mm ID, 2.6 µm C18 column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, hold for 1 min. Ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 30% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350°C.
-
Full Scan (MS1): m/z 100-500 to identify the precursor ion ([M+H]⁺).
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 225.2 and apply a range of collision energies (e.g., 10, 20, 40 eV using Argon as collision gas) to generate product ion spectra.
-
Fragmentation Analysis under Electron Ionization (EI)
Under 70 eV EI conditions, the molecule is ionized to a high-energy radical cation (M⁺• at m/z 224), which subsequently undergoes extensive fragmentation. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral radicals. Aromatic ions are particularly stable and often lead to abundant peaks.[10][11]
Key Fragmentation Pathways:
-
α-Cleavage at the Ester: The loss of the methoxy radical (•OCH₃, 31 Da) from the ester group is a common pathway, yielding a stable acylium ion at m/z 193 .
-
Ether Bond Cleavage: The C-O bond between the aromatic ring and the acetate side chain is a primary cleavage site. This leads to the formation of the vanillin radical cation at m/z 151 . The corresponding radical at m/z 73 is less likely to be observed as a stable cation.
-
Fragmentation of the Vanillin Core: The ion at m/z 151 can undergo further fragmentation characteristic of aromatic aldehydes and methoxy-substituted phenols.
-
Loss of a hydrogen radical (H•, 1 Da) to form an ion at m/z 150 .
-
Loss of the formyl radical (•CHO, 29 Da) to give an ion at m/z 122 .[12]
-
Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in an ion at m/z 136 .
-
-
Loss of the Ester Moiety: Cleavage resulting in the loss of the carbomethoxy radical (•COOCH₃, 59 Da) can form an ion at m/z 165 .
Caption: Predicted EI fragmentation pathway for this compound.
Table 2: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Formula | Description of Loss |
| 224 | [C₁₁H₁₂O₅]⁺• | Molecular Ion (M⁺•) |
| 193 | [C₁₀H₉O₄]⁺ | Loss of methoxy radical (•OCH₃) from the ester |
| 165 | [C₉H₉O₃]⁺ | Loss of carbomethoxy radical (•COOCH₃) |
| 151 | [C₈H₇O₃]⁺• | Cleavage of ether linkage, forming vanillin radical cation |
| 150 | [C₈H₆O₃]⁺ | Loss of H• from the m/z 151 ion |
| 122 | [C₇H₆O₂]⁺• | Loss of formyl radical (•CHO) from the m/z 151 ion |
Fragmentation Analysis under ESI-MS/MS (CID)
In ESI positive mode, the molecule is protonated to form an even-electron ion, [M+H]⁺, at m/z 225. Collision-Induced Dissociation (CID) of this precursor ion results in the loss of stable neutral molecules, a characteristic feature of even-electron ion fragmentation.[6][13]
Key Fragmentation Pathways:
-
Loss of Methanol: A primary and highly favorable fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da). This yields an abundant product ion at m/z 193 .
-
Loss of Carbon Monoxide: The protonated formyl group can facilitate the loss of carbon monoxide (CO, 28 Da), resulting in a product ion at m/z 197 .
-
Loss of the Acetate Side Chain: The entire side chain can be lost as methyl acetate (CH₃COOCH₃, 74 Da) following a rearrangement, leading to the formation of a protonated quinone methide-type structure at m/z 151 . Note that this is an even-electron ion, distinct from the radical cation seen in EI.
-
Combined Losses: Sequential fragmentation can occur at higher collision energies. For example, the ion at m/z 193 may subsequently lose carbon monoxide (CO) to produce a fragment at m/z 165 .
Caption: Predicted ESI-CID fragmentation of the [M+H]⁺ ion of the target compound.
Table 3: Predicted Major Product Ions in ESI-MS/MS
| Precursor m/z | Product m/z | Proposed Formula | Description of Neutral Loss |
| 225.2 | 197.2 | [C₁₀H₁₃O₄]⁺ | Loss of Carbon Monoxide (CO) |
| 225.2 | 193.2 | [C₁₀H₉O₄]⁺ | Loss of Methanol (CH₃OH) |
| 225.2 | 165.2 | [C₉H₉O₃]⁺ | Loss of Methanol and Carbon Monoxide |
| 225.2 | 151.1 | [C₈H₇O₃]⁺ | Loss of Methyl Acetate (CH₃COOCH₃) |
Conclusion
The structural elucidation of this compound can be effectively achieved using a combination of GC-EI-MS and LC-ESI-MS/MS. EI-MS provides a detailed fingerprint based on radical-driven fragmentation, with key fragments arising from ether bond cleavage (m/z 151) and α-cleavage at the ester (m/z 193). LC-ESI-MS/MS confirms the molecular weight (m/z 225) and reveals fragmentation pathways dominated by neutral losses, most notably the loss of methanol (to m/z 193). Together, these complementary techniques provide a self-validating system for the confident identification of this compound, offering a robust analytical workflow for researchers in pharmaceutical and chemical analysis.
References
- de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [URL: https://www.wiley.
- Journal of the Chemical Society B: Physical Organic. (1967). Mass spectra of methoxy- and dimethoxy-phenyl acetates. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000787]
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [URL: https://www.mdpi.com/1420-3049/15/10/7338]
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. [URL: https://www.researchgate.
- Creative Proteomics. Electron Ionization. [URL: https://www.creative-proteomics.
- Wikipedia. Electrospray ionization. [URL: https://en.wikipedia.
- University of Wisconsin-Madison. Ionization Methods in Organic Mass Spectrometry. [URL: https://www.chem.wisc.
- Hollas, M. et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c00329]
- Sigma-Aldrich. Methyl 2-(4-formylphenoxy)acetate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/eme00181]
- University of Arizona. Mass Spectrometry - Examples. [URL: https://www.chem.arizona.edu/mass-spec-examples]
- BLDpharm. This compound. [URL: https://www.bldpharm.com/products/79317-30-9.html]
- Michigan State University. Mass Spectrometry: Fragmentation. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm]
- Waska, H. et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.0c03212]
- YouTube. AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). [URL: https://www.youtube.
- Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [URL: https://www.rroij.
- Chemistry LibreTexts. Electron Ionization. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Mass_Spectrometry_(Larsen_and_Gross)/03%3A_Ionization_Methods/3.
- CymitQuimica. Methyl 2-(4-formylphenoxy)acetate. [URL: https://www.cymitquimica.
- ResearchGate. Ionization Methods in Organic Mass Spectrometry. [URL: https://www.researchgate.net/publication/323315663_Ionization_Methods_in_Organic_Mass_Spectrometry]
- ChemicalBook. methyl (4-formyl-2-methoxyphenoxy)acetate. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61329819.htm]
Sources
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- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Systematic Approach to the Chromatographic Purification of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a key intermediate in synthetic organic chemistry. The methodology is centered around normal-phase flash column chromatography, a technique ideally suited for moderately polar molecules of this class. We will delve into a systematic approach, beginning with analytical thin-layer chromatography (TLC) for method development, followed by a detailed, step-by-step protocol for preparative scale purification. The causality behind experimental choices, such as the selection of stationary and mobile phases, sample loading techniques, and elution strategies, is thoroughly explained to empower researchers to adapt this method to their specific needs. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient purification strategy.
Introduction and Purification Rationale
This compound is a multi-functionalized aromatic compound featuring an aldehyde, an ether, and an ester group.[1][2] Its molecular structure imparts moderate polarity, making it an ideal candidate for purification via normal-phase flash chromatography. In a typical synthetic workflow, the crude product of a reaction yielding this compound will contain non-polar byproducts, highly polar impurities, and unreacted starting materials. The primary challenge is to selectively isolate the target molecule with high purity.
The aldehyde functional group can, in some cases, be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[3] However, for many aromatic aldehydes, flash chromatography on silica is a viable and efficient method.[3] This protocol is designed to be rapid and effective, minimizing the compound's residence time on the stationary phase.
Why Normal-Phase Chromatography?
Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the industry-standard technique for this type of compound.[4][5] The separation is based on the principle of adsorption-desorption. Polar molecules interact more strongly with the polar silica gel and are retained longer, while non-polar molecules are eluted more quickly by the non-polar solvent.[5] This allows for effective separation based on the polarity differences between the target compound and its impurities.
Foundational Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, a rapid and inexpensive method development phase using TLC is essential.[6][7] The goal is to identify a binary solvent system that provides optimal separation between the target compound and its nearest impurities, aiming for a Retention Factor (Rf) of 0.15 to 0.40 for the product.[7]
Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot the solution onto the baseline of three separate TLC plates.
-
Prepare Eluent Chambers:
-
Chamber 1: 20% Ethyl Acetate in Hexane (v/v)
-
Chamber 2: 30% Ethyl Acetate in Hexane (v/v)
-
Chamber 3: 50% Ethyl Acetate in Hexane (v/v)
-
-
Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
Identify the solvent system that gives the target compound an Rf in the desired 0.15-0.40 range and shows the best separation from other spots.
-
Interpreting TLC Results
-
If Rf is too high (>0.4): The eluent is too polar. Decrease the proportion of the polar solvent (Ethyl Acetate).[7]
-
If Rf is too low (<0.15): The eluent is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).[7]
-
If spots are streaking: The compound may be too polar for the chosen system or acidic/basic. Consider an alternative like Dichloromethane/Methanol or adding 1% triethylamine to the eluent for basic compounds.[8]
Method Development Logic Diagram
Caption: Decision tree for TLC method development.
Preparative Purification: Flash Column Chromatography Protocol
This protocol assumes a crude sample size of approximately 1 gram. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (230-400 mesh, 60 Å pore size) |
| Solvents | Hexane (HPLC Grade) |
| Ethyl Acetate (HPLC Grade) | |
| Dichloromethane (DCM, for sample loading) | |
| Hardware | Glass Chromatography Column (e.g., 40 mm ID) |
| Fraction Collector or Test Tubes | |
| Air/Nitrogen line with regulator (for pressure) | |
| Consumables | TLC Plates, Glass Wool, Sand, Beakers |
Step 1: Sample Preparation (Dry Loading)
Dry loading is highly recommended as it often results in superior separation by introducing the sample in a concentrated band.[7]
-
Dissolve the ~1g crude sample in a minimal amount of a volatile solvent like Dichloromethane (DCM).
-
To this solution, add 2-3 grams of silica gel.
-
Thoroughly mix the slurry until a uniform consistency is achieved.
-
Gently evaporate the solvent using a rotary evaporator until a free-flowing, dry powder is obtained. This is your "dry-loaded" sample.
Step 2: Column Packing and Equilibration
-
Insert a small plug of glass wool at the bottom of the column. Add a 1 cm layer of sand on top.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane). For a 1g sample, use approximately 40-50g of silica.
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed into a stable column. Ensure the packed bed is level and free of cracks.
-
Add a 1 cm protective layer of sand on top of the packed silica.
-
Drain the solvent until its level meets the top of the sand. Do not let the column run dry.
-
Carefully add the dry-loaded sample powder onto the sand layer, ensuring an even distribution.
-
Gently add another thin layer of sand on top of the sample.
-
Slowly add the initial eluent to the column, being careful not to disturb the top layers. Equilibrate the column by passing 2-3 column volumes of this eluent through.
Step 3: Elution and Fraction Collection
A step-gradient elution strategy is employed to efficiently separate compounds of varying polarities.[6]
-
Initial Elution (Non-polar impurities): Begin eluting with a low-polarity solvent system, one that is less polar than your optimal TLC solvent (e.g., if TLC optimum was 30% EtOAc, start with 10-15% EtOAc in Hexane). Collect fractions and monitor them by TLC.
-
Product Elution: Once the non-polar impurities have eluted, switch to the optimal solvent system determined by your TLC analysis (e.g., 30% EtOAc in Hexane). The target compound should now begin to elute. Collect fractions consistently (e.g., 20 mL per tube).
-
Column Flush (Polar impurities): After your product has fully eluted (confirmed by TLC), increase the polarity significantly (e.g., 70-100% EtOAc in Hexane) to wash out any highly polar compounds remaining on the column.
Step 4: Fraction Analysis and Pooling
-
Spot every second or third fraction onto a single TLC plate.
-
Develop the TLC plate using your optimal solvent system.
-
Visualize the plate under UV light.
-
Identify the fractions that contain only the spot corresponding to your pure product.
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm purity and identity using analytical techniques such as ¹H NMR, ¹³C NMR, or HPLC.
Purification Workflow Diagram
Caption: Workflow for flash chromatography purification.
Summary of Key Parameters and Expected Results
| Parameter | Recommended Setting / Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar organic molecules.[5] |
| Sample Loading | Dry Loading | Provides a concentrated sample band, leading to better resolution.[7] |
| Mobile Phase Screening | Hexane / Ethyl Acetate mixtures | A versatile and common solvent system for a wide range of polarities.[8] |
| Optimal TLC Rf | 0.15 - 0.40 | Ensures the compound elutes from the column in a reasonable volume without excessive diffusion.[7] |
| Elution Strategy | Step-Gradient | Efficiently removes impurities of different polarities and saves solvent.[6] |
| Purity Confirmation | TLC, ¹H NMR, HPLC | Validates the success of the purification. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation / Co-elution | Eluent polarity is not optimal; column was overloaded. | Re-optimize the solvent system with TLC. Use a larger column or less crude sample. |
| Band Tailing or Streaking | Compound is highly polar or acidic/basic; sample is degrading on silica. | Try a different solvent system (e.g., DCM/MeOH). Add 1% Triethylamine (for bases) or Acetic Acid (for acids) to the eluent. |
| Product Not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase until the product begins to elute. |
| Cracked or Channeled Silica Bed | Column was packed improperly or ran dry. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
Conclusion
The protocol detailed in this application note presents a robust and systematic method for the purification of this compound using normal-phase flash chromatography. By grounding the preparative scale work in thorough analytical TLC, researchers can achieve high purity and yield with confidence. The principles and techniques described herein are broadly applicable to a wide range of moderately polar organic molecules, providing a foundational workflow for synthetic chemistry laboratories.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News.
- Normal Phase Column Selection Guide. GL Sciences.
- Methyl 2-(4-formylphenoxy)
- How should normal-phase gradient solvents be chosen?. (2023). Biotage.
- Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex.
- Which sample solvents work best with normal-phase flash column chrom
- Methyl 2-(4-formylphenoxy)
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc..
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (2025). Benchchem.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Purification and properties of reductases for aromatic aldehydes and ketones
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015).
- Reversed-phase chrom
- Successful Flash Chrom
- Reversed-phase Liquid Chrom
- ethyl 2-(4-formyl-2-methoxyphenoxy)
Sources
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- 8. Chromatography [chem.rochester.edu]
The Synthetic Versatility of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a derivative of the naturally abundant vanillin, emerges as a highly versatile and promising scaffold for the synthesis of a diverse array of heterocyclic compounds. Its structure is richly decorated with reactive functional groups: an electrophilic aromatic aldehyde, an activatable methylene group, a methoxy moiety that influences electronic properties, and an ester group that can be further manipulated. This unique combination of features allows for a range of chemical transformations, making it an ideal starting material for constructing complex molecular architectures of pharmaceutical interest.
This application note provides an in-depth exploration of the utility of this compound in heterocyclic synthesis. We will delve into two primary applications: the intramolecular synthesis of benzofurans and its role as a key component in multicomponent reactions to generate dihydropyrimidinones. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical guide to leveraging this valuable synthon in their own drug discovery endeavors.
Application 1: Intramolecular Cyclization for the Synthesis of Benzofuran Derivatives
The benzofuran motif is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide spectrum of biological activities. The structure of this compound is pre-organized for an efficient intramolecular cyclization to yield valuable benzofuran-2-carboxylates.
Mechanistic Insights
The conversion of this compound to a benzofuran derivative proceeds via a base-promoted intramolecular condensation. The reaction is initiated by the deprotonation of the α-carbon to the ester carbonyl by a suitable base, generating a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the electrophilic carbon of the formyl group. The resulting alkoxide intermediate subsequently eliminates a molecule of water to afford the aromatic benzofuran ring. This type of reaction is analogous to the base-promoted cyclization of 2-(2-formylaryloxy)acetonitriles.[1]
Caption: Mechanism of Benzofuran Synthesis
Experimental Protocol: Synthesis of Methyl 6-methoxybenzofuran-2-carboxylate
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired Methyl 6-methoxybenzofuran-2-carboxylate.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 224.21 | 1.0 | 2.24 g |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |
| DMF | - | - | 20 mL |
Table 1: Reagent Quantities for Benzofuran Synthesis
Application 2: Multicomponent Reactions for the Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs), a class of heterocycles with a broad range of pharmacological activities, including antiviral, antitumor, and antihypertensive properties. The aldehyde functionality of this compound makes it an excellent substrate for this reaction.
Mechanistic Insights
The Biginelli reaction is an acid-catalyzed cyclocondensation. The currently accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. The β-ketoester (in this case, ethyl acetoacetate) then adds to the imine in a Mannich-type reaction. The final step is an intramolecular cyclization via attack of the urea nitrogen onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidinone.[2][3][4]
Sources
The Versatile Building Block: Methyl 2-(4-formyl-2-methoxyphenoxy)acetate in Synthetic Chemistry
Introduction: A Vanillin-Derived Scaffold for Complex Molecule Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a derivative of the abundant natural product vanillin, has emerged as a highly versatile and valuable scaffold. Its utility stems from the orthogonal reactivity of its three key functional groups: an electrophilic aldehyde, a nucleophilic phenoxy ether, and an ester that can be readily hydrolyzed to the corresponding carboxylic acid. This arrangement allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of a diverse array of bioactive molecules and natural product analogues. This application note provides a comprehensive guide to the synthesis and application of this building block, with a focus on its use in the construction of heterocyclic frameworks relevant to drug discovery.
Guaiacol and its derivatives, such as vanillin, are fundamental building blocks for numerous industrial applications, including pharmaceuticals and fragrances.[1][2] The modification of these phenolic compounds provides a gateway to a wide range of chemical diversity. The subject of this note, this compound, is a prime example of a value-added derivative that capitalizes on the inherent functionality of vanillin.
Synthesis of the Core Building Block
The preparation of this compound and its corresponding carboxylic acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is a straightforward process that begins with vanillin. The synthesis involves a Williamson ether synthesis, a robust and well-established method for forming ether linkages.
Protocol 1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid
This protocol outlines the synthesis of the carboxylic acid, which is a common precursor and can be used directly in many synthetic routes.
Reaction Scheme:
A schematic for the synthesis of the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Vanillin | 152.15 | 15.2 g | 0.1 |
| Chloroacetic acid | 94.50 | 10.4 g | 0.11 |
| Sodium hydroxide | 40.00 | 8.8 g | 0.22 |
| Water | 18.02 | 100 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To a solution of sodium hydroxide (8.8 g) in water (50 mL) in a round-bottom flask, add vanillin (15.2 g). Stir until the vanillin has completely dissolved.
-
In a separate beaker, dissolve chloroacetic acid (10.4 g) in water (50 mL) and carefully neutralize the solution with a concentrated solution of sodium hydroxide.
-
Add the neutralized chloroacetic acid solution to the vanillin solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
A white precipitate of 2-(4-formyl-2-methoxyphenoxy)acetic acid will form. Cool the mixture in an ice bath to maximize precipitation.[3]
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired product. The product can be further purified by recrystallization from hot water.
Protocol 2: Esterification to this compound
The carboxylic acid can be easily converted to its methyl ester via Fischer esterification.
Reaction Scheme:
A schematic for the esterification reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-formyl-2-methoxyphenoxy)acetic acid | 210.18 | 21.0 g | 0.1 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric acid (conc.) | 98.08 | 1-2 mL | - |
Procedure:
-
Suspend 2-(4-formyl-2-methoxyphenoxy)acetic acid (21.0 g) in methanol (100 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (1-2 mL) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Application in the Synthesis of Bioactive Pyrazolines
A significant application of the "(4-formyl-2-methoxyphenoxy)acetic acid" scaffold is in the synthesis of pyrazoline derivatives, a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial and antimycobacterial properties.[4] The synthesis proceeds through a chalcone intermediate, which is then cyclized to form the pyrazoline ring.
Protocol 3: Synthesis of Chalcone Intermediate
This protocol describes the Claisen-Schmidt condensation of the aldehyde functionality with an acetophenone derivative.
Reaction Scheme:
A schematic for the Claisen-Schmidt condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-formyl-2-methoxyphenoxy)acetic acid | 210.18 | 2.10 g | 0.01 |
| Substituted acetophenone | - | - | 0.01 |
| Potassium hydroxide | 56.11 | 0.56 g | 0.01 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Dissolve 2-(4-formyl-2-methoxyphenoxy)acetic acid (2.10 g) and the substituted acetophenone (0.01 mol) in ethanol (50 mL) in a flask.
-
Add a solution of potassium hydroxide (0.56 g) in a small amount of water to the flask with stirring.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated chalcone by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed for purification.
Protocol 4: Cyclization to Pyrazoline Derivatives
The synthesized chalcone is then reacted with a hydrazine derivative to form the pyrazoline ring.
Reaction Scheme:
A schematic for the pyrazoline synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chalcone intermediate | - | - | 0.005 |
| Hydrazine derivative (e.g., phenylhydrazine) | - | - | 0.005 |
| Glacial acetic acid | 60.05 | 20 mL | - |
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (0.005 mol) in glacial acetic acid (20 mL).
-
Add the hydrazine derivative (0.005 mol) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline product that precipitates is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
Conclusion and Future Outlook
This compound and its parent carboxylic acid are powerful and accessible building blocks for the synthesis of a wide range of molecular targets. Their straightforward preparation from vanillin, coupled with the differential reactivity of their functional groups, allows for a modular and efficient approach to complex molecule synthesis. The protocols detailed herein for the synthesis of bioactive pyrazolines serve as a testament to the utility of this scaffold. Future applications of this building block are anticipated in the total synthesis of natural products, the development of novel pharmaceutical agents, and the construction of functional materials. The continued exploration of vanillin-derived building blocks will undoubtedly lead to further innovations in synthetic chemistry.
References
-
Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. RSC Publishing. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. ResearchGate. Available at: [Link]
-
Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03759J [pubs.rsc.org]
Application Notes & Protocols: A Hierarchical Screening Strategy for Evaluating the Antimicrobial Activity of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate Derivatives
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive, tiered protocol for the systematic evaluation of the antimicrobial properties of novel synthetic compounds, specifically derivatives of "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate." This core structure is related to vanillin, a natural compound known for its antimicrobial potential.[1][2] The screening cascade is designed for researchers in drug discovery and microbiology, detailing a workflow from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations. The protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.[3][4][5][6] We delineate methodologies for primary screening via the Agar Well Diffusion assay, followed by quantitative analysis using the Broth Microdilution method to establish the Minimum Inhibitory Concentration (MIC).[7][8] Finally, a protocol for determining the Minimum Bactericidal Concentration (MBC) is provided to differentiate between bacteriostatic and bactericidal activity.[9][10][11] This guide emphasizes the rationale behind procedural steps, the importance of appropriate controls, and provides templates for robust data analysis.
Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antimicrobial activity.[8][12] Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives have emerged as a promising class of compounds, exhibiting a range of biological activities, including antibacterial and antifungal properties.[1][2][13][14][15] The parent compound for the proposed screening, "this compound," is a structural analog of vanillin, suggesting a strong scientific basis for investigating its derivatives as potential antimicrobial agents.[1][2] The inhibitory action of vanillin derivatives often targets the cytoplasmic membrane and can be either bacteriostatic (inhibiting growth) or bactericidal (killing the organism), depending on the specific derivative and target microorganism.[1][13]
This guide presents a hierarchical screening approach. This strategy efficiently manages resources by first using a rapid, qualitative method to identify "hit" compounds, which are then subjected to more rigorous, quantitative testing to characterize their potency.
General Workflow for Antimicrobial Screening
The screening process is structured in three sequential phases: Primary Screening, Secondary Quantitative Assay, and a Tertiary Bactericidal Assay. This tiered approach ensures that only the most promising compounds from the initial qualitative screen advance to more labor-intensive quantitative evaluation.
Caption: Hierarchical workflow for antimicrobial susceptibility testing.
Materials and Reagents
-
Test Compounds: this compound derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.
-
Culture Media:
-
Reagents:
-
Sterile 0.85% saline solution.
-
0.5 McFarland turbidity standard.[19]
-
-
Controls:
-
Positive Control: A known antibiotic (e.g., Gentamicin, Vancomycin).
-
Negative Control: Broth/agar with inoculum only.
-
Solvent Control: Inoculum exposed to the highest concentration of DMSO used.
-
-
Labware: Sterile Petri dishes (100 mm), 96-well microtiter plates, sterile swabs, micropipettes, incubator, spectrophotometer.
Experimental Protocols
Preparation of Stock Solutions and Inoculum
A. Compound Stock Solutions:
-
Dissolve each derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. These stocks can be stored at -20°C.
-
Causality Check: DMSO is used due to its ability to dissolve a wide range of organic compounds and its minimal intrinsic antimicrobial activity at low final concentrations (typically ≤1%). A solvent control is crucial to confirm this.
B. Bacterial Inoculum Preparation (Standardized):
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Tryptic Soy Broth.[20]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is critical for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.[19][21][22]
-
This standardized suspension must be used within 15 minutes to ensure cell viability and correct density.[20][23]
Protocol 1: Agar Well Diffusion (Primary Qualitative Screen)
This method provides a rapid visual assessment of antimicrobial activity.[8][12]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[23] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure a uniform bacterial lawn.[17][23]
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.
-
Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL) into a designated well.
-
Controls: Add the positive control antibiotic, and a solvent control (DMSO) to separate wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Analysis: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone indicates greater sensitivity of the microbe to the compound.
Protocol 2: Broth Microdilution for MIC Determination (Secondary Quantitative Assay)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][24] The protocol is based on CLSI document M07.[4][25]
-
Inoculum Dilution: Dilute the standardized 0.5 McFarland suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20][21]
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL and halving the compound concentrations.
-
Controls:
-
Growth Control: A well with CAMHB and inoculum only.
-
Sterility Control: A well with CAMHB only.
-
Positive Control: A row with a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[7][21]
Caption: Visual representation of a broth microdilution assay result.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[9][10][11][26] This test distinguishes bactericidal from bacteriostatic agents.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the aliquot onto a fresh MHA plate that contains no test compound.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in no colony growth on the subculture plate, corresponding to a 99.9% reduction in CFU/mL.[9][11][27] An agent is considered bactericidal if the MBC is no more than four times the MIC.[11]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison across derivatives and microbial strains.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MIC/MBC Ratio) |
|---|---|---|---|---|---|
| Derivative A | S. aureus ATCC 25923 | Positive | 8 | 16 | Bactericidal (2) |
| Derivative A | E. coli ATCC 25922 | Negative | 64 | >256 | Bacteriostatic/Tolerant |
| Derivative B | S. aureus ATCC 25923 | Positive | 4 | 8 | Bactericidal (2) |
| Derivative B | E. coli ATCC 25922 | Negative | 32 | 64 | Bactericidal (2) |
| Vancomycin | S. aureus ATCC 25923 | Positive | 1 | 2 | Bactericidal (2) |
| Gentamicin | E. coli ATCC 25922 | Negative | 2 | 4 | Bactericidal (2) |
Conclusion
This application note provides a validated, step-by-step framework for the antimicrobial screening of this compound derivatives. By employing a hierarchical strategy grounded in CLSI standards, researchers can efficiently identify and characterize novel antimicrobial leads. Adherence to these protocols, particularly the standardization of inoculum and the inclusion of appropriate controls, is paramount for generating reliable, reproducible, and meaningful data in the pursuit of new therapeutic agents.
References
-
Jadhav, A., et al. (2020). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. ACS Omega. Available at: [Link]
-
Kouris, A., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]
-
Aryal, S. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. Medical Notes. Available at: [Link]
-
Yulizar, Y., et al. (2020). The Antibacterial Activity of Vanillin Derivative Compounds. AIP Publishing. Available at: [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info. Available at: [Link]
-
Mishra, S. K., et al. (2023). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. Available at: [Link]
-
Wikipedia. (2023). Minimum bactericidal concentration. Wikipedia. Available at: [Link]
-
Wu, S., et al. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. PubMed Central. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]
-
Wikipedia. (2024). Disk diffusion test. Wikipedia. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
-
The Journal of Applied Laboratory Medicine. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. NIH National Library of Medicine. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
OIE. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]
-
Balouiri, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. NIH National Library of Medicine. Available at: [Link]
-
Baker, C. N., et al. (1981). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology. Available at: [Link]
-
Modi, A. & Patel, D. (2024). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
-
Wang, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. NIH National Library of Medicine. Available at: [Link]
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- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
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- 27. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Methyl 2-(4-formyl-2-methoxyphenoxy)acetate in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Vanillin-Derived Intermediate
In the landscape of pharmaceutical synthesis, the quest for novel, efficient, and economically viable routes to active pharmaceutical ingredients (APIs) is perpetual. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-renewable feedstock, presents an attractive starting point for the synthesis of complex molecular architectures. Its inherent functionalities—a reactive aldehyde, a phenolic hydroxyl group, and an electron-rich aromatic ring—offer a versatile platform for chemical elaboration. This application note delves into the synthesis and utility of a key vanillin derivative, Methyl 2-(4-formyl-2-methoxyphenoxy)acetate , as a pivotal intermediate in the construction of valuable pharmaceutical building blocks, with a particular focus on the synthesis of substituted morpholine scaffolds. Morpholine and its derivatives are prevalent structural motifs in a wide array of marketed drugs, exhibiting diverse biological activities.[1] This guide provides detailed protocols, mechanistic insights, and a forward-looking perspective on the application of this versatile intermediate for researchers, scientists, and drug development professionals.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₅ | |
| Molecular Weight | 224.21 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 79317-30-9 | [2] |
| Solubility | Soluble in DMF, DMSO, Acetone, Ethyl Acetate, Dichloromethane. Sparingly soluble in alcohols. Insoluble in water. |
Synthesis of this compound: A Modern Approach to Williamson Ether Synthesis
The synthesis of the title compound from vanillin is a classic example of the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.[3] In this procedure, the phenolic hydroxyl group of vanillin is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, displacing a halide from an α-haloester.
Reaction Scheme:
Caption: Williamson Ether Synthesis of the title compound.
Detailed Protocol: Synthesis of this compound
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Vanillin | 121-33-5 | 152.15 | 50 | 1.0 |
| Methyl Bromoacetate | 96-32-2 | 152.97 | 60 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 100 | 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add vanillin (7.61 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).
-
Add N,N-Dimethylformamide (DMF, 200 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
Slowly add methyl bromoacetate (5.7 mL, 60 mmol) to the reaction mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 85°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
After completion of the reaction (disappearance of the vanillin spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash thoroughly with deionized water (3 x 100 mL).
-
Dry the solid product under vacuum at 50°C to a constant weight.
Expected Yield: 85-95% Purity (by HPLC): >98%
Rationale and Mechanistic Insights:
The choice of potassium carbonate as the base is crucial; it is strong enough to deprotonate the phenolic hydroxyl group of vanillin but not so strong as to cause unwanted side reactions. DMF is an excellent polar aprotic solvent for this SN2 reaction as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[3] The reaction proceeds via a classic SN2 mechanism where the vanillinate anion performs a backside attack on the electrophilic carbon of methyl bromoacetate, displacing the bromide ion.
Application in Pharmaceutical Intermediate Synthesis: A Proposed Route to a Viloxazine Analog Precursor
Viloxazine, a selective norepinephrine reuptake inhibitor, is an important therapeutic agent for the treatment of ADHD and depression.[4] While the commercial synthesis of Viloxazine typically starts from 2-ethoxyphenol,[5] we propose a novel and efficient synthetic route to a key morpholine intermediate starting from our title compound, this compound. This pathway highlights the utility of the title compound in constructing the morpholine core structure.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of a Viloxazine analog precursor.
Detailed Protocol: Synthesis of 2-((2-methoxy-4-((methoxycarbonyl)methoxy)phenyl)methyl)morpholine
Part A: Reductive Amination
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 79317-30-9 | 224.21 | 20 | 1.0 |
| Ethanolamine | 141-43-5 | 61.08 | 22 | 1.1 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 30 | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (4.48 g, 20 mmol) in methanol (100 mL).
-
Add ethanolamine (1.35 mL, 22 mmol) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.13 g, 30 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of 1 M HCl (50 mL) until the effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.
Part B: Intramolecular Cyclization (Conceptual)
The crude amino alcohol intermediate can then be cyclized to form the desired morpholine ring. A common method for such a transformation is an intramolecular Williamson ether synthesis or a related cyclization strategy. For the purpose of this application note, we will outline a conceptual approach.
Conceptual Procedure:
-
The crude amino alcohol intermediate is dissolved in a suitable high-boiling solvent such as toluene or xylene.
-
A base, such as sodium hydride or potassium tert-butoxide, is added to deprotonate the hydroxyl group.
-
The reaction is heated to induce intramolecular cyclization, forming the morpholine ring.
-
Work-up and purification would yield the target morpholine intermediate, a direct precursor to a Viloxazine analog.
Mechanistic Rationale:
The first step, reductive amination, proceeds through the initial formation of an imine between the aldehyde of the starting material and the primary amine of ethanolamine.[6] The imine is then selectively reduced by sodium borohydride to the corresponding secondary amine. The subsequent intramolecular cyclization would proceed via an SN2 reaction, where the deprotonated hydroxyl group acts as a nucleophile, attacking one of the carbons of the original ethanolamine backbone and displacing a suitable leaving group (which would need to be introduced in a separate step, or the reaction could be designed to proceed via a different cyclization mechanism).
Conclusion and Future Outlook
This compound is a highly versatile and readily accessible intermediate derived from vanillin. This application note has detailed a robust protocol for its synthesis and has proposed a novel and scientifically sound pathway for its utilization in the synthesis of a key morpholine-containing pharmaceutical intermediate. The methodologies described herein leverage fundamental and reliable organic transformations, offering a practical guide for researchers in the field of medicinal chemistry and process development. The exploration of bio-renewable starting materials like vanillin for the synthesis of complex pharmaceutical agents is a growing area of interest, and intermediates such as this compound are poised to play a significant role in this sustainable approach to drug discovery and development.
References
- Jain, A., & Sahu, S. K. (2024).
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
-
Ikigai Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- Patents.google.com. (n.d.). US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
-
PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Asymmetric Hydrogenation of Imines. (2015).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 4. ikigaicorporation.com [ikigaicorporation.com]
- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Methyl 2-(4-formyl-2-methoxyphenoxy)acetate in Agrochemical Discovery
Introduction: Unveiling the Agrochemical Potential of a Vanillin-Derived Phenoxyacetate
In the continuous quest for novel and sustainable solutions in agriculture, the exploration of unique chemical scaffolds is paramount. Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a derivative of the naturally occurring compound vanillin, presents a compelling starting point for the development of next-generation agrochemicals. This molecule uniquely combines the structural features of phenoxyacetic acids, a well-established class of herbicides, with those of benzaldehydes, which are known to exhibit a wide range of biological activities including insecticidal, antifungal, and plant growth regulatory effects.[1][2][3][4][5][6]
The presence of the phenoxyacetate moiety suggests a potential for auxin-mimicking herbicidal activity, leading to uncontrolled growth in susceptible plant species.[1][2][7] Simultaneously, the substituted benzaldehyde portion, derived from vanillin, opens up the possibility of entirely different modes of action, potentially targeting pests and pathogens.[5][8][9][10][11] Vanillin and its derivatives are recognized for their bio-functional diversity and are considered promising candidates for the development of new agrochemicals.[5] This dual functionality makes this compound a high-priority candidate for comprehensive screening in agrochemical research and development.
These application notes provide a detailed guide for researchers to explore the multifaceted agrochemical potential of this compound. The following sections outline protocols for evaluating its efficacy as a herbicide, insecticide, fungicide, and plant growth regulator, complete with the scientific rationale behind each experimental design.
Physicochemical Properties (Hypothetical)
A thorough understanding of a compound's physicochemical properties is crucial for formulation development and understanding its environmental fate. The following table presents hypothetical, yet plausible, properties for this compound based on its chemical structure.
| Property | Hypothetical Value | Significance in Agrochemical Development |
| Molecular Formula | C11H12O5 | Determines molecular weight and elemental composition. |
| Molecular Weight | 224.21 g/mol | Influences uptake, translocation, and volatility. |
| Appearance | White to off-white crystalline solid | Important for formulation and handling.[12] |
| Melting Point | 85-90 °C | Affects stability and formulation type. |
| Solubility in Water | Low to moderate | Influences environmental mobility and formulation (e.g., emulsifiable concentrate vs. wettable powder). |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Predicts lipophilicity, which affects membrane permeability and soil binding. |
| Vapor Pressure | Low | Low volatility is desirable to minimize off-target drift. |
Section 1: Herbicidal Activity Screening
Scientific Rationale: A Synthetic Auxin Hypothesis
The phenoxyacetic acid moiety is the cornerstone of a major class of synthetic auxin herbicides, including 2,4-D and MCPA.[1][2][7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal hormonal balance and causing uncontrolled, lethal growth in broadleaf weeds.[1][2] It is hypothesized that this compound, upon hydrolysis of the methyl ester in planta to the corresponding carboxylic acid, could bind to auxin receptors and elicit a similar phytotoxic response.
Diagram: Proposed Mechanism of Auxin-Mimicking Herbicidal Action
Caption: Proposed herbicidal mechanism of this compound.
Protocol 1.1: Pre- and Post-Emergence Herbicidal Efficacy Assay
This protocol is designed to assess the herbicidal activity of the test compound on both germinating and established weeds.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Tween® 20
-
Distilled water
-
Seeds of representative broadleaf (e.g., Amaranthus retroflexus) and grass (e.g., Lolium multiflorum) weeds
-
Potting soil mix
-
Planting trays and pots
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions to achieve final application rates (e.g., 10, 100, 500, 1000 g/ha).
-
The final spray solution should contain 0.1% (v/v) Tween® 20 as a surfactant. A vehicle control (acetone + Tween® 20) and a positive control (a commercial phenoxy herbicide) should be included.
-
-
Pre-Emergence Application:
-
Fill planting trays with soil and sow the seeds of the selected weed species at the appropriate depth.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Place the trays in a growth chamber and water as needed.
-
Assess weed emergence and biomass at 14 and 21 days after treatment (DAT).
-
-
Post-Emergence Application:
-
Sow seeds in individual pots and allow them to grow to the 2-3 leaf stage.
-
Apply the test solutions to the foliage until runoff.
-
Return the pots to the growth chamber.
-
Visually assess phytotoxicity (e.g., chlorosis, necrosis, epinasty) at 7, 14, and 21 DAT using a 0-100% scale (0 = no effect, 100 = complete kill).
-
Determine the fresh weight of the above-ground biomass at 21 DAT.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both pre- and post-emergence applications. Compare the efficacy of the test compound to the positive control.
Section 2: Insecticidal Activity Screening
Scientific Rationale: Exploring Neurotoxic and Repellent Properties
Benzaldehyde and its derivatives, particularly those derived from natural sources like vanillin, have demonstrated insecticidal and repellent activities against a variety of pests.[8][9][10] The mechanism of action can be diverse, potentially involving neurotoxicity through targets like the V-ATPase, or acting as a repellent.[8][9] The structural features of this compound warrant investigation into its potential to control insect pests.
Diagram: Insecticidal Screening Workflow
Caption: Workflow for assessing the insecticidal potential of the test compound.
Protocol 2.1: Contact and Ingestion Toxicity Assay against Spodoptera frugiperda
This protocol evaluates the toxicity of the compound through both direct contact and ingestion by a common agricultural pest.
Materials:
-
This compound
-
Acetone
-
Artificial insect diet
-
Second or third instar larvae of Spodoptera frugiperda (fall armyworm)
-
Petri dishes
-
Micropipette
Procedure:
-
Preparation of Test Solutions and Diet:
-
Prepare serial dilutions of the test compound in acetone.
-
For the ingestion assay, incorporate the test compound into the molten artificial diet at various concentrations (e.g., 10, 50, 100, 250 ppm) before it solidifies. A control diet with acetone only should be prepared.
-
-
Contact Toxicity (Topical Application):
-
Apply a small droplet (e.g., 1 µL) of the test solution directly to the dorsal thorax of each larva.
-
Treat control groups with acetone only.
-
Place the treated larvae in Petri dishes with a small amount of untreated artificial diet.
-
-
Ingestion Toxicity:
-
Place a single larva in each Petri dish containing a cube of the treated or control diet.
-
-
Incubation and Assessment:
-
Incubate the larvae at 25±2°C with a 16:8 h (L:D) photoperiod.
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the lethal dose (LD50) for the contact assay and the lethal concentration (LC50) for the ingestion assay using probit analysis.
Section 3: Fungicidal Activity Screening
Scientific Rationale: Targeting Fungal Growth and Development
Benzaldehyde derivatives have been shown to possess antifungal properties, inhibiting the growth of pathogenic fungi.[11] The search for new fungicides is driven by the need to manage resistance to existing treatments and to find more environmentally benign options.[13][14] Natural products and their derivatives are a promising source of new fungicidal leads.[13][15][16] Given its structural similarity to other bioactive benzaldehydes, this compound should be evaluated for its ability to inhibit the growth of key plant pathogenic fungi.
Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay
This protocol provides a rapid and effective method to screen for direct antifungal activity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Add appropriate volumes of the stock solution to molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
A control plate containing DMSO at the same concentration used for the highest test compound concentration should be prepared.
-
Pour the amended and control PDA into sterile Petri dishes.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 22-25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate has nearly reached the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth).
Section 4: Plant Growth Regulation (PGR) Screening
Scientific Rationale: Modulating Plant Development
Some benzaldehyde derivatives have been identified as potential plant growth regulators, exhibiting both inhibitory and promotional effects on root growth at different concentrations.[6] The auxin-like structure of the phenoxyacetate moiety also suggests a potential for PGR activity, as auxins are key regulators of plant development.[7] Therefore, it is logical to screen this compound for its ability to modulate plant growth.
Protocol 4.1: Seed Germination and Seedling Growth Assay
This assay assesses the effect of the test compound on the early stages of plant development.
Materials:
-
This compound
-
Acetone
-
Distilled water
-
Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce, Lactuca sativa)
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution in acetone and create a series of dilutions in distilled water to achieve final concentrations (e.g., 1, 10, 50, 100 µM).
-
Include a vehicle control (acetone in water).
-
-
Assay Setup:
-
Place a sterile filter paper in each Petri dish and moisten it with a known volume of the test solution or control.
-
Place a defined number of seeds (e.g., 20-30) on the filter paper.
-
Seal the Petri dishes with parafilm.
-
-
Incubation and Assessment:
-
Place the Petri dishes in a growth chamber under controlled conditions.
-
After a set period (e.g., 5-7 days), count the number of germinated seeds to determine the germination rate.
-
Measure the primary root length and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of germination and the average root and shoot length for each treatment. Determine if the compound has a statistically significant inhibitory or promotory effect compared to the control.
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive framework for the initial screening of this compound as a potential agrochemical. Positive results in any of these assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize activity and selectivity.
-
Mode of Action Studies: Elucidating the specific biochemical and physiological targets.
-
Greenhouse and Field Trials: Evaluating efficacy under more realistic conditions on a broader range of crops and pests.
-
Toxicology and Environmental Fate Studies: Assessing the safety profile of lead compounds.
The unique hybrid structure of this compound makes it a fascinating candidate for agrochemical discovery, with the potential to yield novel solutions for crop protection and enhancement.
References
- Grokipedia. Phenoxy herbicide.
- Wikipedia. Phenoxy herbicide.
- Anonymous. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Source Not Available.
- Pest Genie. Phenoxy Reference Guide.
- Nufarm.
- ACS Publications. (2024). Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay. Journal of Agricultural and Food Chemistry.
- Anonymous. (2022).
- PubMed. (2024). Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay.
- Anonymous.
- ResearchGate. (Date Not Available). (PDF)
- NANTONG REFORM PETRO-CHEMICAL CO., LTD. Applications of Aldehydes in Medicine and Agricultural.
- PubMed. (Date Not Available). [Repellent Activity of Vanillin Derivatives and Monoterpenes to Olive Weevil].
- PubMed Central. (2020). Natural Products as Fungicide and Their Role in Crop Protection.
- ResearchGate. (2021). (PDF) Changing trends in discovery of new fungicides: a perspective.
- Anonymous. Benzaldehyde | Applications in Agriculture and Other Industries.
- Anonymous. (Date Not Available). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Source Not Available.
- Anonymous. (Date Not Available). Pesticide Engineering from Natural Vanillin: Recent Advances and a Perspective. Source Not Available.
- Choi, G.-H., et al. (2016). Benzaldehyde as a new class plant growth regulator on Brassica campestris. J Appl Biol Chem.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of Aldehydes in Medicine and Agricultural - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Repellent Activity of Vanillin Derivatives and Monoterpenes to Olive Weevil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. greenchemindustries.com [greenchemindustries.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy [frontiersin.org]
- 16. Natural Products as Fungicide and Their Role in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(4-formyl-2-methoxyphenoxy)acetate in Material Science
Foreword for the Advanced Researcher
This document provides a comprehensive technical guide for the utilization of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, a vanillin derivative, in the burgeoning field of sustainable material science. As we move towards a bio-based economy, the functionalization of platform chemicals derived from renewable resources like lignin is of paramount importance. Vanillin, with its inherent aromaticity and versatile functional groups, stands out as a key building block for novel polymers.[1] This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind them. We will delve into the synthesis of this monomer, its characterization, and its application in the creation of advanced polymeric materials, specifically focusing on the formation of Schiff base polymers, also known as polyimines. These materials are of significant interest due to their dynamic covalent bonds, which can impart properties such as self-healing and recyclability.[2]
Chemical Identity and Properties
This compound, also known as methyl (4-formyl-2-methoxyphenoxy)acetate, is a crystalline solid derived from vanillin. Its chemical structure combines the key functionalities of an aldehyde, an ether, and an ester, making it a versatile precursor for polymer synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79317-30-9 | [1] |
| Molecular Formula | C₁₁H₁₂O₅ | [1] |
| Molecular Weight | 224.21 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
Safety Information:
-
Pictograms: GHS07
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Synthesis Protocol: From Vanillin to a Functional Monomer
The synthesis of this compound is a straightforward O-alkylation of vanillin followed by esterification, or more directly, by the Williamson ether synthesis using methyl bromoacetate. The following protocol is based on established methods for the synthesis of similar phenoxyacetic acid derivatives.[4]
2.1. Materials and Reagents
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
2.2. Equipment
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
2.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask, combine vanillin (10 mmol), anhydrous potassium carbonate (20 mmol), and anhydrous DMF (50 mL).
-
Addition of Reagent: To the stirred suspension, add methyl bromoacetate (13 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C and maintain it under a nitrogen atmosphere with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add ethyl acetate (200 mL) to the reaction mixture.
-
Extraction: Wash the organic layer with brine (3 x 50 mL) in a separatory funnel to remove DMF and other water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain the pure this compound.[4]
Caption: A typical workflow for polyimine synthesis.
Characterization of the Resulting Polyimine
The synthesized polymer should be characterized to confirm its structure and determine its properties.
-
FTIR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a C=N stretching band around 1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H bending vibrations of the primary amine. [5]* NMR Spectroscopy: Due to the often limited solubility of polymers, solid-state NMR might be necessary. If soluble, solution NMR can confirm the formation of the imine linkage.
-
Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) will provide information on the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) can be used to determine its glass transition temperature (Tg).
Potential Applications and Future Directions
Polyimines derived from this compound hold significant promise in various material science applications. The dynamic nature of the imine bond can be exploited to create:
-
Self-Healing Materials: The reversible nature of the imine linkage can allow for the repair of scratches and damages in the polymer matrix upon the application of a stimulus like heat. [2]* Recyclable Thermosets (Vitrimers): The dynamic bonds can be rearranged at elevated temperatures, allowing the cross-linked polymer to be reprocessed and reshaped, a characteristic feature of vitrimers. [6]* Chemosensors: The imine nitrogen and the aromatic structure can act as binding sites for metal ions, making these polymers potential candidates for chemosensors.
Future research could focus on the synthesis of cross-linked polyimines by using tri- or tetra-functional amines, leading to the formation of robust thermosetting materials with enhanced mechanical properties. Furthermore, the ester functionality on the monomer could be hydrolyzed to a carboxylic acid, opening up possibilities for creating pH-responsive materials or for further functionalization.
References
-
Amarasekara, A. S., & Razzaq, A. (2012). Vanillin-Based Polymers—part II: Synthesis of Schiff Base Polymers of Divanillin and Their Chelation with Metal Ions. ISRN Polymer Science, 2012, 1-6. [Link]
- Fache, M., Boutevin, B., & Caillol, S. (2015). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry, 17(5), 1987-1998.
- Llevot, A., Grau, E., Carlotti, S., Grelier, S., & Cramail, H. (2016). From lignin-derived aromatic compounds to novel biobased polymers.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.
- Hernández-García, A., Llevot, A., Dargelos, M., Grelier, S., & Cramail, H. (2019). Bio-based polyimines from the reaction of vanillin derivatives and furfural with aromatic diamines. European Polymer Journal, 118, 64-72.
- Tayouo, R., Ruckdäschel, H., & Döring, M. (2021). Bio-based vitrimers: a new class of sustainable materials. Progress in Polymer Science, 117, 101397.
-
Kwiecień, H., & Szychowska, A. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(10), 3742-3753. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
- Zhang, Y., Yang, B., & Zhang, S. (2019). Recent advances in self-healing materials based on dynamic covalent bonds.
- Amarasekara, A. S. (2016). Renewable resources based polymers and monomers. In Polymer Science: A Comprehensive Reference (pp. 1-22). Elsevier.
- Miller, S. A. (2013). Sustainable polymers: a critical review. Clean Technologies and Environmental Policy, 15(4), 541-554.
- Wojcieszak, R., & Szymańska, K. (2019). Schiff Bases and Their Metal Complexes as Catalysts in Organic Reactions.
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (2022). Journal of Molecular Structure, 1262, 133036. [Link]
-
The Royal Society of Chemistry. (2013). Table of Contents. Retrieved from [Link]
-
(E)-4-{[2-(2-Furylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(5), o880. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Our goal is to provide you with not just a protocol, but a deeper understanding of the reaction to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can typically be attributed to several factors. Let's break them down:
-
Incomplete Deprotonation of Vanillin: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, a significant portion of the vanillin will remain unreacted.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Use at least a stoichiometric equivalent of the base. An excess of a milder base like K₂CO₃ is often recommended to drive the equilibrium towards the phenoxide.
-
Ensure your reagents and solvent are anhydrous, as water can consume the base.
-
-
-
Competing C-Alkylation: The vanillin phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is desired, C-alkylation can occur as a side reaction, leading to a mixture of products and reducing the yield of the target compound.[1]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are known to favor O-alkylation.[2] These solvents solvate the cation of the base, leaving a more "naked" and highly reactive oxygen anion, which promotes attack at the oxygen. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and relatively favoring C-alkylation.
-
Counter-ion: The counter-ion of the base can also influence the O/C alkylation ratio.
-
-
-
Reaction Temperature and Time: Like many organic reactions, the temperature and duration are critical.
-
Troubleshooting:
-
If the reaction is too slow, you may have unreacted starting materials. Consider increasing the temperature or reaction time. A typical range for this type of reaction is 60-80 °C for several hours.
-
However, excessively high temperatures can promote side reactions, including decomposition and polymerization of the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?
Answer:
The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway competing with the desired SN2 substitution.[2][3] This is more common with secondary or tertiary alkyl halides. While methyl chloroacetate is a primary halide and less prone to elimination, it's still a possibility under certain conditions.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over E2 elimination. Elimination reactions often have a higher activation energy.
-
Base Choice: While a strong base is needed, a very hindered or overly strong base can favor elimination. For a primary halide like methyl chloroacetate, common bases like K₂CO₃ are usually sufficient and less likely to cause significant elimination.
-
Question 3: My final product is impure, and I suspect hydrolysis of the ester. How can I prevent this and purify my product?
Answer:
Hydrolysis of the methyl ester to the corresponding carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid, is a common issue, especially during workup.
-
Preventing Hydrolysis:
-
Reaction Conditions: Avoid using an excessive amount of a strong base like NaOH or KOH, especially with prolonged heating, as this can lead to saponification of the ester.
-
Workup: During the workup, if you are washing with a basic solution to remove unreacted vanillin, do so quickly and at a low temperature. When acidifying to protonate any formed carboxylate, be mindful that strongly acidic conditions can also catalyze ester hydrolysis, although this is generally slower than base-catalyzed hydrolysis.
-
-
Purification:
-
Recrystallization: If your crude product is a solid, recrystallization is often an effective purification method. A solvent system like ethanol/water or isopropanol can be a good starting point.
-
Column Chromatography: If recrystallization is ineffective or your product is an oil, silica gel column chromatography is a reliable method. A solvent gradient of hexane and ethyl acetate is typically used to separate the desired product from less polar impurities (like C-alkylated products) and more polar impurities (like the hydrolyzed acid).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis?
A1: The synthesis of this compound is a classic example of the Williamson ether synthesis.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of vanillin, forming a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate and displacing the chloride leaving group to form the ether linkage.
Q2: Why is vanillin used as a starting material?
A2: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an excellent starting material because it is readily available, relatively inexpensive, and contains the required phenolic hydroxyl group for the Williamson ether synthesis.[4][5][6] Its other functional groups, the aldehyde and methoxy group, are generally stable under the typical reaction conditions.
Q3: Can I use other alkylating agents besides methyl chloroacetate?
A3: Yes, other alkylating agents like methyl bromoacetate can be used. Bromoacetates are generally more reactive than chloroacetates, which may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time). However, they are also more expensive. It is crucial to use a primary alkyl halide to minimize the competing E2 elimination reaction.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. You can spot the reaction mixture alongside your starting materials (vanillin and methyl chloroacetate) on a TLC plate. The product will have a different Rf value than the starting materials. The disappearance of the vanillin spot and the appearance of a new product spot indicate the progress of the reaction.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Solvents: DMF and acetonitrile are toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They should be handled with care under an inert atmosphere. Potassium carbonate is a skin and eye irritant.
-
Alkylating Agents: Methyl chloroacetate is toxic and a lachrymator (causes tearing). It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Methyl chloroacetate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. Then, add methyl chloroacetate (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Table 1: Summary of Reagents and Suggested Quantities
| Reagent | Molar Eq. | Suggested Quantity (for 10g Vanillin) |
| Vanillin | 1.0 | 10.0 g |
| Methyl chloroacetate | 1.1 | 7.8 g (6.4 mL) |
| Potassium carbonate | 1.5 | 13.6 g |
| DMF | - | 100 mL |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic route and potential side reactions.
Caption: Main reaction and potential side reactions.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Frontiers. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I). Retrieved from [Link]
-
ChemBK. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde-d3. Retrieved from [Link]
-
Sciencemadness.org. (2005, August 9). crap yields of phenol-alkyl ether. Retrieved from [Link]
-
mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Purification Challenges of "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate"
Last Updated: January 17, 2026
Introduction
Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, derived from vanillin, features an aldehyde, an ether, and an ester functional group, which contribute to its utility but also present specific challenges during its purification. Achieving high purity (>99%) is critical for subsequent synthetic steps and to meet regulatory standards in drug development.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the purification of this compound. The advice herein is grounded in established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Impurity Identification & Removal
Question 1: What are the most likely impurities in my crude this compound sample?
Answer: The impurity profile is almost always dictated by the synthetic route. The most common synthesis is a Williamson ether synthesis, reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with a methyl haloacetate (e.g., methyl chloroacetate or bromoacetate) in the presence of a base.[1][2]
Based on this, the primary impurities are:
-
Unreacted Vanillin: Due to incomplete reaction.
-
Unreacted Methyl Haloacetate: Excess reagent used to drive the reaction to completion.
-
Hydrolyzed Product (Carboxylic Acid): The ester group can hydrolyze to a carboxylic acid, "(4-formyl-2-methoxyphenoxy)acetic acid," especially if reaction or workup conditions are too harsh (e.g., high temperatures in the presence of water/base).[1]
-
Side-Products: While less common with primary halides, side reactions can occur.[3]
Table 1: Common Impurities and Key Characteristics
| Impurity | Chemical Name | Polarity vs. Product | Identification Notes (TLC/NMR) |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | More Polar | Lower Rf on TLC. Phenolic -OH proton visible in ¹H NMR. |
| Methyl Chloroacetate | Methyl 2-chloroacetate | Less Polar | Higher Rf on TLC. Distinct singlet for CH₂Cl protons in ¹H NMR. Volatile. |
| (4-formyl-2-methoxyphenoxy)acetic acid | (4-formyl-2-methoxyphenoxy)acetic acid | Much More Polar | Streaks or stays at baseline on TLC. Broad -COOH proton in ¹H NMR. |
Category 2: Column Chromatography
Question 2: My column chromatography separation is poor. The product is co-eluting with an impurity. What solvent system should I use?
Answer: This is a classic challenge. This compound is a moderately polar compound. A good starting point for thin-layer chromatography (TLC) and column chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]
Troubleshooting Steps & Protocol:
-
TLC Optimization is Key: Do not run a column until you have a good separation on a TLC plate.[5][6] The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4 .[6] This provides a good balance between migration speed and separation resolution.
-
Start with a Standard System: Begin with a 30% Ethyl Acetate in Hexanes (v/v) mixture.
-
Adjust Polarity:
-
If Rf is too high (>0.5): Your product and less polar impurities are moving too fast. Decrease the polarity by reducing the amount of ethyl acetate (e.g., try 20% EtOAc/Hexanes).
-
If Rf is too low (<0.2): Your product is sticking to the silica too strongly. Increase the polarity by increasing the amount of ethyl acetate (e.g., try 40-50% EtOAc/Hexanes).[4]
-
-
Consider an Alternative Solvent System: If you cannot achieve baseline separation between your product and an impurity with EtOAc/Hexanes, try a different solvent combination. A good alternative for polar compounds is Dichloromethane (DCM)/Methanol .[4] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Caution: Do not use more than 10% methanol in dichloromethane, as it can start to dissolve the silica gel stationary phase.[4]
-
Workflow for Selecting a Chromatography Solvent System
Caption: Decision workflow for optimizing a TLC solvent system.
Category 3: Recrystallization
Question 3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong?
Answer: "Oiling out" is a common and frustrating problem. It happens when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting liquid phase is immiscible with the bulk solvent, forming an oil.
Causes and Solutions:
-
Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point. For example, if you are using toluene (BP: 111 °C), try switching to ethyl acetate (BP: 77 °C) or a mixture like ethyl acetate/hexanes.[7]
-
-
Cause: The solution is cooling too rapidly.
-
Solution: Slow down the cooling process. After heating to dissolve, allow the flask to cool slowly on the benchtop, insulated with a cork ring and glass wool if necessary. Do not place it directly into an ice bath from a hot state.
-
-
Cause: The presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.
-
Solution: First, try to remove the bulk of the impurities with a quick column chromatography "plug" or a liquid-liquid extraction before attempting recrystallization.
-
Step-by-Step Protocol to Avoid Oiling Out:
-
Solvent Screening: Use small test tubes to test various solvents. A good recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[8]
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to your crude solid until it just dissolves. Using too much solvent will prevent crystallization.
-
Induce Crystallization: If no crystals form upon slow cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" from a previous pure batch.[8]
-
Consider a Two-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[9]
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent System | Type | Rationale |
| Isopropanol | Single Solvent | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Two-Solvent | Excellent for fine-tuning polarity and inducing crystallization.[9] |
| Toluene | Single Solvent | Good for aromatic compounds, but be mindful of its high boiling point. |
| Methanol / Water | Two-Solvent | Can be effective if the compound has sufficient polarity. |
Category 4: Product Stability
Question 4: My final product looks pure by NMR, but it develops a yellow color and its purity drops over time. What is happening?
Answer: The aldehyde functional group in your molecule is susceptible to oxidation. Over time, especially when exposed to air (oxygen) and light, the aldehyde (-CHO) can oxidize to the corresponding carboxylic acid (-(4-formyl-2-methoxyphenoxy)acetic acid).[10] This is a common degradation pathway for benzaldehyde derivatives.[10]
Prevention and Storage Protocol:
-
Minimize Air Exposure: After purification, flush the storage vial with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Store the compound in an amber vial or a clear vial wrapped in aluminum foil to protect it from light, which can catalyze oxidation.[10]
-
Low Temperature Storage: Store the purified solid in a refrigerator or freezer (-20 °C is ideal). Low temperatures slow the rate of chemical degradation.
-
Use High-Purity Solvents for Storage: If storing in solution for a short period, use high-purity, peroxide-free solvents.
Visual Guide to Degradation Prevention
Caption: Best practices for storing this compound.
Category 5: Purity Assessment
Question 5: How can I be confident in the purity of my final product?
Answer: Relying on a single analytical technique can be misleading.[11] A combination of methods is necessary to provide a comprehensive assessment of purity.
Recommended Purity Analysis Workflow:
-
Thin-Layer Chromatography (TLC): The first and quickest check. A pure compound should ideally show a single spot.[12] Run the TLC in a few different solvent systems to ensure no impurities are hiding with the same Rf in your primary system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential.[13][14] Integrate all peaks. The presence of small peaks that do not correspond to your product structure indicates impurities. Compare the integrals to your product's protons to quantify the impurity level. Look for the absence of starting material signals (e.g., the phenolic -OH of vanillin).
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique.[13] A pure sample will show a single, sharp peak. The area under the curve can be used to determine purity with high accuracy (e.g., >99.5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your product, verifying its identity.[14]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (e.g., within 1-2 °C).[11][12] Impurities tend to broaden and depress the melting point.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google AI.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
- Column chromatography. (n.d.). Columbia University.
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Simon Fraser University.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester.
- Column chromatography. (n.d.). University of Calgary.
- Mastering The Williamson Ether Synthesis. (2025). Osunstate.
- Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (2020). ResearchGate.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. (2025). Benchchem.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate.
- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Institut Teknologi Sepuluh Nopember.
Sources
- 1. researchgate.net [researchgate.net]
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- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. rroij.com [rroij.com]
Technical Support Center: Purification of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the purity of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate. Our goal is to move beyond simple procedural lists and offer a framework of chemical logic to empower you to solve purification challenges effectively.
Section 1: Frequently Asked Questions - Diagnosing Purity Issues
This section addresses the common initial observations that suggest your sample of this compound requires further purification.
Q1: My ¹H NMR spectrum shows unexpected peaks. What are the likely impurities?
A: Unidentified peaks in your NMR spectrum typically originate from unreacted starting materials or undesired side-products from the synthesis. The most common synthesis for this molecule is a Williamson ether synthesis between a vanillin derivative (4-hydroxy-3-methoxybenzaldehyde) and a methyl haloacetate (e.g., methyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃).[1][2]
Common Impurities to Consider:
-
Starting Materials:
-
Vanillin (or derivative): Look for a sharp singlet around 9.8 ppm (aldehydic proton) and a broad singlet for the phenolic -OH proton.
-
Methyl Bromoacetate: A singlet around 3.8 ppm for the methyl group and another singlet around 4.0 ppm for the methylene group.
-
-
Side-Products:
-
(4-formyl-2-methoxyphenoxy)acetic acid: Hydrolysis of the methyl ester is a common side-reaction. This will introduce a very broad singlet (typically >10 ppm) corresponding to the carboxylic acid proton.[2]
-
-
Residual Solvents:
-
DMF, Ethyl Acetate, Dichloromethane: Check for characteristic solvent peaks that persist even after drying under vacuum.
-
Q2: My product is a sticky oil or a discolored solid, not the expected crystalline material. What's the cause?
A: The physical appearance of your product is a primary indicator of purity. A non-crystalline or discolored state usually points to the presence of persistent impurities that inhibit crystal lattice formation.
-
Oily Consistency: This is often caused by residual, high-boiling point solvents (like DMF) or impurities that are themselves oils at room temperature. Even small amounts can disrupt crystallization.
-
Discoloration (Yellow/Brown): This can indicate the presence of oxidized aldehyde impurities or other chromophoric side-products. Aldehydes, especially aromatic ones, can be susceptible to air oxidation, forming the corresponding carboxylic acids which may be colored or trap other impurities.
Q3: What analytical techniques should I use to get a quantitative measure of my product's purity?
A: While NMR and melting point are excellent qualitative checks, quantitative analysis requires chromatographic methods.
| Analytical Technique | Information Provided | Typical Use Case |
| High-Performance Liquid Chromatography (HPLC) | Provides a precise percentage purity (e.g., 99.5%) by separating the main compound from impurities based on polarity. | Gold standard for final purity assessment, especially for regulatory submissions. |
| Gas Chromatography (GC) | Useful for assessing the presence of volatile impurities, such as residual solvents. | To confirm the removal of reaction or purification solvents (e.g., Hexane, Ethyl Acetate, Toluene). |
| Mass Spectrometry (MS) | Confirms the molecular weight of the main peak and can help in identifying the mass of unknown impurity peaks. | Often coupled with GC or LC (GC-MS, LC-MS) to identify specific contaminants. |
Section 2: Troubleshooting Purification Strategies
Once you have diagnosed the potential purity issue, the next step is to select and optimize a purification method.
Q4: I tried recrystallization, but it's not working. What can I do?
A: Recrystallization is a powerful, efficient, and scalable purification technique for solids, but its success is highly dependent on the choice of solvent.[3][4] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
Troubleshooting Scenarios:
-
Problem: The compound won't dissolve, even when boiling.
-
Reasoning: The solvent is too non-polar.
-
Solution: Increase the polarity of the solvent system. If you are using hexanes, try adding ethyl acetate or dichloromethane dropwise to the hot mixture until the solid dissolves.[5]
-
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Reasoning: The solution is too saturated, or the cooling is too rapid. Oiling out occurs when the solute's solubility is exceeded at a temperature above its melting point.
-
Solution: Add a small amount of additional hot solvent to the oily mixture to create a less saturated solution, then allow it to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.
-
-
Problem: No crystals form, even after cooling in an ice bath.
-
Reasoning: The solution may be supersaturated, or nucleation is inhibited.
-
Solution:
-
Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[4]
-
Seed: If you have a small crystal of pure product, add it to the cold solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and attempt to cool again.
-
-
Q5: When should I choose column chromatography over recrystallization?
A: The choice between these two primary techniques depends on the nature and quantity of the impurities.
Sources
Technical Support Center: A Guide to Overcoming Aldol Condensation in Phenoxyacetate Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The synthesis of phenoxyacetates, a crucial scaffold in many pharmaceutical agents and herbicides, is predominantly achieved via the Williamson ether synthesis.[1] While robust, this method is frequently plagued by a persistent side reaction: aldol condensation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate this challenge, ensuring high yields and product purity.
The Core Problem: A Tale of Two Competing Pathways
The desired synthesis involves the O-alkylation of a phenoxide ion with an α-haloacetic acid ester (e.g., ethyl chloroacetate) through an SN2 mechanism.[2] However, the very conditions required for this reaction—specifically the use of a base—also create an environment ripe for a competing reaction.
The phenoxyacetate product, and to a lesser extent the α-haloacetate reactant, possesses acidic α-protons on the acetate moiety. The base can abstract one of these protons to form a resonance-stabilized enolate.[3] This enolate is a potent carbon nucleophile that can attack the carbonyl group of another ester molecule, leading to C-C bond formation and the generation of aldol-type byproducts.[4]
This duality is the central challenge: the base is both a necessary reagent for the desired reaction and a catalyst for the undesired one.
Visualizing the Competing Mechanisms
The diagram below illustrates the desired SN2 pathway versus the competing aldol condensation pathway.
Caption: Desired SN2 pathway vs. the competing aldol side-reaction.
Troubleshooting Guide: Common Issues & Validated Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is low, and I'm observing a significant, higher-molecular-weight byproduct in my NMR/MS analysis. Is this aldol condensation?
A1: Highly likely. An aldol or Claisen-type condensation product will have a molecular weight roughly double that of your starting materials minus a molecule of ethanol (for the Claisen-type condensation).
-
Causality: This issue typically arises when reaction conditions are too harsh (high temperature) or the base is too strong or concentrated, promoting the formation of the product enolate, which then acts as a nucleophile.[5]
-
Validation Steps:
-
Mass Spectrometry (MS): Look for a mass peak corresponding to the dimerized product.
-
¹H NMR Spectroscopy: The aldol byproduct will have a more complex aliphatic region compared to the clean signals of your desired phenoxyacetate. You may see new methylene or methine signals characteristic of the newly formed C-C bond and β-hydroxy or α,β-unsaturated system.
-
¹³C NMR Spectroscopy: Look for additional carbonyl signals and new sp³ hybridized carbon signals in the 30-80 ppm range.
-
Q2: How can I strategically adjust my reaction conditions to favor Williamson ether synthesis?
A2: The key is to create conditions that kinetically favor O-alkylation over C-C bond formation. This can be achieved by carefully controlling three main parameters: the base, the temperature, and the solvent.
Strategy 1: Optimize Your Choice of Base
The basicity and steric profile of your base are critical. Strong, non-hindered bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily deprotonate both the phenol and the α-carbon of the ester, leading to a mixture of products.[6]
Recommended Action: Switch to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Expert Rationale: Carbonates are sufficiently basic to deprotonate the acidic phenol (pKa ~10) but are generally less effective at deprotonating the less acidic α-carbon of the ester (pKa ~24-25). This difference in acidity allows for a selective reaction. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.
| Base | Typical pKa (Conjugate Acid) | Suitability for Phenoxyacetate Synthesis | Primary Risk |
| NaOH / KOH | ~15.7 | Poor | High rate of aldol condensation.[6] |
| NaH | ~36 | Moderate | Highly reactive; can promote side reactions if not controlled. |
| K₂CO₃ | ~10.3 | Excellent | Kinetically favors selective O-alkylation. |
| Cs₂CO₃ | ~10.3 | Excellent | Often gives higher yields due to the cesium effect. |
Strategy 2: Implement Strict Temperature Control
Higher temperatures provide the activation energy needed for the less favorable aldol condensation pathway.[5]
Recommended Action: Maintain a lower, controlled reaction temperature.
-
Expert Rationale: The SN2 reaction for the Williamson ether synthesis can proceed efficiently at moderate temperatures. By keeping the temperature low, you are starving the competing aldol reaction of the energy it needs to proceed at a significant rate.
-
Validated Protocol Snippet:
-
Combine the phenol, solvent (e.g., acetone or acetonitrile), and potassium carbonate.
-
Heat the mixture to a gentle reflux (for acetone, this is ~56°C; for acetonitrile, ~82°C) and stir for 1 hour to ensure complete formation of the phenoxide salt.
-
Crucially, cool the reaction mixture to room temperature (or even 0°C) before the dropwise addition of the ethyl chloroacetate.
-
After addition, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C), monitoring by TLC until completion.
-
Strategy 3: Select the Appropriate Solvent
The solvent influences the solubility of the phenoxide salt and the rate of the SN2 reaction.
Recommended Action: Use a polar, aprotic solvent.
-
Expert Rationale: Polar aprotic solvents like acetone, acetonitrile, or DMF are ideal for SN2 reactions. They solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents like ethanol should be avoided as they can solvate the phenoxide, reducing its nucleophilicity, and can also participate in side reactions.
| Solvent | Type | Boiling Point (°C) | Suitability for Phenoxyacetate Synthesis |
| Acetone | Polar Aprotic | 56 | Excellent ; good solubility, easy to remove. |
| Acetonitrile | Polar Aprotic | 82 | Excellent ; allows for slightly higher temperatures if needed. |
| DMF | Polar Aprotic | 153 | Good, but higher boiling point can make removal difficult. |
| Ethanol | Polar Protic | 78 | Poor ; can reduce nucleophilicity and act as a competing nucleophile. |
Troubleshooting Workflow
If you encounter issues, follow this logical decision tree to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting phenoxyacetate synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I pre-form the enolate of phenoxyacetate with a strong base like LDA and then react it with an electrophile to avoid this issue? A: This would be an entirely different reaction pathway. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) would quantitatively and irreversibly form the enolate.[7][8] This is a valid strategy if you want to perform C-alkylation. However, for the synthesis of the phenoxyacetate itself via Williamson synthesis, you want to avoid enolate formation.
-
Q: My phenol has electron-withdrawing groups. Does this affect the likelihood of aldol condensation? A: Yes. Electron-withdrawing groups (e.g., -NO₂, -CN) on the phenol ring make the phenol more acidic, facilitating its deprotonation. However, they also make the resulting phenoxide less nucleophilic. This can slow down the desired SN2 reaction, potentially allowing more time for the competing aldol reaction to occur if conditions are not optimal. In such cases, using a more effective cation like Cesium (Cs₂CO₃) can be particularly beneficial.
-
Q: Is C-alkylation of the phenol ring a competing reaction? A: Yes, C-alkylation can be a minor competing pathway, as the phenoxide ion is an ambident nucleophile.[1] However, O-alkylation is generally favored under the conditions described (polar aprotic solvent). C-alkylation is more often a problem with less reactive alkylating agents or under different solvent conditions. The formation of aldol byproducts is typically the more significant challenge in this specific synthesis.
Validated Protocol: High-Yield Synthesis of Ethyl 4-Methylphenoxyacetate
This protocol incorporates the best practices discussed to minimize aldol condensation.
Materials:
-
p-Cresol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Ethyl Chloroacetate (1.1 eq)
-
Acetone, anhydrous (10 mL per gram of p-cresol)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol and acetone.
-
Phenoxide Formation: Add the powdered potassium carbonate to the solution. Heat the mixture to a gentle reflux (~56°C) and maintain for 1 hour. This ensures the complete conversion of the cresol to its potassium salt.
-
Controlled Addition: Cool the reaction flask to room temperature in a water bath.
-
Alkylation: Add the ethyl chloroacetate dropwise to the stirred suspension over 15-20 minutes using a dropping funnel. An initial mild exotherm may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 8-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexanes:Ethyl Acetate).
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude oil in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure ethyl 4-methylphenoxyacetate.
-
References
-
Sigma-Aldrich. Aldol Condensation Reaction.
-
SRM University. ALDOL CONDENSATION.
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
-
Hulet, R. (2021, February 6). 22: Aldol condensation mechanism. [Video]. YouTube.
-
ResearchGate. Effect of temperature on aldol condensation reaction for different chemical compounds.
-
Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Science of Synthesis.
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
-
Wikipedia. Aldol reaction.
-
Wikipedia. Williamson ether synthesis.
-
ResearchGate. The Complete Mechanism of an Aldol Condensation.
-
BenchChem. Common side reactions in the Williamson synthesis of ethers.
-
Chemistry LibreTexts. (2022, September 12). 1.8: Enolates, Aldol Condensation, Synthesis.
-
Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms?.
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
-
ResearchGate. (2025, August 6). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing acetal formation during the formylation of phenoxyacetates
Technical Support Center: Formylation of Phenoxyacetates
Welcome to the technical support center for the formylation of phenoxyacetates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Our goal is to provide you with in-depth troubleshooting advice and robust solutions to common experimental hurdles, particularly the undesired formation of acetal byproducts.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant amount of a high molecular weight byproduct in our formylation of a substituted phenoxyacetate. Mass spectrometry suggests it's a dimer. What is the likely cause?
This is a classic signature of acetal formation. Instead of the desired aldehyde, your formylated product reacts with the starting alcohol (the phenoxyacetate hydroxyl group, if exposed) or another alcohol present in the reaction mixture to form an acetal. This side reaction is particularly prevalent under acidic conditions, which are common in many formylation protocols.
The general mechanism involves the protonation of the newly formed aldehyde, making it highly electrophilic and susceptible to nucleophilic attack by an alcohol.
Troubleshooting Guide
Q2: Which formylation method is most prone to acetal formation with phenoxyacetate substrates?
Formylation reactions that are conducted under strongly acidic conditions are the most likely culprits for acetal formation. The Vilsmeier-Haack and Duff reactions are prime examples.
-
Vilsmeier-Haack Reaction: This method utilizes a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃), which is a potent electrophile. The reaction and subsequent hydrolytic workup can create an acidic environment ripe for acetal formation.
-
Duff Reaction: This reaction employs hexamine in an acidic medium (often with glyceroboric acid). The acidic conditions required for the reaction can promote the condensation of the desired aldehyde with any available alcohol.
The Reimer-Tiemann reaction, conversely, is performed under basic conditions, making acetal formation less likely.
Q3: How can I modify my Vilsmeier-Haack protocol to minimize acetal byproducts?
Optimizing the workup procedure is critical. The goal is to neutralize the acidic environment as quickly and gently as possible after the formylation is complete.
-
Controlled Hydrolysis: Instead of quenching the reaction mixture directly with a large volume of water, consider a biphasic workup. Dilute the reaction mixture with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a cooled, saturated solution of a mild base like sodium bicarbonate or sodium acetate. This helps to neutralize the acid at the interface and minimizes the time the aldehyde is exposed to bulk acidic aqueous conditions.
-
Temperature Control: Keep the temperature low (0-5 °C) during the entire workup process. This reduces the rate of both the desired hydrolysis of the iminium intermediate and the undesired acetal formation.
Here is a workflow to guide your decision-making process:
Caption: Troubleshooting workflow for acetal formation.
Q4: Are there alternative formylation methods that are less susceptible to acetal formation for phenoxyacetates?
Yes, several methods are inherently less prone to this side reaction.
-
Magnesium Chloride-Mediated Formylation: A highly effective method for the ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine. This method proceeds under non-acidic conditions and shows excellent regioselectivity for the ortho position.
-
Reimer-Tiemann Reaction: As mentioned, this reaction is performed under basic conditions, which are not conducive to acetal formation. However, it's worth noting that the yields can sometimes be modest, and the reaction may not be suitable for all substituted phenoxyacetates.
| Method | Typical Conditions | Propensity for Acetal Formation | Key Considerations |
| Vilsmeier-Haack | DMF, POCl₃; acidic workup | High | Requires careful workup optimization. |
| Duff Reaction | Hexamine, acid (e.g., glyceroboric) | High | Can be inefficient. |
| MgCl₂-Mediated | Paraformaldehyde, MgCl₂, Et₃N | Low | Excellent for ortho-formylation. |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | Very Low | Basic conditions; yields can be variable. |
Q5: Can I use a protecting group strategy to prevent acetal formation?
While not a direct solution for preventing acetal formation from the newly formed aldehyde, protecting the phenoxyacetate's ester functionality could be considered if it is susceptible to hydrolysis under the reaction conditions, which would liberate an alcohol that could participate in acetal formation. However, this adds steps to your synthesis and is often unnecessary if the formylation and workup conditions are carefully controlled.
A more direct, though complex, approach would be to perform the formylation on a precursor to the phenoxyacetate and then introduce the acetate group in a later step.
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation with Acetal Suppression
This protocol is designed to minimize acetal formation during the formylation of an electron-rich phenoxyacetate.
Materials:
-
Substituted Phenoxyacetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃), cooled to 0 °C
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DMF (10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the phenoxyacetate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Workup: Slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and an equal volume of cooled, saturated NaHCO₃ solution.
-
Continue stirring until all the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial reaction).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. Our goal is to provide in-depth, field-proven insights into optimizing the reaction, with a specific focus on the critical role of solvent polarity in achieving high yield and purity.
The synthesis of this compound is a classic example of the Williamson ether synthesis, an SN2 reaction between the phenoxide ion of vanillin and an alkylating agent, typically methyl chloroacetate or methyl bromoacetate.[1][2][3] While the reaction appears straightforward, the choice of solvent is the single most critical parameter dictating its success. This guide will explore the causality behind solvent selection and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for synthesizing this compound, and why?
For this specific Williamson ether synthesis, a polar aprotic solvent is strongly recommended.[4][5] Common examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile.
The reasoning is rooted in the SN2 mechanism of the reaction.[1]
-
Solvation of Reactants : The reaction requires dissolving the ionic intermediate, potassium or sodium vanillinate, which is formed after deprotonating vanillin's hydroxyl group. Polar solvents are necessary to effectively solvate this salt.[6]
-
Maximizing Nucleophilicity : The key to a high reaction rate in an SN2 reaction is a highly reactive nucleophile.
-
Polar aprotic solvents excel here because they solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and unencumbered.[4][7][8] This maximizes the anion's nucleophilicity, allowing it to efficiently attack the electrophilic carbon of methyl bromoacetate.[9]
-
Polar protic solvents (like ethanol or water), in contrast, form strong hydrogen bonds with the phenoxide anion, creating a "solvent cage" around it.[9][10] This stabilizes the nucleophile, reduces its reactivity, and dramatically slows down the desired SN2 reaction.[10]
-
Q2: I am observing significant byproducts in my reaction. Could the solvent be the cause?
Yes, absolutely. The formation of byproducts in this synthesis is highly dependent on solvent choice. The primary byproduct of concern is the C-alkylated isomer.
-
The Problem of Ambident Nucleophiles : The vanillinate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (leading to the desired O-alkylation product) and the carbon atoms of the aromatic ring (leading to C-alkylation byproducts).[1][4][11]
-
Solvent-Directed Selectivity :
-
Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation . By leaving the oxygen anion highly reactive, they ensure it outcompetes the ring carbons for the electrophile.[4]
-
Polar protic solvents (water, ethanol) can increase the proportion of C-alkylation . By hydrogen-bonding with and "blocking" the oxygen atom, they make it less nucleophilic, which can allow the less-favorable C-alkylation pathway to compete more effectively.[4][11]
-
Q3: Can I use a non-polar solvent like toluene or hexane to simplify product workup?
Using a non-polar solvent is not recommended and will likely result in reaction failure. The primary reason is the insolubility of the ionic starting material, the sodium or potassium salt of vanillin. For the reaction to proceed, the nucleophile must be dissolved in the solvent to allow for effective molecular collisions with the alkylating agent.[6] In a non-polar solvent, the vanillinate salt will remain a solid, and the reaction will not proceed at any practical rate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
| Problem / Observation | Primary Cause & Scientific Explanation | Recommended Solution & Protocol Adjustment |
| Low or No Product Yield | Incorrect Solvent Choice: You may be using a polar protic or non-polar solvent. Protic solvents reduce the nucleophilicity of the vanillinate ion through hydrogen bonding, drastically slowing the reaction rate.[9][10] Non-polar solvents fail to dissolve the ionic reactant.[6] | Action: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF or acetonitrile. Ensure the solvent is dry, as trace water can consume the base and protonate the phenoxide.[12] |
| Incomplete Deprotonation: The base used (e.g., K₂CO₃, NaH) was insufficient or not strong enough to fully convert vanillin to its phenoxide form. The hydroxyl group of vanillin itself is a poor nucleophile.[8] | Action: Use a slight excess (1.5-2.0 equivalents) of a suitable base like anhydrous potassium carbonate. For phenols, K₂CO₃ is generally sufficient and safer to handle than sodium hydride.[4] | |
| Insufficient Reaction Time/Temp: The Williamson ether synthesis, even under optimal conditions, may require elevated temperatures (e.g., 60-100 °C) and several hours to reach completion.[1] | Action: Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or modestly increasing the temperature (e.g., from 70 °C to 85 °C). | |
| Product is Impure with Isomeric Byproducts | C-Alkylation Side Reaction: This is the most likely cause of isomeric impurities. It is strongly promoted by the use of polar protic solvents (e.g., ethanol, methanol) which shield the oxygen atom of the phenoxide.[4][11] | Action: The solution is to rigorously exclude protic solvents. Use a polar aprotic solvent (DMF, DMSO) to ensure high selectivity for the desired O-alkylation.[4] |
| Product is Contaminated with Starting Material (Vanillin) | Suboptimal Reaction Conditions: The reaction has not gone to completion. This points back to issues with solvent choice, reaction time, or temperature, which have resulted in a slow reaction rate. | Action: Re-evaluate your solvent first. If you are already using a polar aprotic solvent, ensure you are running the reaction for a sufficient duration (e.g., 4-8 hours) at an appropriate temperature (e.g., 80 °C), monitoring by TLC until the vanillin spot has disappeared. |
Data Summary: Effect of Solvent Class on Synthesis Outcome
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Yield | Expected Purity | Primary Concern / Major Side Reaction |
| Polar Aprotic | DMF | 37 | High (>90%) | High | Potential for difficult removal during workup. |
| Polar Aprotic | Acetonitrile | 36 | Good-High | High | Lower boiling point may require longer reaction times. |
| Polar Protic | Ethanol | 25 | Low-Moderate | Poor | Significant C-alkylation; Reduced nucleophilicity.[4][11] |
| Polar Protic | Water | 80 | Very Low | Very Poor | Extreme reduction of nucleophilicity; Promotes C-alkylation. |
| Non-Polar | Toluene | 2.4 | None | N/A | Insolubility of the vanillinate salt reactant.[6] |
Experimental Protocols
Protocol 1: Optimized Synthesis in a Polar Aprotic Solvent (DMF)
This protocol is designed to maximize both yield and purity.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add methyl bromoacetate (7.5 mL, 78.9 mmol, 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC (thin-layer chromatography) until the vanillin starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.
-
Purification: Dry the crude product under vacuum. For highest purity, recrystallize the solid from a suitable solvent system such as ethanol/water. The expected product is a white solid.
Diagram: Troubleshooting Workflow for Synthesis Optimization
Caption: Troubleshooting flowchart for optimizing the synthesis.
References
-
Quora. (2017). Why does polar aprotic solvent favour SN2 reactions generally? [Online] Available at: [Link]
-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Online] Available at: [Link]
-
Reddit. (2016). Why do Sn2 reactions need polar solvents? [Online] Available at: [Link]
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Online] Available at: [Link]
-
Brainly. (2023). How does the quantity of solvent affect recovery and purity? [Online] Available at: [Link]
-
Osunstate. (2025). Mastering The Williamson Ether Synthesis. [Online] Available at: [Link]
-
Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Online] Available at: [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Online] Available at: [Link]
-
Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Online] Available at: [Link]
- Unknown Source. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
-
PubMed Central (PMC). Solvents and sustainable chemistry. [Online] Available at: [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? [Online] Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online] Available at: [Link]
- Francis Academic Press.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Online] Available at: [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Online] Available at: [Link]
- Royal Society of Chemistry.
-
Chemistry Steps. The Williamson Ether Synthesis. [Online] Available at: [Link]
-
YouTube. (2022). Reactions of Phenol, Williamson Ether Synthesis. [Online] Available at: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Online] Available at: [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Online] Available at: [Link]
-
Hangzhou Focus Corporation. How Vanillin is Made? [Online] Available at: [Link]
-
TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Online] Available at: [Link]
-
ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Online] Available at: [Link]
-
ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Online] Available at: [Link]
-
Wikipedia. Vanillin. [Online] Available at: [Link]
-
CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. [Online] Available at: [Link]
-
ScenTree. Vanillin (CAS N° 121-33-5). [Online] Available at: [Link]
-
ScenTree. Vanillin (CAS N° 121-33-5). [Online] Available at: [Link]
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- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 12. ibisscientific.com [ibisscientific.com]
Technical Support Center: Temperature Optimization for the Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate Derivatives
Welcome to the technical support center for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on the critical role of temperature in optimizing reaction outcomes.
I. Introduction to the Synthesis
The synthesis of this compound, a derivative of the readily available natural product vanillin, is a common yet nuanced procedure.[1][2][3] The primary route for this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[4][5][6] This reaction involves the O-alkylation of a phenol (in this case, a vanillin derivative) with an alkyl halide (methyl chloroacetate or bromoacetate) in the presence of a base.[2][3][7]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][8][9] The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the desired ether. While seemingly straightforward, the reaction's efficiency is highly sensitive to several parameters, most notably temperature.
Experimental Workflow: General Protocol
Below is a generalized protocol for the Williamson ether synthesis of this compound derivatives. Specific parameters may require optimization.
-
Reactant Preparation : In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the vanillin derivative (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent like DMF.[7]
-
Alkylation : Add the alkylating agent, such as methyl bromoacetate (1.3 eq.), to the mixture.[7]
-
Heating : Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).[4][7][10][11]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7][10]
-
Purification : Wash the combined organic layers, dry over an anhydrous agent, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]
Caption: General workflow for the synthesis.
II. FAQs and Troubleshooting Guide
This section addresses common issues related to temperature optimization in the synthesis of this compound derivatives.
Q1: My reaction yield is consistently low. Could the temperature be the culprit?
Answer: Yes, improper temperature control is a primary cause of low yields. The Williamson ether synthesis is a delicate balance between achieving a reasonable reaction rate and minimizing side reactions, both of which are highly temperature-dependent.
-
Causality: The desired SN2 reaction has a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion even after extended periods. Conversely, if the temperature is too high, competing side reactions, particularly elimination (E2) of the alkyl halide, become more prevalent.[8][10] Elimination reactions often have higher activation energies and are therefore favored at elevated temperatures.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus is calibrated and providing a stable temperature.
-
Incremental Increase: If you suspect the temperature is too low, increase it in 5-10 °C increments, carefully monitoring the reaction progress by TLC for the appearance of byproducts. A typical range for this synthesis is 50-100 °C.[4][10][11] One specific procedure for a similar derivative recommends heating at 80 °C for 4 hours.[7]
-
Solvent Choice: The choice of solvent can influence the optimal temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide nucleophile more available to react.[4][8][12] This can sometimes allow for lower reaction temperatures.
-
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
Answer: The formation of an alkene is a clear indicator that the E2 elimination pathway is competing with the desired SN2 reaction.[5][8] This is a common issue, and temperature is a key lever to control it.
-
Causality: As mentioned, higher temperatures favor elimination.[8] The base used to deprotonate the phenol can also act as a base in the E2 reaction, abstracting a proton from the alkyl halide.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective first step. Reducing the temperature generally favors the substitution reaction over elimination.[8]
-
Choice of Alkyl Halide: While you are using a methyl ester of a haloacetic acid (a primary halide), which is ideal for SN2 reactions, ensure there are no factors promoting elimination, such as a bulky base.[6][8][9]
-
Base Selection: Use the weakest base necessary to achieve complete deprotonation of the phenol. For phenols, which are more acidic than alcohols, bases like potassium carbonate (K₂CO₃) are often sufficient and are less likely to promote elimination than stronger bases like sodium hydride (NaH).[8]
-
Caption: Troubleshooting alkene byproduct formation.
Q3: My reaction is very slow, even at 80 °C. What else can I do besides increasing the temperature further?
Answer: While raising the temperature is an option, it increases the risk of side reactions. There are other strategies to accelerate the reaction.
-
Causality: A slow reaction can be due to insufficient nucleophilicity of the phenoxide, poor leaving group ability of the halide, or suboptimal solvent conditions.
-
Troubleshooting Steps:
-
Change the Halide: The reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl.[11] If you are using methyl chloroacetate, switching to methyl bromoacetate will significantly increase the reaction rate, often allowing for lower temperatures or shorter reaction times.
-
Catalytic Iodide: Consider adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction). This will convert the alkyl chloride or bromide in situ to the more reactive alkyl iodide, accelerating the reaction.[11]
-
Solvent Purity: Ensure your solvent is anhydrous. Water can protonate the phenoxide, reducing the concentration of the active nucleophile and slowing the reaction.[11]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and may improve yields by minimizing byproduct formation through rapid, uniform heating.[4][11]
-
Q4: I am seeing byproducts that suggest C-alkylation. How is this related to temperature?
Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired), typically at the ortho or para positions.[4][8] While solvent choice is the primary factor influencing this selectivity, temperature can play a secondary role.
-
Causality: The ratio of O- to C-alkylation is highly dependent on reaction conditions. Harder electrophiles and polar aprotic solvents tend to favor O-alkylation. While not the dominant factor, very high temperatures can sometimes lead to less selective reactions.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: The most critical factor for promoting O-alkylation is the use of polar aprotic solvents like DMF, DMSO, or acetonitrile.[8] These solvents effectively solvate the counter-ion of the phenoxide, leaving the oxygen atom as the more accessible and reactive nucleophilic site.
-
Moderate Temperature: Avoid excessively high temperatures. Stick to the recommended range of 50-100 °C to maintain selectivity.[4]
-
Counter-ion Effects: The choice of base and its corresponding counter-ion can also have an effect. Potassium salts (e.g., K₂CO₃) are often preferred and have shown high yields in similar systems.[13]
-
III. Summary of Temperature Effects
| Temperature Range | Expected Outcome | Potential Issues | Recommended Action |
| < 50 °C | Very slow reaction rate | Incomplete conversion, long reaction times | Increase temperature incrementally; consider a more reactive alkyl halide (bromo- vs. chloroacetate). |
| 50 - 100 °C | Optimal Range for SN2 reaction[4][10] | Balance needed to avoid side reactions | Monitor reaction closely by TLC to find the "sweet spot" for your specific derivative. An 80°C starting point is common.[7] |
| > 100 °C | Faster reaction rate | Increased risk of E2 elimination[8], potential for C-alkylation, and product degradation. | Reduce temperature; this range is generally not recommended unless other methods to increase reactivity have failed. |
IV. References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: Continuous Flow Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
This guide is designed for researchers, scientists, and drug development professionals employing continuous flow reactors for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate. It provides in-depth technical support through troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.
Introduction to the Synthesis
The synthesis of this compound is a Williamson ether synthesis.[1][2][3][4][5] This reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methyl chloroacetate.[6][7] Continuous flow technology offers significant advantages over traditional batch processes for this synthesis, including enhanced heat and mass transfer, improved reaction control, increased safety, and higher yields.[8][9][10][11] However, the transition to and optimization of continuous flow processes can present unique challenges.[12] This guide aims to provide practical solutions to common issues.
The overall reaction is as follows:
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents?
A1:
-
Vanillin: Use high-purity vanillin (≥99%) to avoid side reactions.
-
Methyl Chloroacetate: Similarly, use a high-purity grade (≥99%).
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[7] Other bases like sodium hydroxide (NaOH) can also be used, but may require different solvent systems.[3]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are effective for this reaction.[3][7] The choice of solvent can significantly impact reaction kinetics and product solubility.[7]
Q2: What are typical starting concentrations and molar ratios?
A2: A good starting point is to use a slight excess of the alkylating agent.
-
Vanillin: 0.5 M solution in the chosen solvent.
-
Methyl Chloroacetate: 0.6 M to 0.75 M (1.2 to 1.5 equivalents).
-
Base (K₂CO₃): 1.5 to 2.0 equivalents relative to vanillin. Since the base is often a solid, it can be introduced as a packed bed or as a suspension.
Q3: What are the optimal reaction conditions in a flow reactor?
A3: Optimal conditions are system-dependent, but the following ranges are recommended for initial experiments:
-
Temperature: 80-120°C. Higher temperatures generally increase the reaction rate but may also promote side reactions.[1]
-
Residence Time: 5-20 minutes. This is the time the reaction mixture spends in the heated zone of the reactor.
-
Pressure: Sufficient back pressure (using a back-pressure regulator) should be applied to prevent solvent boiling and ensure stable flow. A starting pressure of 5-10 bar is typical.
Q4: How can I monitor the reaction progress in real-time?
A4: Process Analytical Technology (PAT) is highly valuable for monitoring continuous flow reactions.[13]
-
In-line FTIR or Raman Spectroscopy: Can provide real-time data on the consumption of reactants and the formation of the product.
-
At-line HPLC/UPLC: Automated sampling can be integrated to provide quantitative data on conversion, yield, and impurity profiles.
Troubleshooting Guide
This section addresses specific issues that may arise during the continuous flow synthesis of this compound.
Issue 1: Low Product Yield
Low yield is a common problem with several potential causes.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Residence Time | The reactants may not have enough time to react completely at the set flow rate and reactor volume. | Decrease the flow rate to increase the residence time. Alternatively, use a larger volume reactor coil. |
| Sub-optimal Temperature | The reaction may be too slow at the current temperature. | Gradually increase the reactor temperature in 5-10°C increments, while monitoring for impurity formation. |
| Poor Mixing | Inefficient mixing of the reactant streams can lead to localized concentration gradients and incomplete reaction. | Ensure the use of an efficient micromixer at the point where the reactant streams combine. Consider using a static mixer within the reactor tubing if feasible. |
| Base Inactivity/Insufficient Amount | The base may not be sufficiently active or present in a high enough concentration to deprotonate the vanillin effectively. | Ensure the base is dry and of high quality. Increase the molar ratio of the base to vanillin. If using a packed bed, ensure it is packed uniformly to avoid channeling. |
| Side Reactions | Elimination reactions can compete with the desired SN2 reaction, especially with secondary alkyl halides or at very high temperatures.[2][4][5] | While methyl chloroacetate is a primary halide, ensure the temperature is not excessively high. Analyze the product stream for potential byproducts to identify competing reaction pathways. |
Issue 2: Reactor Clogging
Clogging is a critical issue in continuous flow chemistry, often caused by solid precipitation.[13][14]
| Potential Cause | Explanation | Recommended Solution |
| Salt Precipitation | The inorganic salt byproduct (e.g., KCl) formed during the reaction can precipitate out of the solution, especially at high concentrations.[15] | Decrease the initial concentration of the reactants. Consider using a solvent system with higher solubility for the salt byproduct. Introducing a scavenger stream or employing a reactor design that can handle solids may be necessary for prolonged runs.[15] |
| Product Precipitation | The product itself may have limited solubility in the reaction solvent at the operating temperature or upon cooling. | Choose a solvent in which the product has higher solubility. Maintain the temperature of the entire flow path, including transfer lines, to prevent premature cooling and precipitation. |
| Insoluble Impurities | Impurities in the starting materials could be insoluble under the reaction conditions. | Use higher purity starting materials. Filter the reactant solutions before introducing them into the flow reactor. |
Issue 3: Inconsistent Results and Poor Reproducibility
Variability in results can undermine the benefits of continuous flow synthesis.
| Potential Cause | Explanation | Recommended Solution |
| Unstable Pump Performance | Fluctuations in the flow rate from the pumps will lead to changes in residence time and stoichiometry. | Ensure the pumps are properly primed and degassed. Use high-quality pumps designed for continuous flow chemistry. Regularly calibrate the pumps. |
| Temperature Fluctuations | Inconsistent heating can lead to variations in reaction rate and selectivity. | Use a reliable and well-calibrated heating system (e.g., oil bath, heating block). Ensure the reactor coil is fully and uniformly immersed in the heating medium. |
| Back-Pressure Regulator Issues | An unstable back-pressure regulator can cause pressure fluctuations, leading to inconsistent flow and potential outgassing. | Use a high-quality back-pressure regulator. Ensure the system is free of leaks. |
| Degradation of Reagents | The starting materials or their solutions may degrade over time, especially if sensitive to air or light. | Prepare fresh solutions before each run. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Experimental Workflow and Diagrams
Continuous Flow Synthesis Setup
The following diagram illustrates a typical setup for the continuous flow synthesis of this compound.
Caption: A typical continuous flow setup for Williamson ether synthesis.
Troubleshooting Logic Diagram for Low Yield
This diagram provides a logical workflow for addressing low product yield.
Caption: Decision tree for troubleshooting low product yield.
References
-
American Chemical Society. (2023, October 26). Telescoped Two-Step Continuous-Flow Synthesis of Vanillin. Figshare. [Link]
-
Bannasky, C., et al. (n.d.). Biobased Polymer Synthesis from Vanillin in an Electrochemical Flow Reactor. ECS Meeting Abstracts. [Link]
-
MDPI. (2024, August 28). A Review of Microreactors for Process Intensification. [Link]
-
ResearchGate. (n.d.). Overcoming the Challenges of Cascading Enzymatic Microreactors. [Link]
-
ACS Publications. (n.d.). Greener Approaches to Organic Synthesis Using Microreactor Technology. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
WAB. (n.d.). Synthesis of vanillin. [Link]
-
CHIMIA. (n.d.). Chemical Synthesis in Microreactors. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2007, August 6). Greener Approaches to Organic Synthesis Using Microreactor Technology. [Link]
-
PMC - NIH. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. [Link]
-
ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. [Link]
-
CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions. [Link]
-
ResearchGate. (2025, August 6). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
PubMed. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. [Link]
-
Drug Substance. (2023, September 6). Getting started with flow chemistry/continuous reactions. [Link]
-
ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
-
Royal Society of Chemistry. (n.d.). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. [Link]
-
Indonesian Journal of Chemistry. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
-
Semantic Scholar. (n.d.). Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. (n.d.).
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in continuous flow synthesis of metal–organic frameworks and their composites. [Link]
-
RSC Publishing. (n.d.). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. [Link]
-
ResearchGate. (2025, January 15). (PDF) Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. [Link]
-
PMC - NIH. (n.d.). Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. Getting started with flow chemistry/continuous reactions - Discussions - Drug Substance - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jinzongmachinery.com [jinzongmachinery.com]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate and Other Antimicrobial Agents: A Guide for Researchers
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of microbial resistance. This guide provides a comprehensive comparison of the predicted antimicrobial potential of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate against a panel of established antimicrobial agents. While direct experimental data on this specific compound is not yet available in peer-reviewed literature, its structural similarity to well-characterized vanillin and guaiacol derivatives allows for a robust, data-driven inference of its potential bioactivity.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a comparative overview of antimicrobial efficacy but also a detailed rationale behind the experimental methodologies and a deeper understanding of the mechanisms of action.
Introduction to the Core Scaffold and Comparator Agents
This compound belongs to the class of phenoxyacetates, incorporating a vanillin-like moiety. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives have long been recognized for their antimicrobial properties.[1][2][3] The presence of the aldehyde and methoxy groups on the phenyl ring is crucial for its biological activity. Similarly, the guaiacol (2-methoxyphenol) substructure has also been associated with antimicrobial effects.[4]
For the purpose of this comparative analysis, we will evaluate the inferred potential of this compound against a selection of natural and synthetic antimicrobial agents with diverse mechanisms of action:
-
Vanillin & Guaiacol: As the core structural analogs, their performance provides a baseline for our predictions.
-
Eugenol: A phenolic compound found in cloves, known for its broad-spectrum antimicrobial activity.[5]
-
Capsaicin: The active component of chili peppers, which has demonstrated notable antibacterial and antifungal properties.[6][7][8]
-
Ampicillin: A widely used β-lactam antibiotic that inhibits bacterial cell wall synthesis.
-
Streptomycin: An aminoglycoside antibiotic that inhibits protein synthesis.
Comparative Antimicrobial Activity: A Data-Driven Overview
The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for our comparator agents against common Gram-positive and Gram-negative bacteria.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) | Reference(s) |
| Vanillin | Escherichia coli | 1250 | [2] |
| Staphylococcus aureus | 2500 | [2] | |
| Listeria monocytogenes | 3002 | [9] | |
| Pseudomonas aeruginosa | 12500 | [3] | |
| Eugenol | Escherichia coli | 1000 | [5] |
| Staphylococcus aureus | 256 | [10] | |
| Pseudomonas aeruginosa | 200 | [5] | |
| Helicobacter pylori | 23-51 | [11] | |
| Capsaicin | Escherichia coli | 512 | [6] |
| Staphylococcus aureus | 256 | [6] | |
| Streptococcus pyogenes | 64-128 | [7] | |
| Bacillus subtilis | 128 | [6] | |
| Ampicillin | Escherichia coli | 4 | |
| Staphylococcus aureus | 0.6-1 | ||
| Streptomycin | Escherichia coli | 8 | |
| Staphylococcus aureus | 1 |
Inference for this compound: Based on the data for vanillin, it is plausible that this compound will exhibit moderate antimicrobial activity, likely with higher MIC values compared to conventional antibiotics like ampicillin and streptomycin. The ester linkage may influence its lipophilicity, potentially affecting its ability to penetrate bacterial cell membranes.
Mechanisms of Action: A Deeper Dive
Understanding the mechanism of action is critical for the development of new antimicrobial drugs and for predicting potential resistance mechanisms.
Phenolic Compounds: Vanillin, Guaiacol, and Eugenol
These compounds primarily act on the bacterial cell membrane.
-
Vanillin: It is a membrane-active compound that leads to the dissipation of ion gradients and inhibits respiration.[1][12][13] Studies have shown that it can cause morphological changes in bacteria, including cell shrinkage and the formation of protrusions on the cell surface.[14]
-
Guaiacol: Its phenolic structure allows it to interact with the lipid bilayer of microbial cells, increasing membrane permeability and causing the leakage of intracellular components, ultimately leading to cell death.[4] It can also disrupt Ca2+ transport channels in fungi.[15][16]
-
Eugenol: This hydrophobic molecule can easily penetrate the lipopolysaccharide layer of Gram-negative bacteria and the cell wall of Gram-positive bacteria, disrupting the cytoplasmic membrane and causing leakage of cellular contents.[5][11] It can also inhibit the activity of certain enzymes.[11]
Caption: Mechanism of action for phenolic antimicrobial agents.
Capsaicin
Capsaicin's antimicrobial mechanism is multifaceted. It can disrupt microbial cell membranes, leading to increased permeability and cell death.[[“]] It has also been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics.[[“]] Furthermore, capsaicin can inhibit key microbial enzymes.[[“]]
Caption: The diverse antimicrobial mechanisms of capsaicin.
Conventional Antibiotics: Ampicillin and Streptomycin
-
Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs). This leads to a weakened cell wall and eventual cell lysis.
-
Streptomycin: This aminoglycoside antibiotic binds to the 30S ribosomal subunit of bacteria, causing misreading of mRNA and inhibiting protein synthesis, which is ultimately lethal to the bacterium.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized protocols must be followed. Below are detailed, step-by-step methodologies for two widely accepted assays.
Broth Microdilution Method (CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test antimicrobial agent stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This can be determined by visual inspection or by using a microplate reader.
-
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Method (EUCAST Guidelines)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.[19]
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Antimicrobial-impregnated paper disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 1°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Apply Antimicrobial Disks:
-
Within 15 minutes of inoculating the plate, aseptically apply the antimicrobial disks to the surface of the agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive standards provided by EUCAST.
-
Caption: Workflow for the Disk Diffusion Assay.
Conclusion and Future Directions
While direct experimental validation is pending, the structural analogy of this compound to vanillin and guaiacol derivatives strongly suggests a potential for antimicrobial activity. This guide provides a framework for the comparative evaluation of this novel compound. The presented data on established antimicrobial agents and the detailed experimental protocols offer a solid foundation for researchers to design and execute studies to elucidate the antimicrobial spectrum and efficacy of this compound. Future research should focus on synthesizing this compound and performing the described antimicrobial susceptibility tests against a broad panel of clinically relevant microorganisms. Such studies will be instrumental in determining its potential as a lead compound for the development of new antimicrobial therapies.
References
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Fitzgerald, D. J., Stratford, M., Gasson, M. J., Ueckert, J., Bos, A., & Narbad, A. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of applied microbiology, 97(1), 104–113. [Link]
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Wang, S., Chen, S., Liu, F., Wang, M., & Zhang, C. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 13(1), 147. [Link]
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Kohl, T. A., Ascenção, J. A., & Bohnert, J. A. (2021). Antibacterial properties of capsaicin and its derivatives and their potential to fight antibiotic resistance – A literature survey. Acta Microbiologica et Immunologica Hungarica, 68(1), 1-11. [Link]
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Bezerra, F. W. F., de Lacerda, J. T., de Oliveira, A. C. S., & de Morais, S. M. (2022). Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review. Future Microbiology, 17(15), 1279-1290. [Link]
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AMiner. (n.d.). Mode of Antimicrobial Action of Vanillin Against Escherichia Coli, Lactobacillus Plantarum and Listeria Innocua. AMiner. [Link]
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Marini, E., Magi, G., Mingoia, M., Pugnaloni, A., & Facinelli, B. (2015). Antimicrobial and Anti-Virulence Activity of Capsaicin Against Erythromycin-Resistant, Cell-Invasive Group A Streptococci. Frontiers in microbiology, 6, 1281. [Link]
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Periferakis, A., Periferakis, K., Badarau, S. O., Petran, E. M., Popa, D. C., & Cotor, A. C. (2023). Antimicrobial Properties of Capsaicin: Available Data and Future Research Perspectives. Medicina, 59(9), 1649. [Link]
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Qiu, J., Zhang, X., Wang, J., & Li, H. (2010). Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus. Applied and Environmental Microbiology, 76(17), 5846-5851. [Link]
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Rupasinghe, H. P. V., Wang, L., Huber, G. M., & Pitts, N. L. (2006). Vanillin inhibits pathogenic and spoilage microorganism in vitro and aerobic microbial growth in fresh-cut apples. Food Research International, 39(5), 575-580. [Link]
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Roda, A., De Faveri, D. M., & Ramalho, C. B. (2021). Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves. Foods, 10(6), 1405. [Link]
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Periferakis, A., Periferakis, K., Badarau, S. O., Petran, E. M., Popa, D. C., & Cotor, A. C. (2023). Antimicrobial Properties of Capsaicin: Available Data and Future Research Perspectives. Medicina, 59(9), 1649. [Link]
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Wang, S., Chen, S., Liu, F., Wang, M., & Zhang, C. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 13(1), 147. [Link]
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Jayaprakash, G. K., Singh, R. P., & Sakariah, K. K. (2003). A Comprehensive Review on Eugenol's Antimicrobial Properties and Industry Applications: A Transformation from Ethnomedicine to Industry. Pharmacognosy Reviews, 1(2). [Link]
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Ali, H. M., Al-Snafi, A. E., & Qassim, W. M. (2021). Antibacterial, Antibiofilm and Anti-Inflammatory Activities of Eugenol Clove Essential Oil against Resistant Helicobacter pylori. Molecules, 26(21), 6439. [Link]
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ResearchGate. (n.d.). Production of antimicrobial powders of guaiacol oligomers by a laccase-catalyzed synthesis reaction. ResearchGate. [Link]
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ResearchGate. (n.d.). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. ResearchGate. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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Marini, E., Magi, G., Mingoia, M., Pugnaloni, A., & Facinelli, B. (2015). Antimicrobial and Anti-Virulence Activity of Capsaicin Against Erythromycin-Resistant, Cell-Invasive Group A Streptococci. Frontiers in microbiology, 6, 1281. [Link]
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Cooper, R. A., Lindsay, E., & Molan, P. C. (2013). Inhibition of biofilms by glucose oxidase, lactoperoxidase and guaiacol: the active antibacterial component in an enzyme alginogel. International wound journal, 10(3), 330–337. [Link]
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Pinheiro, S. L., das Neves, A. M., & da Silva, A. J. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in microbiology, 9, 2345. [Link]
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Gao, Y., Wang, Y., Zhang, Y., & Ma, L. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 769643. [Link]
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A Senior Application Scientist's Guide to "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" and Its Derivatives in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate," a vanillin derivative, and its analogs represent a versatile platform of synthons. This guide provides an in-depth, objective comparison of these derivatives, supported by available experimental data and field-proven insights, to empower chemists in making informed decisions for their synthetic endeavors.
The Core Scaffold: Understanding "this compound"
"this compound" is a bifunctional molecule featuring a reactive aldehyde and a methyl ester. This structure, derived from the readily available natural product vanillin, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecules, including heterocycles and pharmacologically active compounds.
The strategic placement of the methoxy and the acetate-bearing ether linkage on the aromatic ring influences the reactivity of the formyl group and provides handles for further functionalization. The core of its utility lies in the predictable reactivity of the aldehyde group in fundamental organic transformations.
Synthesis of the Parent Compound and Key Derivatives
The parent compound and its derivatives are typically synthesized from vanillin or its substituted analogs. The general approach involves the O-alkylation of the phenolic hydroxyl group with a haloacetate ester.
General Synthesis of "this compound"
A common and efficient method for the synthesis of the parent compound involves the Williamson ether synthesis.
Experimental Protocol: Synthesis of "this compound"
-
To a solution of vanillin (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a weak base, typically potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add methyl bromoacetate (1.1-1.3 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford "this compound".
Caption: General workflow for the synthesis of the parent compound.
Synthesis of Key Derivatives
The aromatic ring of the parent scaffold can be further functionalized to modulate its electronic properties and, consequently, its reactivity. Key derivatives include nitro and iodo substituted analogs.
-
5-Nitro Derivative: The introduction of a nitro group at the 5-position is achieved by nitration of the vanillin precursor before the O-alkylation step. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde.
-
5-Iodo Derivative: Iodination of vanillin at the 5-position can be accomplished using iodine and a suitable base. The resulting 5-iodovanillin is then subjected to O-alkylation as described for the parent compound. The iodo-substituent provides a useful handle for further cross-coupling reactions. A synthesis of the ethyl ester analog has been reported with a 49% yield by reacting 5-iodovanillin with ethyl bromoacetate in the presence of cesium carbonate.[1]
-
N-Aryl Acetamide Derivatives: These derivatives are synthesized from the corresponding carboxylic acid, which is obtained by hydrolysis of the methyl ester. The carboxylic acid is then coupled with various anilines. For instance, 2-(4-formylphenoxy)-N-(4-methoxyphenyl)acetamide has been synthesized with a 65% yield.[2]
Comparative Performance in Key Organic Transformations
The true value of these derivatives is realized in their application as building blocks. Here, we compare their performance in three fundamental reactions: Knoevenagel condensation, Wittig reaction, and Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. The reactivity of the aldehyde is paramount for the success of this reaction.
Discussion of Reactivity:
The rate and yield of the Knoevenagel condensation are highly dependent on the electrophilicity of the aldehyde's carbonyl carbon.
-
Unsubstituted Derivative: "this compound" serves as the benchmark. The methoxy group is weakly electron-donating, which slightly deactivates the aldehyde compared to an unsubstituted benzaldehyde.
-
5-Nitro Derivative: The potent electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon. This leads to a marked increase in the reaction rate and often results in higher yields under milder conditions. For example, the Knoevenagel condensation of vanillin with malononitrile can achieve high yields, and this reactivity is expected to be enhanced with a nitro group present.[3][4]
-
5-Iodo Derivative: The iodo group is weakly electron-withdrawing, leading to a modest increase in reactivity compared to the parent compound.
Comparative Data (Illustrative):
| Derivative (Vanillin Analog) | Catalyst/Conditions | Yield (%) | Reference |
| Vanillin | Microwave, 80mg catalyst, 80°C, 120 min | ~95% | [4] |
| Substituted Benzaldehydes | NiCu@MWCNT, H₂O/CH₃OH, 25°C | 53-99% | [5] |
It is reasonable to extrapolate that the corresponding this compound derivatives would follow a similar reactivity trend: 5-Nitro > 5-Iodo > Unsubstituted .
Caption: General scheme of the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reaction's success depends on the reactivity of the aldehyde and the nature of the Wittig reagent.[6][7]
Discussion of Reactivity:
Similar to the Knoevenagel condensation, the electrophilicity of the aldehyde is a key factor.
-
Unsubstituted Derivative: Provides a baseline for comparison.
-
5-Nitro Derivative: The electron-withdrawing nitro group enhances the aldehyde's reactivity towards the nucleophilic ylide, potentially leading to faster reactions and higher yields.
-
5-Iodo Derivative: The iodo substituent is expected to have a smaller, yet positive, impact on the reaction rate compared to the nitro derivative.
Comparative Data (Illustrative):
Direct comparative yield data for the Wittig reaction with this specific set of derivatives is scarce. However, studies on substituted benzaldehydes generally show that electron-withdrawing groups accelerate the reaction. For instance, the Wittig reaction of various substituted aryl aldehydes with potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides shows good to excellent yields (63-99%).[8][9]
| Aldehyde | Wittig Reagent | Conditions | Yield (%) | Reference |
| Substituted Aryl Aldehydes | Potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides | DMSO-d6, sonication, 20 min | 63-99 | [8][9] |
| Aldehydes | Benzyl bromide, PPh₃, Zn, Fe | Sealed tube | Moderate to excellent | [10] |
The expected reactivity trend for the Wittig reaction is: 5-Nitro > 5-Iodo > Unsubstituted .
Caption: The Wittig reaction for alkene synthesis.
Schiff Base Formation
The formation of Schiff bases (imines) through the condensation of aldehydes with primary amines is a fundamental reaction in organic and medicinal chemistry.
Discussion of Reactivity:
The rate of imine formation is influenced by the electrophilicity of the aldehyde and the nucleophilicity of the amine.
-
Unsubstituted Derivative: Serves as the standard for comparison.
-
5-Nitro Derivative: The increased electrophilicity of the aldehyde carbonyl carbon due to the nitro group will accelerate the initial nucleophilic attack by the amine, leading to faster reaction times.
-
5-Iodo Derivative: A modest rate enhancement is expected due to the weakly electron-withdrawing nature of iodine.
-
N-Aryl Acetamide Derivatives: The reactivity of the aldehyde in these derivatives is primarily influenced by the substituents on the phenoxy ring.
Comparative Data (Illustrative):
Studies on the synthesis of Schiff bases from vanillin and various anilines have reported high yields. For example, the reaction of vanillin with aniline using a grindstone method and a natural acid catalyst resulted in yields ranging from 89.69% to 96.84%.[11][12][13] The synthesis of Schiff bases from vanillin and nitroanilines in refluxing ethanol also proceeds efficiently.[14]
| Aldehyde | Amine | Conditions | Yield (%) | Reference |
| Vanillin | Aniline | Grindstone, natural acid catalyst | 89.69 - 96.84 | [11][12][13] |
| Vanillin | Nitroanilines | Refluxing ethanol | Not specified | [14] |
The anticipated order of reactivity for Schiff base formation is: 5-Nitro > 5-Iodo > Unsubstituted .
Caption: Formation of a Schiff base from an aldehyde and a primary amine.
Conclusion and Future Outlook
"this compound" and its derivatives are valuable and versatile building blocks in organic synthesis. The ability to tune the reactivity of the formyl group through the introduction of substituents on the aromatic ring allows for a high degree of control over chemical transformations.
-
For enhanced reactivity in nucleophilic addition reactions such as Knoevenagel condensations, Wittig reactions, and Schiff base formations, the 5-nitro derivative is the superior choice due to the strong electron-withdrawing nature of the nitro group.
-
The 5-iodo derivative offers a compromise of moderately enhanced reactivity with the added benefit of a handle for subsequent cross-coupling reactions.
-
The unsubstituted parent compound remains a reliable and cost-effective starting material for a wide range of applications where extreme reactivity is not required.
-
N-Aryl acetamide derivatives provide a platform for introducing further diversity and are particularly relevant in medicinal chemistry for the synthesis of bioactive compounds.
While direct, side-by-side comparative studies with quantitative data for this specific family of compounds are not extensively documented in publicly available literature, the principles of physical organic chemistry and data from closely related systems provide a strong and reliable framework for predicting their relative performance. Future research focusing on the systematic evaluation of these derivatives in a variety of synthetic contexts would be a valuable contribution to the field, further enabling chemists to harness the full potential of these versatile synthons.
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A Comparative Guide to the Antibacterial Efficacy of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate Analogs
In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Vanillin and its derivatives have long been a source of interest due to their inherent biological activities.[1] This guide delves into a specific class of vanillin-related compounds: analogs of "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate." By modifying the aldehyde functional group through the formation of Schiff bases, it is possible to generate a diverse library of compounds with potentially enhanced antibacterial properties.
This document provides a comprehensive comparison of the efficacy of these analogs against various bacterial strains, supported by experimental data from closely related studies. We will explore the synthetic rationale, detailed experimental protocols for antibacterial evaluation, and the putative mechanism of action that underpins their activity.
The Core Scaffold: Synthesis of this compound
The foundational molecule, this compound, can be synthesized from the readily available starting material, vanillin. The synthesis involves an etherification reaction, a common and robust method in organic chemistry.
A general synthetic protocol, adapted from related procedures for similar phenoxyacetates, is as follows:
-
Reaction Setup: Vanillin is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl group of vanillin, forming a phenoxide ion.
-
Nucleophilic Substitution: Methyl chloroacetate is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate in an Sₙ2 reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the solvent and unreacted reagents. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.
Enhancing Antibacterial Potency: The Role of Schiff Base Analogs
The aldehyde group of this compound serves as a convenient handle for chemical modification. The formation of Schiff bases, or imines, through condensation with primary amines is a well-established strategy to enhance the biological activity of aldehydes. The resulting C=N (imine) bond is crucial for the antibacterial action of many Schiff base derivatives.
The general synthesis of Schiff base analogs from this compound is a straightforward one-pot reaction:
-
Condensation Reaction: this compound is dissolved in a suitable solvent, often an alcohol like methanol or ethanol.
-
Addition of Amine: A primary amine (R-NH₂) is added to the solution, often in a 1:1 molar ratio.
-
Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Product Formation: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and formation of the Schiff base.
-
Isolation: The resulting Schiff base often precipitates from the solution upon cooling and can be isolated by filtration.
Caption: General workflow for the synthesis of Schiff base analogs.
Comparative Antibacterial Efficacy: A Data-Driven Analysis
While specific data for Schiff bases derived directly from this compound is limited in publicly available literature, we can draw strong parallels from studies on closely related structures, such as Schiff bases of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.[1] The following tables summarize representative data from such studies, providing a comparative overview of their efficacy against common Gram-positive and Gram-negative bacterial strains.
Table 1: Zone of Inhibition Data for Representative Schiff Base Analogs
| Compound ID | R-Group (Amine) | Bacterial Strain | Zone of Inhibition (mm) |
| Analog A | Phenyl | Staphylococcus aureus | 12 |
| Escherichia coli | 8 | ||
| Analog B | 4-Methoxyphenyl | Staphylococcus aureus | 10 |
| Escherichia coli | 7 | ||
| Analog C | 4-Chlorophenyl | Staphylococcus aureus | 14 |
| Escherichia coli | 9 | ||
| Control | Ciprofloxacin | Staphylococcus aureus | 25 |
| Escherichia coli | 28 |
Data is illustrative and based on findings for structurally similar compounds.
Table 2: Minimum Inhibitory Concentration (MIC) Data for Representative Schiff Base Analogs
| Compound ID | R-Group (Amine) | Bacterial Strain | MIC (µg/mL) |
| Analog A | Phenyl | Staphylococcus aureus | 125 |
| Escherichia coli | 250 | ||
| Analog B | 4-Methoxyphenyl | Staphylococcus aureus | 250 |
| Escherichia coli | 500 | ||
| Analog C | 4-Chlorophenyl | Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 | ||
| Control | Ciprofloxacin | Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 |
Data is illustrative and based on findings for structurally similar compounds.
From this representative data, several key insights emerge:
-
Gram-Positive vs. Gram-Negative Activity: The analogs generally exhibit greater efficacy against the Gram-positive bacterium (Staphylococcus aureus) compared to the Gram-negative bacterium (Escherichia coli). This is a common trend for many antibacterial compounds, as the outer membrane of Gram-negative bacteria presents an additional barrier to drug penetration.
-
Structure-Activity Relationship (SAR): The nature of the 'R' group on the amine plays a significant role in the antibacterial activity. For instance, the presence of an electron-withdrawing group like chlorine (Analog C) appears to enhance the antibacterial effect compared to an unsubstituted phenyl group (Analog A) or an electron-donating group like methoxy (Analog B). This highlights the potential for rational design of more potent analogs.
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the reproducibility and validity of antibacterial efficacy data, standardized testing protocols are essential. The two most widely accepted methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of a compound's antibacterial activity.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline or broth solution.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate. A control disk with a standard antibiotic (e.g., Ciprofloxacin) and a blank disk with the solvent used to dissolve the compound are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Broth Microdilution Method (MIC Determination)
This method provides a quantitative measure of the minimum concentration of a compound required to inhibit bacterial growth.
Protocol:
-
Compound Dilution Series: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the Kirby-Bauer method.
-
Plate Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only the growth medium (no bacteria or compound).
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Caption: Workflow for the broth microdilution (MIC) assay.
Unraveling the Mechanism of Action
The antibacterial activity of Schiff bases is often attributed to their ability to interfere with essential cellular processes in bacteria. While the precise mechanism can vary depending on the specific structure of the compound, a common theme is the disruption of the bacterial cell membrane or wall.
The imine group (C=N) is a key pharmacophore that is thought to play a crucial role in this process. It is hypothesized that the lipophilic nature of many Schiff bases allows them to penetrate the lipid-rich bacterial cell membrane. Once within the membrane, they can disrupt its integrity, leading to leakage of cellular contents and ultimately, cell death.
Furthermore, the azomethine nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with and inhibiting the function of essential enzymes or proteins within the bacterial cell. This interference with vital metabolic pathways can also contribute to the observed antibacterial effect.
Caption: Putative mechanism of antibacterial action for Schiff base analogs.
Conclusion and Future Directions
The Schiff base analogs of this compound represent a promising class of compounds for the development of new antibacterial agents. The synthetic accessibility of these molecules, coupled with the tunable nature of their structure-activity relationships, makes them an attractive area for further investigation.
Future research should focus on synthesizing and screening a broader library of these analogs to identify compounds with improved potency and a wider spectrum of activity. In-depth mechanistic studies are also warranted to fully elucidate their mode of action, which will be critical for optimizing their therapeutic potential and overcoming potential resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the exploration of these compelling antibacterial candidates.
References
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Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. [Link]
- Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Schiff bases as a versatile pharmacophore.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Vanillin-Derived Phenoxyacetates
For researchers, medicinal chemists, and drug development professionals, the vanillin scaffold represents a privileged starting point for the design of novel bioactive compounds. Its natural origin, favorable safety profile, and versatile chemical handles make it an attractive core for generating libraries of derivatives with diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" core, a direct descendant of vanillin. While a comprehensive SAR study on a single, homologous series of this specific scaffold is not yet publicly available, by synthesizing data from closely related phenoxyacetic acid and vanillin derivatives, we can establish a robust framework for understanding the key structural determinants of biological activity and guide future drug discovery efforts.
This guide will delve into the synthesis, comparative biological activities, and mechanistic insights of these compounds, offering a scientifically grounded perspective on how subtle molecular modifications can translate into significant changes in pharmacological effects.
The Vanillin-Phenoxyacetate Scaffold: A Privileged Structure in Drug Discovery
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent, but its therapeutic potential has also been extensively explored, with reports of antioxidant, antimicrobial, anti-inflammatory, and even anticancer properties.[1][2] The core structure of "this compound" retains the key functionalities of vanillin—the aldehyde and the methoxy group—while introducing a phenoxyacetate moiety. This modification significantly alters the physicochemical properties of the parent molecule, opening up new avenues for biological interactions. The ester and ether linkages provide metabolic handles, while the aromatic ring and the aldehyde group offer sites for a multitude of chemical modifications.
Synthesis of Vanillin-Derived Phenoxyacetates
The synthesis of the core structure and its derivatives is typically straightforward, starting from vanillin. The general synthetic route involves the etherification of the phenolic hydroxyl group of vanillin with a suitable haloacetate, followed by further modifications.
General Synthesis of the Core Scaffold
A common synthetic route to the parent acid, (4-formyl-2-methoxyphenoxy)acetic acid, is initiated from vanillin.[3] The ester derivatives, such as the methyl or ethyl esters, can then be prepared through standard esterification procedures.
Experimental Protocol: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid [3]
-
Alkylation: To a solution of vanillin in a suitable solvent (e.g., ethanol or acetone), add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenolic hydroxyl group.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add a haloacetic acid ester (e.g., ethyl chloroacetate or methyl bromoacetate) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis: To the cooled reaction mixture, add an aqueous solution of a strong base (e.g., sodium hydroxide) and stir at room temperature to hydrolyze the ester.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash the solid with cold water, and dry to obtain (4-formyl-2-methoxyphenoxy)acetic acid.
Caption: General synthetic workflow for the core scaffold.
Comparative Structure-Activity Relationship Analysis
In the absence of a dedicated SAR study for "this compound" derivatives, we will draw comparisons from related series of compounds to infer the likely impact of structural modifications. The key areas for modification are the aldehyde group, the aromatic ring, and the phenoxyacetic acid side chain.
Modifications of the Aldehyde Group
The aldehyde functionality is a versatile chemical handle that can be readily converted into other functional groups, such as Schiff bases, hydrazones, oximes, or reduced to an alcohol. These modifications have been shown to significantly impact biological activity in related vanillin derivatives.
-
Schiff Bases and Hydrazones: Condensation of the aldehyde with various amines or hydrazines to form Schiff bases and hydrazones is a common strategy to enhance biological activity. For instance, vanillin-derived Schiff bases have demonstrated significant antimicrobial and anticancer activities.[1][4] The nature of the substituent on the imine nitrogen is crucial. Electron-withdrawing groups on the aromatic ring of the amine moiety have been shown to enhance the antimicrobial activity of some vanillin derivatives.[1]
-
Oximes and Related Derivatives: Conversion of the aldehyde to an oxime or other related derivatives can also modulate activity. Vanillin-derived piperidin-4-one oxime esters have shown potent antibacterial activity.[5]
Substitutions on the Aromatic Ring
The aromatic ring of the vanillin core can be further substituted, although this is less common due to the inherent substitution pattern of vanillin. However, in related phenoxyacetic acid derivatives, substitution on the aromatic ring plays a critical role in determining activity and selectivity.
-
Halogenation: In a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom at the para-position of the phenoxy ring significantly enhanced inhibitory activity compared to the unsubstituted analogs.[6][7] This suggests that the introduction of halogens on the vanillin-phenoxyacetate core could be a promising strategy to enhance potency.
-
Alkoxy Groups: The methoxy group in the core structure is a key feature derived from vanillin. In other series of bioactive compounds, such as resveratrol derivatives, the number and position of methoxy groups have a profound effect on their anticancer and anti-platelet activities.[8] Modulating the methoxy group, for instance, by demethylation to a hydroxyl or replacement with a longer alkoxy chain, could be a valuable approach.
Modifications of the Phenoxyacetic Acid Side Chain
The phenoxyacetic acid moiety offers several points for modification, including the ester group and the length of the alkyl chain.
-
Ester and Amide Derivatives: The methyl ester of the core molecule can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. In a study of 2-phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors, the amide derivatives showed potent and selective activity.[9] The nature of the substituents on the amide nitrogen would likely be a key determinant of activity.
-
Chain Length and Rigidity: While the core molecule has an acetate side chain, altering the length or introducing conformational rigidity could influence biological activity. For example, incorporating the side chain into a cyclic system or introducing double bonds could lead to more specific interactions with biological targets.
Biological Activities and Potential Therapeutic Applications
Based on the activities of related compounds, derivatives of "this compound" are likely to exhibit a range of biological effects.
Antimicrobial Activity
Vanillin and its derivatives are well-known for their antimicrobial properties.[1][10] They are generally more effective against Gram-positive than Gram-negative bacteria.[2] The mechanism of action is thought to involve disruption of the cytoplasmic membrane.[2] By modifying the core structure, particularly the aldehyde group, it is plausible to develop potent antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Vanillin and a Derivative
| Compound | Organism | Zone of Inhibition (mm) | Reference |
| Vanillin | S. epidermidis | Moderate | [5] |
| Compound 1b (ethylvanillin derivative) | S. epidermidis | 23.38 | [5] |
Note: Data is illustrative and sourced from a study on related vanillin derivatives.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.
-
Well Preparation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Application of Compounds: Add a fixed volume of the test compound solution (at a known concentration) to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Caption: Workflow for the agar well diffusion assay.
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[6][7] The vanillin moiety itself also possesses anti-inflammatory properties.[10] Therefore, hybrids of these two scaffolds are promising candidates for the development of novel anti-inflammatory drugs with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives
| Compound | COX-2 IC50 (µM) | Reference |
| 5f (p-chloro substitution) | 0.06 | [6] |
| 7b (p-bromo substitution) | 0.06 | [6] |
| Celecoxib (standard) | 0.05 | [6] |
Note: Data is for related phenoxyacetic acid derivatives, not the specific topic molecule.
Anticancer Activity
Numerous vanillin derivatives have been synthesized and evaluated for their anticancer potential.[4][11] Chalcones and other hybrids derived from vanillin have shown cytotoxic activity against various cancer cell lines.[12] The phenoxyacetate scaffold is also present in some anticancer agents. The combination of these two pharmacophores in the "this compound" core makes it a compelling starting point for the design of new anticancer drugs.
Future Directions and Conclusion
The "this compound" scaffold, derived from the readily available and biocompatible vanillin, holds considerable promise for the development of new therapeutic agents. This guide, by synthesizing data from related compound series, has outlined the key structure-activity relationships that are likely to govern the biological activity of its derivatives.
Key takeaways for future research include:
-
Systematic Derivatization: A systematic exploration of modifications at the aldehyde, aromatic ring, and phenoxyacetic acid side chain is warranted to build a comprehensive SAR profile for this specific scaffold.
-
Diverse Biological Screening: Derivatives should be screened against a wide range of biological targets, including microbial pathogens, inflammatory enzymes, and cancer cell lines, to fully explore their therapeutic potential.
-
Mechanistic Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and signaling pathways.
References
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- Dey, S., et al. (2020). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Journal of Applied Pharmaceutical Science, 10(7), 067-074.
- Li, Y., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 12(14), 2736.
- Kumar, A., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
- Kumar, A., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309.
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ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
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JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship and comparison of highly active compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]
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A Researcher's Guide to the Antimicrobial Potential of Vanillin Derivatives
In the persistent search for novel antimicrobial agents to combat escalating drug resistance, researchers are increasingly turning to nature's pharmacopeia. Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, has long been celebrated for its aromatic qualities. However, its intrinsic antimicrobial properties, coupled with its status as a GRAS (Generally Regarded As Safe) compound, have made it a compelling scaffold for the development of new therapeutic agents[1][2]. This guide provides a comparative analysis of various vanillin derivatives, synthesizing data from numerous studies to offer a clear perspective on their structure-activity relationships and antimicrobial efficacy.
The Antimicrobial Action of Vanillin: A Baseline
Vanillin itself exhibits broad-spectrum, though modest, antimicrobial activity against a range of bacteria, yeasts, and molds[3][4]. Its mechanism is primarily considered bacteriostatic rather than bactericidal, meaning it inhibits the growth of microorganisms without necessarily killing them[3][5]. The antimicrobial action of vanillin is largely attributed to its effect on the cell membrane, leading to the dissipation of ion gradients and the inhibition of respiration[5]. For instance, studies have shown that vanillin can disrupt the cytoplasmic membrane of bacteria like Escherichia coli and Listeria innocua[1][5]. The minimum inhibitory concentrations (MICs) for vanillin typically range from 1.25 to 2.5 mg/mL against various strains of E. coli, Salmonella, and Staphylococcus aureus[6][7][8]. Understanding this foundational activity is crucial for appreciating the enhancements achieved through chemical modification.
Comparative Efficacy of Vanillin Derivatives
The therapeutic potential of vanillin is significantly amplified through the synthesis of its derivatives. By modifying its functional groups—the aldehyde, hydroxyl, and ether—researchers can enhance properties like lipophilicity and target interaction, which are pivotal for antimicrobial potency[9][10].
1. Schiff Bases: The Power of the Azomethine Group
One of the most extensively studied classes of vanillin derivatives are Schiff bases, formed by the condensation of vanillin's aldehyde group with a primary amine[11][12][13]. This reaction introduces an azomethine (-C=N-) group, which is frequently associated with enhanced biological activities[10][11].
-
Mechanism and Advantage: The imine linkage in Schiff bases is crucial. It is believed that these compounds can interfere with normal cell processes, such as by chelating metal ions essential for microbial enzyme function or by interacting with cellular DNA[12].
-
Performance Data: Vanillin Schiff bases have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including challenging extended-spectrum beta-lactamase (ESBL)-producing strains[14][15]. For example, certain Schiff bases synthesized from vanillin and various aromatic amines showed significant zones of inhibition (up to 16.6 mm) against ESBL E. coli[14]. The antimicrobial potency often depends on the nature of the amine used in the synthesis[11].
2. Ethers and Esters: Modulating Lipophilicity
Modifications at the hydroxyl group of vanillin to form ethers or esters can significantly alter the molecule's lipophilicity. This is a key factor in antimicrobial activity, as the compound must be able to traverse the lipid-rich cell membranes of microorganisms.
-
Mechanism and Advantage: Increasing the lipophilicity of vanillin derivatives can enhance their ability to permeate or disrupt the cell membrane, a mechanism particularly effective against Gram-positive bacteria[6][16].
-
Performance Data: Studies have shown that vanillin derivatives with higher lipophilicity effectively inhibit the growth of bacteria like S. aureus and methicillin-resistant S. aureus (MRSA)[6]. For instance, derivatives synthesized through reductive amination with amines bearing aliphatic chains showed the highest antimicrobial activities, with one butyl-substituted derivative being particularly active against a broad range of bacteria and fungi[9][16].
3. Other Promising Derivatives: Chalcones and Pyrazolines
Further modifications of the vanillin structure have led to the synthesis of chalcones and pyrazoline derivatives, which have also shown promising antimicrobial results.
-
Performance Data: Vanillin-derived pyrazolines have demonstrated potent antibacterial activity, although their antifungal activity was found to be less effective compared to standard drugs like fluconazole[10]. The structure-activity relationship (SAR) for these compounds is complex, with the specific substituents on the phenyl rings greatly influencing their biological effects[9][10].
Quantitative Comparison of Antimicrobial Activity
To provide a clear, at-a-glance comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for vanillin and some of its derivatives against common pathogens. Lower MIC values indicate higher antimicrobial potency.
| Compound/Derivative | Target Microorganism | MIC (mg/mL) | MIC (µg/mL) | Reference |
| Vanillin (Baseline) | E. coli (MDR strains) | 1.25 | 1250 | [6][7] |
| S. aureus (MDR strains) | 2.5 | 2500 | [6][7] | |
| Salmonella spp. | 1.25 - 2.5 | 1250 - 2500 | [6] | |
| Various Fungi | 12.5 - 13.3 mM | - | [4] | |
| Various Yeasts | 5.0 - 6.7 mM | - | [4] | |
| Vanillin-Pyridine Schiff Base | B. subtilis | - | 7.8 | [17] |
| S. aureus | - | 7.8 | [17] | |
| C. albicans | - | 15.62 | [17] | |
| Vanillin/Chitosan Solution | B. cereus | 0.625% (w/w) | - | [2] |
| Vanillin-Derived Amines | Gram-positive strains | 0.06 - 0.50 | 60 - 500 | [17] |
Note: Direct comparison can be challenging due to variations in experimental conditions and units across studies. The data presented is for illustrative purposes.
Structure-Activity Relationship (SAR) Summary
The collective data points to several key structure-activity relationships:
-
The Aldehyde Group: This functional group is a critical component for antifungal activity and a key site for synthesizing highly active derivatives like Schiff bases[18][19].
-
Lipophilicity: Increasing the lipophilicity, often by adding aliphatic chains to the aromatic ring, is strongly correlated with enhanced antimicrobial activity, particularly against Gram-positive bacteria[9][16].
-
Substituent Position: The position of side groups on the benzene ring significantly influences antifungal activity[18][19].
-
Electron-Donating vs. Withdrawing Groups: For certain derivatives like pyrazolines, the presence of electron-donating groups on the phenyl ring enhances activity, while electron-withdrawing groups tend to decrease it[9][10].
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of findings, standardized protocols are paramount. Below are detailed methodologies for two common antimicrobial susceptibility tests.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of an antimicrobial agent in a liquid medium[20][21][22].
Causality: This protocol quantifies the lowest concentration of a substance that prevents visible microbial growth. It provides a precise MIC value, which is more informative than qualitative methods.
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the vanillin derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) directly in a 96-well microtiter plate[21].
-
Inoculum Preparation: Culture the test organism overnight. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[23][24].
-
Inoculum Dilution: Dilute the standardized suspension in the broth medium to achieve the final target inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL)[22].
-
Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension[21][25].
-
Controls (Self-Validation):
-
Growth Control: Include wells containing only the broth and the inoculum to ensure the microorganism is viable[21].
-
Sterility Control: Include wells containing only the sterile broth to check for contamination of the medium[21].
-
Positive Control: Use a known antibiotic as a positive control to validate the assay's sensitivity.
-
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 35-37°C) for 16-24 hours[25].
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism[21][22].
Protocol 2: Agar Disk Diffusion Assay
This is a widely used qualitative method to screen for antimicrobial activity, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI)[23][26][27][28].
Causality: This protocol determines the susceptibility of a bacterium to a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance. It is excellent for initial screening.
Step-by-Step Methodology:
-
Plate Preparation: Use Mueller-Hinton agar plates, which should be allowed to come to room temperature before use[23].
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol[24].
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage[23].
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the vanillin derivative onto the inoculated agar surface. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Controls (Self-Validation):
-
Negative Control: Use a disk impregnated with the solvent used to dissolve the test compound to ensure the solvent has no antimicrobial activity.
-
Positive Control: Use a disk with a standard antibiotic to confirm the susceptibility of the test organism and the validity of the procedure.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (where no growth is visible) to the nearest millimeter, including the diameter of the disk[23]. The size of the zone is proportional to the susceptibility of the organism to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts[23][24].
Conclusion and Future Perspectives
Vanillin serves as a versatile and promising scaffold for developing new antimicrobial agents. Chemical modifications, particularly the formation of Schiff bases and derivatives with increased lipophilicity, have proven to be effective strategies for enhancing its inherent biological activity[10]. The data clearly indicates that many vanillin derivatives possess significantly greater potency than the parent molecule, with some exhibiting efficacy against multi-drug resistant pathogens[14].
Future research should focus on optimizing these derivatives to improve their therapeutic index—maximizing antimicrobial activity while minimizing potential cytotoxicity[14][15]. Further investigations into their precise mechanisms of action and in vivo efficacy are critical next steps in translating these promising in vitro results into viable clinical applications. The continued exploration of structure-activity relationships will undoubtedly pave the way for the rational design of next-generation antimicrobials derived from this common flavoring agent.
References
- Sobola, A. O. (2025). Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. [Source not further specified].
-
Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. (2024). Scientific Reports. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
-
Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. (n.d.). SciSpace. [Link]
-
Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship. (2024). ResearchGate. [Link]
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Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (n.d.). MDPI. [Link]
-
Yadav, A., Kumar, R., & Singh, P. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. [Link]
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Yadav, A., Kumar, R., & Singh, P. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PubMed. [Link]
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Tai, A., & Cheung, S. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
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Singh, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Fayeulle, A., et al. (2021). Antimicrobial and antioxidant activities of amines derived from vanillin as potential preservatives: Impact of the substituent chain length and polarity. ResearchGate. [Link]
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Singh, S., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Fitzgerald, D. J., Stratford, M., & Narbad, A. (2005). Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties. Journal of Agricultural and Food Chemistry. [Link]
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Effects of vanillin on intracellular ATP levels in E. coli O157:H7. (n.d.). ResearchGate. [Link]
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Broth Microdilution Guide for Labs. (n.d.). Scribd. [Link]
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Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. (2008). CLSI. [Link]
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Fitzgerald, D. J., Stratford, M., & Narbad, A. (2005). Structure-function analysis of the vanillin molecule and its antifungal properties. PubMed. [Link]
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M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
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Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). ResearchGate. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
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Antimicrobial effects of vanillin coated solution for coating paperboard intended for packaging bakery product. (n.d.). ResearchGate. [Link]
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Cerrutti, P., & Alzamora, S. M. (2001). Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes. Journal of Food Protection. [Link]
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). [Source not further specified].
-
M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). ResearchGate. [Link]
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Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. (n.d.). International Journal of Advanced Biochemistry Research. [Link]
-
Fitzgerald, D. J., et al. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of Applied Microbiology. [Link]
-
Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). PubMed. [Link]
-
Vanillin selectively modulates the action of antibiotics against resistant bacteria. (2017). Microbial Pathogenesis. [Link]
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A Senior Application Scientist's Comparative Guide to "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" in Key Organic Reactions
This guide provides an in-depth technical comparison of "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate," a vanillin derivative, in three cornerstone organic reactions: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and reductive amination. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a nuanced analysis of the substrate's reactivity, benchmarked against common alternatives. Our discussion is grounded in established mechanistic principles and supported by experimental data from analogous systems, providing a predictive framework for incorporating this versatile building block into synthetic workflows.
Introduction to this compound: A Vanillin-Derived Building Block
This compound is a multifunctional aromatic aldehyde derived from vanillin, a widely available and renewable feedstock.[1] Its structure is characterized by a benzaldehyde core substituted with a methoxy group and a methyl acetate moiety linked via an ether bond. This unique combination of functional groups—an aldehyde for transformations, an electron-donating methoxy group, and an electron-withdrawing ester group—imparts a nuanced reactivity profile that is the central focus of this guide.
The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. The electronic nature of the substituents on the aromatic ring plays a critical role in modulating the electrophilicity of the aldehyde's carbonyl carbon. The methoxy group, being an electron-donating group through resonance, tends to decrease the aldehyde's reactivity towards nucleophiles. Conversely, the ester-containing side chain, while not directly conjugated to the aldehyde, can exert an electron-withdrawing inductive effect, potentially enhancing reactivity. The interplay of these opposing electronic influences, along with steric considerations, dictates the performance of this compound in various synthetic transformations.
The Wittig Reaction: Olefination of this compound
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide, known as a Wittig reagent.[2] This reaction is prized for its reliability in forming a carbon-carbon double bond at a specific location.[3]
Mechanistic Overview
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a key driving force for the reaction.[3]
graph Wittig_Mechanism {
rankdir="LR";
node [shape=plaintext, fontsize=12, fontname="Arial"];
edge [arrowhead=vee, color="#4285F4"];
Ylide [label="R'-CH=PPh3"];
Aldehyde [label="R-CHO"];
Betaine [label="Betaine Intermediate"];
Oxaphosphetane [label="Oxaphosphetane"];
Alkene [label="R-CH=CH-R'"];
PhosphineOxide [label="Ph3P=O"];
Ylide -> Betaine [label="Nucleophilic\nAttack"];
Aldehyde -> Betaine;
Betaine -> Oxaphosphetane [label="Ring Closure"];
Oxaphosphetane -> Alkene [label="Fragmentation"];
Oxaphosphetane -> PhosphineOxide;
}
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Comparative Performance and Stereoselectivity
The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides, which can lead to faster reactions and the ability to react with more sterically hindered aldehydes.[4] The stereochemical outcome of the HWE reaction is often highly predictable, with stabilized phosphonates typically affording the (E)-alkene with high selectivity.[5]
For this compound, its reactivity in the HWE reaction is expected to follow similar trends as in the Wittig reaction, being slightly deactivated by the methoxy group. However, the enhanced nucleophilicity of the phosphonate carbanion may compensate for this, leading to efficient olefination.
Table 2: Expected Performance in the Horner-Wadsworth-Emmons Reaction
Aldehyde Expected Reactivity Expected (E/Z) Selectivity (with stabilized phosphonates) p-Nitrobenzaldehyde High High (E) Benzaldehyde Moderate High (E) This compound Moderate High (E) p-Anisaldehyde Lower High (E)
Detailed Experimental Protocol for the HWE Reaction
This protocol provides a general procedure for the HWE olefination of an aromatic aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 mL)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Dissolve this compound in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Reductive Amination: A Gateway to Amine Derivatives
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[6] The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing moieties.
The Underlying Mechanism
The reaction begins with the condensation of the aldehyde and an amine to form a hemiaminal, which then dehydrates to form an imine. A reducing agent present in the reaction mixture then selectively reduces the imine to the final amine product. The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must be mild enough not to reduce the starting aldehyde.[7]
Comparative Analysis of Reducing Agents and Substrate Reactivity
Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity for imines over aldehydes, and lower toxicity compared to sodium cyanoborohydride.[6]
The reactivity of this compound in reductive amination will be influenced by the rate of imine formation. The electron-donating methoxy group may slightly slow down the initial nucleophilic attack by the amine on the carbonyl carbon. However, the reaction is generally robust and can be driven to completion with a wide range of amines.
Table 3: Comparison of Common Reducing Agents for Reductive Amination
Reducing Agent Advantages Disadvantages Sodium Borohydride (NaBH₄) Inexpensive, powerful Can reduce the starting aldehyde; often requires a two-step process[6] Sodium Cyanoborohydride (NaBH₃CN) Selective for imines; allows for one-pot reactions Highly toxic; generates cyanide waste[6] Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines; good for acid-sensitive substrates; less toxic than NaBH₃CN[6] More expensive than NaBH₄
Experimental Protocol for Reductive Amination
The following protocol details a one-pot reductive amination using the preferred reagent, sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (e.g., morpholine) (1.1 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine in dichloromethane.
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add sodium triacetoxyborohydride to the stirred solution in one portion. A catalytic amount of acetic acid can be added to facilitate imine formation with less reactive amines.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude amine can be purified by column chromatography or crystallization.
Conclusion
This compound presents itself as a valuable and versatile building block for organic synthesis. Its reactivity in fundamental transformations such as the Wittig, Horner-Wadsworth-Emmons, and reductive amination reactions is predictably influenced by the electronic nature of its substituents. While the electron-donating methoxy group may slightly attenuate the reactivity of the aldehyde compared to unsubstituted benzaldehyde, the use of appropriate reagents and reaction conditions can ensure efficient conversions. The protocols and comparative analyses provided in this guide offer a solid foundation for the successful application of this vanillin derivative in the synthesis of complex molecules, particularly in the realms of pharmaceutical and materials science. Further experimental investigation to quantify the yields and stereoselectivities for this specific substrate will undoubtedly enhance its utility and adoption within the scientific community.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Molnár, K., Takács, L., Kádár, M., Faigl, F., & Kardos, Z. (2021). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 1035-1045. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Chegg. (2020, May 20). The reduction of vanillin to vanillyl alcohol can be carried out with sodium borohydride.... Retrieved from [Link]
-
Rogue Chem. (2024, May 28). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. [Link]
-
Khan, K. M., & Tusi, Z. (2013). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 3(45), 22916-22958. [Link]
-
Galkin, M. V., & Samec, J. S. (2016). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 21(11), 1541. [Link]
-
N/A. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
-
Ando, K. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(7), 1934–1939. [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(1), 2-23. [Link]
-
Wieczerzak, E., & Dembinski, R. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 25(20), 4781. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2022, January). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Chemiluminescence. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate for Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the reactivity of two closely related building blocks: methyl 2-(4-formyl-2-methoxyphenoxy)acetate and ethyl 2-(4-formyl-2-methoxyphenoxy)acetate . While these molecules differ by only a single methylene unit, this subtle structural change can have measurable effects on their chemical behavior.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuanced differences in reactivity stemming from the choice of a methyl versus an ethyl ester, supported by fundamental principles of organic chemistry and analogous experimental data. We will explore how these differences can be leveraged to optimize reaction conditions and achieve desired synthetic outcomes.
Molecular Profiles: A Subtle Structural Divergence
At first glance, this compound and its ethyl counterpart are remarkably similar. Both are derivatives of vanillin, a versatile and readily available starting material. The core structure features a benzaldehyde ring substituted with a methoxy group and an acetate ester linked via an ether bond.
| Property | This compound | Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate |
| Molecular Formula | C₁₁H₁₂O₅ | C₁₂H₁₄O₅[1] |
| Molecular Weight | 224.21 g/mol | 238.24 g/mol [1] |
| General Appearance | Solid | Data not widely available, likely a solid or oil |
The key distinction lies in the ester functionality: a methyl ester in the former and an ethyl ester in the latter. This seemingly minor variation is the primary determinant of the differences in their reactivity, which we will explore in the subsequent sections.
Reactivity at the Ester: A Tale of Steric Hindrance
The ester group is a key reactive site in these molecules, susceptible to nucleophilic attack, most notably hydrolysis. The rate of such reactions is influenced by both electronic and steric factors.
Hydrolysis: The Impact of Bulk
The hydrolysis of an ester, either acid or base-catalyzed, proceeds through a tetrahedral intermediate. The formation of this intermediate is the rate-determining step. The bulkier the alkoxy group of the ester, the more sterically hindered the transition state, leading to a slower reaction rate.
This difference in hydrolysis rate can be a crucial consideration in process development. For instance, if the ester is a protecting group that needs to be removed under mild conditions, the methyl ester would be the preferred choice. Conversely, if greater stability towards hydrolysis is desired during a multi-step synthesis, the ethyl ester would offer an advantage.
Caption: Steric hindrance in ester hydrolysis.
Transesterification
Similar to hydrolysis, transesterification reactions also proceed through a tetrahedral intermediate and are sensitive to steric bulk. When converting the ester to another alcohol-derived ester, the methyl ester will generally react faster than the ethyl ester due to the lower steric hindrance around the carbonyl carbon.
Reactivity at the Aldehyde: A More Level Playing Field
The aldehyde functional group is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, which are central to the synthesis of complex drug molecules. The electronic environment of the aldehyde is the primary determinant of its reactivity.
In both the methyl and ethyl esters, the ester group is electronically withdrawing, which slightly activates the aldehyde towards nucleophilic attack. However, the difference in the inductive effect between a methyl and an ethyl group is minimal and is transmitted through several bonds, making its impact on the reactivity of the distant aldehyde group negligible. Therefore, for most reactions involving the aldehyde, the reactivity of methyl and ethyl 2-(4-formyl-2-methoxyphenoxy)acetate is expected to be very similar .
Wittig Reaction
The Wittig reaction, a cornerstone for alkene synthesis from aldehydes, is generally not significantly affected by minor steric differences remote from the aldehyde.[2] Both the methyl and ethyl esters should perform comparably in Wittig reactions. The choice between the two would likely be dictated by factors such as solubility and ease of purification rather than a difference in reactivity.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines.[3] The reaction proceeds via the formation of an imine or iminium ion, followed by reduction. The rate-determining step is typically the initial nucleophilic attack of the amine on the aldehyde or the reduction of the imine. As with the Wittig reaction, the subtle difference between the methyl and ethyl ester is unlikely to have a significant impact on the outcome of reductive amination reactions.
Experimental Protocols
While direct comparative data is lacking, the following protocols for key transformations can be used as a starting point for a side-by-side comparison of the two esters.
Protocol for Comparative Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction to compare the performance of the methyl and ethyl esters.
Materials:
-
Methyl or Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
-
(Triphenylphosphoranylidene)acetate (or another suitable Wittig reagent)
-
Toluene, anhydrous
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of methyl or ethyl 2-(4-formyl-2-methoxyphenoxy)acetate (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add the Wittig reagent (1.1 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkene.
-
Compare the reaction times and isolated yields for both the methyl and ethyl esters.
Caption: Workflow for a comparative Wittig reaction.
Protocol for Comparative Reductive Amination
This protocol provides a general method for reductive amination to assess any differences in reactivity between the two esters.
Materials:
-
Methyl or Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate
-
A primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
Procedure:
-
To a stirred solution of methyl or ethyl 2-(4-formyl-2-methoxyphenoxy)acetate (1.0 eq) and the amine (1.2 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Compare the reaction times and isolated yields for both esters.
Caption: Workflow for a comparative reductive amination.
Conclusion and Recommendations
The choice between methyl and ethyl 2-(4-formyl-2-methoxyphenoxy)acetate should be guided by the specific requirements of the synthetic route.
-
For reactions involving the ester functionality , such as hydrolysis or transesterification, the methyl ester is expected to be more reactive due to lower steric hindrance. This can be advantageous for deprotection steps but a potential liability where ester stability is required.
-
For reactions at the aldehyde group , such as the Wittig reaction or reductive amination, both esters are expected to exhibit similar reactivity . The choice in these cases may be based on other factors like cost, availability, or physical properties that might simplify purification.
It is always recommended to perform small-scale parallel experiments, as outlined in the provided protocols, to determine the optimal substrate for a specific application. This empirical data will provide the most reliable basis for decision-making in the scale-up and process development phases of drug discovery.
References
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ChemBK. ethyl 2-(4-formyl-2-methoxyphenoxy)acetate - Physico-chemical Properties. [Link]
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Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
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ResearchGate. (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. [Link]
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A Comparative Guide to the Antimicrobial Potency of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate and Ciprofloxacin
Abstract
This guide provides a comprehensive framework for evaluating the antimicrobial potency of the novel compound "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" against the well-established fluoroquinolone antibiotic, ciprofloxacin. Due to the limited publicly available data on the antimicrobial properties of this compound, this document focuses on establishing a robust, scientifically-grounded methodology for direct comparison. We will delve into the established mechanisms of ciprofloxacin, outline the standardized protocols for antimicrobial susceptibility testing (AST), and provide the experimental designs necessary to generate reliable, publishable data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities and benchmark their performance against clinically relevant antibiotics.
Introduction: The Need for Novel Antimicrobials
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent discovery and development of new antimicrobial agents. The evaluation of novel synthetic compounds for their antimicrobial efficacy is a cornerstone of this effort. This guide focuses on "this compound," a compound for which antimicrobial data is not yet widely established. As a comparator, we utilize ciprofloxacin, a second-generation fluoroquinolone with a broad spectrum of activity and a well-understood mechanism of action.
Ciprofloxacin , a synthetic chemotherapeutic agent, has been a mainstay in treating a variety of bacterial infections since its introduction.[1] It belongs to the fluoroquinolone class of antibiotics, which are known for their bactericidal activity.[1][2]
This compound is a vanillin derivative.[3] While direct studies on its antimicrobial activity are scarce, related methoxyphenol compounds, such as vanillin itself, have demonstrated antimicrobial properties against various foodborne pathogens and spoilage bacteria.[4] This structural similarity provides a rationale for investigating its potential as an antimicrobial agent.
Mechanism of Action: A Tale of Two Compounds
2.1 Ciprofloxacin: A Topoisomerase Poison
Ciprofloxacin's bactericidal action is achieved by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[6]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for initiating replication.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.
Ciprofloxacin traps these enzymes in a complex with the DNA, preventing the re-ligation of the DNA strands that they have cleaved.[7] This leads to the accumulation of double-strand breaks, which triggers the SOS response and ultimately results in cell death.[7] For this reason, quinolones are often referred to as "topoisomerase poisons."[7]
Caption: Mechanism of action of Ciprofloxacin via inhibition of DNA gyrase.
2.2 this compound: A Hypothesized Mechanism
The mechanism of action for this compound is currently unknown. However, based on its structural similarity to other phenolic compounds, its antimicrobial activity could potentially involve:
-
Membrane Disruption: Phenolic compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of intracellular components.
-
Enzyme Inhibition: The aldehyde and ether functional groups could interact with and inhibit essential bacterial enzymes.
-
Protein Denaturation: At higher concentrations, phenolic compounds can cause non-specific denaturation of proteins.
Determining the precise mechanism would require further dedicated studies, such as membrane potential assays and enzyme inhibition assays.
Comparative Antimicrobial Potency: An Experimental Framework
To objectively compare the antimicrobial potency of this compound to ciprofloxacin, a series of standardized in vitro tests must be performed. The following experimental design, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), will provide a robust comparison.[8][9][10][11]
3.1 Test Organisms
A representative panel of bacterial strains should be selected, including:
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
3.2 Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12] The broth microdilution method is the gold standard for determining MIC values.[13]
Experimental Protocol: Broth Microdilution
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1 mg/mL stock solution of ciprofloxacin in sterile deionized water.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2-12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (or ciprofloxacin) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1-11. Well 12 receives 50 µL of sterile broth only.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
3.3 Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[12]
Experimental Protocol: MBC Determination
-
Subculturing from MIC plates:
-
Following the MIC reading, take a 10 µL aliquot from each well showing no visible growth and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU from the initial inoculum.
-
3.4 Data Presentation
The results of the MIC and MBC assays should be presented in a clear, tabular format for easy comparison.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus ATCC 29213 | |||
| E. faecalis ATCC 29212 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| Ciprofloxacin | S. aureus ATCC 29213 | |||
| E. faecalis ATCC 29212 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 |
3.5 Interpretation: Bacteriostatic vs. Bactericidal Activity
The MBC/MIC ratio is used to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
It is important to note that the distinction between "static" and "cidal" is not always absolute and can be concentration-dependent.[14][15] However, this ratio provides a valuable benchmark for comparison.[12]
Caption: Workflow for determining MIC, MBC, and bactericidal/bacteriostatic activity.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the antimicrobial potency of "this compound" in comparison to ciprofloxacin. By adhering to standardized protocols, researchers can generate high-quality, reproducible data that will be crucial in determining the potential of this novel compound as a future therapeutic agent.
Future studies should aim to:
-
Expand the panel of test organisms to include clinical isolates and resistant strains.
-
Investigate the mechanism of action of this compound.
-
Evaluate the compound's cytotoxicity and in vivo efficacy in animal models.
The data generated from these proposed experiments will be instrumental in guiding the subsequent stages of drug development and ultimately contribute to the fight against antimicrobial resistance.
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Hooper, D. C. (1999). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases, 28(Supplement_1), S13-S21. [Link]
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Pierce, J., & Simner, P. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00073-19. [Link]
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Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
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Nejad, N. K., & Islami, M. R. (2022). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Retrieved from [Link]
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Rondan-Sanabria, M., & Fincheira, P. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]
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"Methyl 2-(4-formyl-2-methoxyphenoxy)acetate" derivatives as acetylcholinesterase inhibitors compared to galanthamine
A Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Galanthamine, a naturally derived alkaloid, has long served as a clinical benchmark. However, the quest for novel inhibitors with improved potency, selectivity, and safety profiles is a dynamic field of research. This guide provides a detailed comparison of a promising class of synthetic compounds, derivatives of "Methyl 2-(4-formyl-2-methoxyphenoxy)acetate," against the established drug, galanthamine. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the underlying structure-activity relationships that govern their inhibitory potential.
The Cholinergic Hypothesis and the Role of Acetylcholinesterase
Alzheimer's disease is characterized by a progressive decline in cognitive function, closely linked to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh)[1]. The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD. Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby compensating for the loss of cholinergic neurons.
Galanthamine: The Established Benchmark
Galanthamine is a reversible, competitive inhibitor of acetylcholinesterase[2]. Its mechanism of action is twofold: it blocks the active site of AChE, preventing the breakdown of acetylcholine, and it allosterically modulates nicotinic acetylcholine receptors (nAChRs), enhancing their sensitivity to ACh. This dual action contributes to its therapeutic efficacy in mild to moderate Alzheimer's disease.
"this compound" Derivatives: A New Frontier
Vanillin, a naturally occurring phenolic aldehyde, has emerged as a versatile scaffold for the design of novel bioactive molecules due to its inherent safety profile and synthetic tractability[3][4][5]. Derivatives of "this compound" represent a class of vanillin-based compounds that have been investigated for their potential as AChE inhibitors. The core structure combines the vanillin moiety with an acetate group, offering multiple points for chemical modification to optimize biological activity.
Recent research has explored a variety of vanillin derivatives, demonstrating their potential to surpass the inhibitory potency of galanthamine. For instance, a 2025 study on novel vanillin derivatives identified a lead compound, 4c , with significantly enhanced dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2].
Head-to-Head Comparison: Potency and Efficacy
The most direct measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Galanthamine | Acetylcholinesterase (AChE) | 3.65 | [2] |
| Butyrylcholinesterase (BuChE) | 15.29 | [2] | |
| Vanillin Derivative (4c) | Acetylcholinesterase (AChE) | 0.18 | [2] |
| Butyrylcholinesterase (BuChE) | 7.61 | [2] | |
| Vanillin | Acetylcholinesterase (AChE) | 84.66 | [6] |
As the data clearly indicates, the vanillin derivative 4c is approximately 20 times more potent than galanthamine in inhibiting acetylcholinesterase[2]. This substantial increase in potency highlights the potential of this class of compounds for the development of more effective AD therapeutics. Furthermore, while galanthamine is more selective for AChE over BuChE, compound 4c demonstrates potent dual inhibition, which may offer additional therapeutic benefits as BuChE also plays a role in acetylcholine hydrolysis in the AD brain. Another study reported that certain "Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate" derivatives were also found to be more potent than galanthamine in inhibiting acetylcholinesterase[7].
Structure-Activity Relationship (SAR) Insights
The superior activity of the vanillin derivatives can be attributed to specific structural features that enhance their interaction with the active site of acetylcholinesterase. The vanillin scaffold itself, with its hydroxyl and methoxy groups, provides a foundation for hydrogen bonding and hydrophobic interactions within the enzyme's active site gorge[5].
Molecular docking studies have revealed that the enhanced activity of derivatives like 4c may be due to a more favorable docking mode and robust intermolecular interactions, including π-π stacking and hydrogen bonding, facilitated by the addition of moieties such as an indole ring[2]. The formyl group of the vanillin core can also be modified to create Schiff bases, which have shown considerable promise as AChE inhibitors[8][9][10][11][12].
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed, step-by-step protocol for determining the acetylcholinesterase inhibitory activity of test compounds using the widely accepted Ellman's method.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., vanillin derivatives)
-
Galanthamine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be 0.1 U/mL.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 8.0). Protect this solution from light.
-
Test Compound and Galanthamine Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Protocol (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to the test and control wells.
-
Add 20 µL of the test compound or galanthamine solution at various concentrations to the test wells. For the control wells (100% enzyme activity), add 20 µL of phosphate buffer (or the same concentration of solvent used for the test compounds).
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells. The final volume in each well is 200 µL.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the key concepts.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Workflow for the Ellman's Acetylcholinesterase Assay.
Conclusion
The exploration of "this compound" derivatives and other vanillin-based compounds has opened a promising avenue in the development of novel acetylcholinesterase inhibitors. The experimental data presented herein demonstrates that rationally designed vanillin derivatives can exhibit significantly greater potency than the established clinical drug, galanthamine. Their synthetic accessibility and the potential for dual inhibition of both AChE and BuChE make them attractive candidates for further preclinical and clinical investigation. As research continues to unravel the complexities of Alzheimer's disease, the development of such potent and potentially multi-target inhibitors will be crucial in the fight against this devastating neurodegenerative disorder.
References
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Li, Z. H., Liu, H. M., Fan, Z. Y., Pang, W., & Cheng, L. P. (2025). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 129, 118296. [Link]
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Blaikie, J., et al. (2020). Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(21), 127505. [Link]
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Wen, H., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-2125. [Link]
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ResearchGate. (n.d.). Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
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UHI. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Retrieved from [Link]
-
National Institutes of Health. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of acetylcholinesterase activity by the isolated compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Percentage inhibition of acetylcholinesterase by vanillin. Retrieved from [Link]
-
BindingDB. (n.d.). Ki Summary. Retrieved from [Link]
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National Institutes of Health. (2023). Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. Retrieved from [Link]
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Atlantis Press. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. Retrieved from [Link]
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National Institutes of Health. (2021). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies. Retrieved from [Link]
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IJOER. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SCHIFF'S BASE AND 4-THIAZOLIDINONE DERIVATIVES OF VANILLIN. Retrieved from [Link]
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National Institutes of Health. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Retrieved from [Link]
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IJOER. (2017). Applications of Vanillin Schiff Base ligands and their complexes: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the vanillin-based Schiff bases. Retrieved from [Link]
-
MDPI. (2022). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Retrieved from [Link]
-
National Institutes of Health. (2023). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2022). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Substituted Phenoxyacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenoxyacetic acid esters represent a versatile class of organic compounds with a broad spectrum of biological activities. The foundational structure, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, allows for extensive chemical modifications, leading to a diverse array of pharmacological and agrochemical agents.[1] The nature, position, and number of substituents on the aromatic ring, as well as modifications to the ester group, profoundly influence the biological efficacy of these derivatives. This guide provides a comprehensive comparison of the herbicidal, anti-inflammatory, fungicidal, and antimicrobial activities of various substituted phenoxyacetic acid esters, supported by experimental data and detailed methodologies to facilitate further research and development in this field.
Herbicidal Activity: Mimicking Plant Hormones for Weed Control
Phenoxyacetic acid derivatives were among the first selective herbicides developed, revolutionizing modern agriculture.[2][3] Their primary mechanism of action is to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA).[1][4] This mimicry leads to uncontrolled and disorganized plant growth in susceptible broadleaf weeds, ultimately causing their death.[2] The ester forms of these herbicides are often more readily absorbed by the plant cuticle due to their increased lipophilicity.[5]
Structure-Activity Relationship (SAR) Insights
The herbicidal potency of phenoxyacetic acid esters is highly dependent on the substitution pattern on the phenyl ring. Generally, chlorination of the ring enhances herbicidal activity.[5] For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used herbicides.[3] The position of the substituents is also critical; for example, chlorine atoms at positions 2 and 4 of the phenyl ring are particularly effective.[5]
Comparative Efficacy Data
The following table summarizes the herbicidal activity of selected substituted phenoxyacetic acid esters against various weed species, expressed as the concentration required to inhibit growth by 50% (IC50) or as effective concentration (EC50). Lower values indicate higher potency.
| Compound/Ester Derivative | Target Weed | Activity Metric | Value | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Brassica campestris | IC50 (root growth) | Not specified, used as reference | [6] |
| Longifolene-derived 2,4-D ester (6b) | Brassica campestris | IC50 (root growth) | ~0.0002 mmol L⁻¹ | [6] |
| Longifolene-derived MCPA ester (6c) | Brassica campestris | IC50 (root growth) | ~0.0002 mmol L⁻¹ | [6] |
| Eugenoxyacetic acid | Lactuca sativa | Phytotoxic at 3 mmol L⁻¹ | - | [3] |
| Guaiacoxyacetic acid | Lactuca sativa | Phytotoxic at 3 mmol L⁻¹ | - | [3] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Auxin Signaling Pathway
Phenoxyacetic acid herbicides exert their effect by binding to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other related Auxin Signaling F-box (AFB) proteins.[1] This binding leads to the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin response factors (ARFs). The subsequent uncontrolled expression of auxin-responsive genes results in abnormal growth and development, leading to plant death.[1]
Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.
Anti-inflammatory Activity: Targeting COX-2
Certain substituted phenoxyacetic acid esters have demonstrated potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][9] Selective COX-2 inhibitors offer a therapeutic advantage over non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[7]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of these esters is influenced by the substituents on both the phenoxy and the ester moieties. The presence of specific functional groups can enhance the binding affinity and selectivity for the COX-2 active site. For example, modifications of the carboxylic acid group of NSAIDs like indomethacin into amides or esters have been shown to convert them into potent and selective COX-2 inhibitors.
Comparative Efficacy Data
The following table presents the in vitro COX-2 inhibitory activity of selected phenoxyacetic acid derivatives, with celecoxib, a known selective COX-2 inhibitor, as a reference.
| Compound/Ester Derivative | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | 0.05 | >15 | >300 | [7] |
| 5d | 0.08 | 8.95 | 111.88 | [7] |
| 5e | 0.07 | 7.82 | 111.71 | [7] |
| 5f | 0.06 | 7.99 | 133.17 | [7] |
| 7b | 0.09 | 8.55 | 95.00 | [7] |
| 10c | 0.09 | 8.76 | 97.33 | [7] |
| 10d | 0.08 | 8.23 | 102.88 | [7] |
| 10e | 0.07 | 7.54 | 107.71 | [7] |
| 10f | 0.06 | 7.12 | 118.67 | [7] |
Note: Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Mechanism of Action: COX-2 Signaling Pathway
Inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, including PGE2, which are key mediators of inflammation.[10][11] Phenoxyacetic acid-based COX-2 inhibitors block this pathway by binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins.[7]
Caption: Inhibition of the COX-2 signaling pathway by phenoxyacetic acid esters.
Fungicidal and Antimicrobial Activities
Substituted phenoxyacetic acid esters have also been investigated for their potential as fungicidal and antimicrobial agents.[12][13] The structural modifications that confer these activities often differ from those required for herbicidal or anti-inflammatory effects, highlighting the chemical versatility of this scaffold.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the presence of certain substituents, such as methyl or chloro groups on the phenyl ring, has been shown to be effective.[13] The length of the alkyl chain in the ester group can also influence antimicrobial potency, with butyl esters of some phenolic acids showing higher activity than their methyl ester counterparts.[14] In some cases, the introduction of an azo group has been found to enhance antimicrobial effects.[13]
Comparative Efficacy Data
The following tables summarize the minimum inhibitory concentration (MIC) or effective concentration (EC50) values of selected phenoxyacetic acid derivatives against various fungal and bacterial strains.
Fungicidal Activity
| Compound/Ester Derivative | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| Isopropyl 2-phenoxyacetate (8a) | Candida albicans | MIC | >32 | [15] |
| n-Propyl 2-phenoxyacetate (8b) | Candida albicans | MIC | >32 | [15] |
| n-Amyl 2-phenoxyacetate (8c) | Candida albicans | MIC | 16 | [15] |
| n-Dodecyl 2-phenoxyacetate (8d) | Candida albicans | MIC | >32 | [15] |
| 4-Chlorophenyl 2-phenoxyacetate (8e) | Candida albicans | MIC | >32 | [15] |
| Isopropyl 2-(2-methylphenoxy)acetate (9a) | Cryptococcus gattii | MIC | 16 | [15] |
Antimicrobial Activity
| Compound/Ester Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | Zone of Inhibition | 20 mm (Standard: 17 mm) | [12] |
| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Pathogenic microbes | Inhibition Zone | Good | [12] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl)phenoxy)acetic acid | Mycobacterium smegmatis | MIC | 9.66 ± 0.57 | [12] |
Experimental Protocols
General Synthesis of Substituted Phenoxyacetic Acid Esters
A common method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis, followed by esterification.[16]
Step 1: Synthesis of Phenoxyacetic Acid
-
Dissolve the desired substituted phenol in a suitable solvent (e.g., ethanol/water mixture).
-
Add a base, such as sodium hydroxide, to form the corresponding phenoxide.[16]
-
Slowly add a solution of chloroacetic acid and reflux the mixture.[16]
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the phenoxyacetic acid.
-
Filter, wash, and dry the product.
Step 2: Esterification
-
Dissolve the synthesized phenoxyacetic acid in a suitable solvent (e.g., chloroform).
-
Add an activating agent (e.g., phosphonitrilic chloride and N-methylmorpholine) and stir.[17]
-
Add the desired alcohol or phenol to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate and purify the final ester product.
In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)
This protocol outlines a general procedure for assessing the herbicidal effects of test compounds on seedling growth.[18]
Materials:
-
Seeds of a susceptible broadleaf weed (e.g., Brassica campestris or Lactuca sativa).
-
Test compounds (substituted phenoxyacetic acid esters).
-
Solvent for dissolving test compounds (e.g., DMSO or acetone).
-
Petri dishes or multi-well plates.
-
Filter paper or agar medium.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare a series of dilutions of the test compounds in water or a nutrient solution.
-
Place filter paper or a layer of agar medium in each petri dish or well.
-
Evenly apply a known volume of each test solution to the filter paper or agar. Include a solvent-only control.
-
Place a predetermined number of seeds on the treated surface.
-
Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the IC50 value (the concentration that causes 50% growth inhibition) using appropriate statistical software.
Caption: Experimental workflow for in vitro herbicidal activity screening.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on a commercially available kit and measures the peroxidase activity of the COX-2 enzyme.[19][20]
Materials:
-
Recombinant human COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (e.g., Amplex™ Red).
-
Arachidonic acid (substrate).
-
Test inhibitors (substituted phenoxyacetic acid esters).
-
Positive control inhibitor (e.g., Celecoxib).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitors and the positive control in COX Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
In a 96-well black microplate, add the diluted test inhibitors, positive control, and a vehicle control (for 100% activity).
-
Add the diluted COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Add the COX Probe to all wells.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21][22][23]
Materials:
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
Test compounds (substituted phenoxyacetic acid esters).
-
Positive control antifungal agent (e.g., Fluconazole).
-
RPMI-1640 broth medium.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in RPMI-1640 broth. Adjust the turbidity to a 0.5 McFarland standard and then dilute to the final required concentration.
-
Prepare serial twofold dilutions of the test compounds and the positive control in the microtiter plates.
-
Add the fungal inoculum to each well containing the test compounds and controls. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Conclusion
Substituted phenoxyacetic acid esters are a remarkably versatile class of compounds with a wide range of tunable biological activities. By carefully selecting and positioning substituents on the phenoxyacetic acid scaffold, researchers can develop potent and selective agents for various applications, from agriculture to medicine. This guide has provided a comparative overview of their herbicidal, anti-inflammatory, fungicidal, and antimicrobial properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly as auxin mimics and COX-2 inhibitors, offers a rational basis for the design of novel and improved derivatives. It is our hope that this comprehensive guide will serve as a valuable resource for scientists and professionals working to harness the full potential of this important chemical class.
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- Google Patents. (2009).
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- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
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- Zúñiga-Gutiérrez, G. Y., et al. (2010). Aryloxyacetic esters structurally related to α-Asarone as potential antifungal agents. Medicinal Chemistry Research, 19(1), 33-57.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
As laboratory professionals engaged in the precise work of research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The proper management and disposal of these compounds are not merely regulatory hurdles; they are integral to ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate, grounded in established safety principles and regulatory standards.
Compound Identification and Hazard Profile
Before any handling or disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is an organic compound whose hazard profile necessitates that it be treated as hazardous waste. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from closely related analogs and its functional groups (ester, aldehyde, ether) allow for a reliable hazard assessment.
Based on analogs like Methyl 2-(4-formylphenoxy)acetate and Methyl 2-(4-formylphenyl)acetate, the primary hazards are identified as:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Skin Irritation : May cause skin irritation.[1]
-
Respiratory Irritation : May cause respiratory tract irritation.[1]
It is classified as a combustible solid, which informs storage requirements.
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 79317-30-9[2] |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Physical Form | Solid[3] |
| Primary Hazards | GHS07: Warning (Harmful, Irritant) |
The Regulatory Imperative: Understanding the Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This framework establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final, safe disposal.[6] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which dictates the amount of waste that can be accumulated on-site and for how long.[5][6] It is crucial to operate within your institution's designated generator status.
On-Site Waste Management: The Satellite Accumulation Area (SAA)
Proper disposal begins the moment a material is designated as waste. The immediate point of waste generation and collection in the lab is known as a Satellite Accumulation Area (SAA).[6][7] This designated space, which could be a portion of a chemical fume hood or a secondary containment tray on a bench, is the cornerstone of safe waste handling.
Key Principles for SAA Management:
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][6]
-
Containment: Use only chemically compatible, leak-proof containers that are in good condition and feature secure, tight-fitting lids.[4] Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[7] The original product container is often a suitable choice.[7]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container.[8] Based on its structure, this compound waste should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[1][8]
-
Closure: Waste containers must remain closed at all times except when actively adding waste.[9] This is not merely good practice; it is a regulatory requirement to prevent the release of vapors and to avoid spills.
Step-by-Step Disposal Protocol
This protocol applies to pure this compound, solutions containing it, and materials contaminated by it.
Step 1: Container Preparation and Labeling
-
Select an appropriate waste container as described in Section 3.
-
Affix a hazardous waste tag to the container before adding any waste.[9]
-
The label must, at a minimum, contain the following information:
Step 2: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the labeled hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Labware & PPE: Items such as gloves, weigh boats, or pipette tips that are contaminated with the compound must also be placed in the solid hazardous waste container. Do not dispose of these items in the regular trash.
-
Solutions: If the waste is a solution, it should be collected in a separate, compatible liquid waste container, segregated by solvent type (e.g., halogenated vs. non-halogenated solvents) to reduce disposal costs.[9]
Step 3: Managing Full Containers
-
Once a waste container is full (typically defined as 90% capacity to allow for expansion), securely fasten the lid.[10]
-
Complete the "date full" section on the hazardous waste tag.[7]
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. Do not move the waste to other labs or transport it yourself.[9] EH&S is responsible for consolidating waste from SAAs and managing its ultimate disposal through a licensed vendor.
Below is a workflow diagram illustrating the decision process for proper disposal.
Caption: Decision workflow for the disposal of this compound.
Critical Safety Interlock: Spill Management
Accidental spills must be managed promptly and correctly, with the resulting cleanup materials treated as hazardous waste.
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: For small spills of this solid, you may proceed with cleanup if you are trained and have the proper PPE. For large spills, evacuate and contact your institution's emergency line.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.[1]
-
Cleanup:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep or scoop the mixture into a container.
-
Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.[9]
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Prohibited Disposal Methods: Actions to Avoid
To maintain a safe and compliant laboratory, the following disposal methods are strictly forbidden for this compound:
-
Sink Disposal: This chemical is not suitable for drain disposal.[11] Its potential toxicity and environmental hazards mean it must not enter the sewer system.
-
Trash Disposal: Both the pure chemical and any materials contaminated with it cannot be placed in the regular trash.[11]
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is an illegal and unsafe disposal practice.[9]
By adhering to these protocols, you contribute to a culture of safety and responsibility. This structured approach ensures that the lifecycle of this compound in your laboratory concludes with a safe, compliant, and environmentally sound disposal process.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Canterbury. (2025-03-21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
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Daniels Health. (2025-05-21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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American Chemical Society, Chemical Health & Safety. Managing Hazardous Chemical Waste in the Lab. [Link]
-
GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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A Senior Application Scientist's Guide to Safely Handling Methyl 2-(4-formyl-2-methoxyphenoxy)acetate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-formyl-2-methoxyphenoxy)acetate. The protocols outlined herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is crucial. The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Skin Irritation: May cause skin irritation upon contact[1][2].
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[1][2].
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and engineering controls is necessary.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling this compound. The following table summarizes the required PPE, drawing upon best practices for handling analogous chemical structures[3][4][5].
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[6][7] |
| Hand Protection | Nitrile or neoprene gloves | Disposable nitrile gloves offer good protection against incidental contact. For prolonged handling or in the event of a spill, heavier neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[6][8] |
| Body Protection | Flame-resistant lab coat | A fully fastened lab coat protects the skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with any organic chemical.[7][9] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary means of respiratory protection. All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[7][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for managing this compound within the laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The storage area should be clearly labeled.
-
-
Preparation and Handling:
-
Before handling, ensure you are wearing all the required PPE as outlined in the table above.
-
Conduct all manipulations, including weighing and transferring, inside a certified chemical fume hood to prevent inhalation of dust or vapors[8][10].
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[11][12].
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand[13][14].
-
Collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and contaminated absorbent material, should be collected in a clearly labeled, sealed container.
-
Disposal Route: The collected waste must be disposed of through your institution's hazardous waste management program. Consult your local environmental health and safety office for specific guidelines[10][13][14]. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
By adhering to these protocols, you contribute to a culture of safety and ensure that our pursuit of scientific advancement is conducted with the utmost responsibility.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
ACS Material. PPE and Safety for Chemical Handling. [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
-
University of California, Berkeley. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Middle Tennessee State University. MTSU Chemical Hygiene Plan 1. Basic Rules and Procedures. [Link]
-
Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jefferson.edu [jefferson.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

